molecular formula C9H7F2NO B2962859 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile CAS No. 1695947-84-2

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Cat. No.: B2962859
CAS No.: 1695947-84-2
M. Wt: 183.158
InChI Key: GWHGEJLQCQCFOG-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a useful research compound. Its molecular formula is C9H7F2NO and its molecular weight is 183.158. The purity is usually 95%.
BenchChem offers high-quality 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-difluorophenyl)-2-methoxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-13-9(5-12)6-2-7(10)4-8(11)3-6/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHGEJLQCQCFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile, a fluorinated aromatic nitrile with potential applications in medicinal chemistry and materials science. Recognizing the limited availability of experimentally-derived data in public literature, this document combines foundational molecular information with predicted properties and detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to both understand the anticipated characteristics of this compound and to empirically validate them. This guide covers molecular structure, predicted physicochemical parameters, spectroscopic characteristics, a plausible synthetic pathway, and analytical methodologies for purity assessment.

Introduction and Molecular Overview

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a specialized organic compound featuring a difluorinated phenyl ring, a methoxy group, and a nitrile functional group. The strategic incorporation of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1] The nitrile group is a versatile synthon, capable of being transformed into other key functional groups such as primary amines or carboxylic acids.[1] This unique combination of functional groups makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Core Molecular Identifiers

PropertyValueSource
CAS Number 1695947-84-2ChemScene[2]
Molecular Formula C₉H₇F₂NOChemScene[2]
Molecular Weight 183.15 g/mol ChemScene[2]
SMILES N#CC(OC)C1=CC(F)=CC(F)=C1ChemScene[2]

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational modeling provides valuable estimates for the physicochemical properties of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile. These predictions are useful for initial experimental design, such as selecting appropriate solvent systems or anticipating chromatographic behavior.

Table 2: Predicted Physicochemical Data

PropertyPredicted ValuePrediction Method/Source
logP (Octanol-Water Partition Coefficient) 2.18Computational (ChemScene)[2]
Topological Polar Surface Area (TPSA) 33.02 ŲComputational (ChemScene)[2]
Hydrogen Bond Donors 0Computational (ChemScene)[2]
Hydrogen Bond Acceptors 2Computational (ChemScene)[2]
Rotatable Bonds 2Computational (ChemScene)[2]
Boiling Point ~250-280 °CEstimation based on related structures and QSPR models[3][4][5]
Melting Point Not readily predictableHighly dependent on crystal packing[6][7][8]
Aqueous Solubility LowPredicted based on high logP and lack of H-bond donors[1][2][9][10]
Causality Behind Predicted Properties
  • logP : The predicted logP value of 2.18 suggests that the compound is moderately lipophilic. This is a logical consequence of the aromatic ring and the methoxy group, with the polar nitrile and fluorine atoms providing a degree of hydrophilicity. This property is critical in drug development as it influences absorption, distribution, metabolism, and excretion (ADME).[11]

  • Solubility : The low predicted aqueous solubility is a direct consequence of its moderate lipophilicity and the absence of hydrogen bond donors. Organic compounds tend to dissolve in solvents with similar properties ("like dissolves like").[9] Therefore, higher solubility is expected in moderately polar to nonpolar organic solvents such as ethers, esters, and chlorinated solvents.

  • Boiling and Melting Points : Boiling points are influenced by molecular weight and intermolecular forces.[6][12] Given the molecular weight of 183.15 and the presence of dipole-dipole interactions from the nitrile and C-F bonds, a relatively high boiling point is anticipated. Melting points are more difficult to predict as they are heavily influenced by the efficiency of crystal lattice packing, which is not easily calculated from the 2D structure alone.[6][7][8]

Experimental Determination of Physicochemical Properties

This section provides standardized protocols for the experimental determination of key physicochemical properties. Adherence to these methodologies will ensure the generation of reliable and reproducible data.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_properties Property Determination cluster_analysis Structural & Purity Analysis syn Synthesis of Compound pur Purification (e.g., Column Chromatography) syn->pur mp Melting Point Determination pur->mp sol Solubility Analysis pur->sol pka pKa Measurement pur->pka spec Spectroscopic Analysis (NMR, IR, MS) pur->spec chrom Chromatographic Purity (HPLC/GC) pur->chrom spec->chrom G start 3,5-Difluorobenzaldehyde int1 α-Hydroxy Nitrile Intermediate start->int1  NaCN, H⁺ (e.g., NaHSO₃) product 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile int1->product  CH₃I, Base (e.g., NaH)

Sources

Molecular structure and formula of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile. As a specialized organic molecule, its unique combination of a difluorinated aromatic ring, a methoxy group, and a nitrile functionality makes it a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. This document details a plausible synthetic route, predicted spectroscopic data for characterization, and a discussion of its potential as a building block in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine is a well-established method for enhancing the metabolic stability and binding affinity of drug candidates, while the nitrile group offers versatile chemical reactivity and can act as a key pharmacophore.[1][2]

Molecular Structure and Chemical Identity

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a fluorinated aromatic compound. The core of its structure is a benzene ring substituted with two fluorine atoms at the 3 and 5 positions. This difluorophenyl group is attached to a carbon atom which is also bonded to a methoxy group (-OCH₃) and a nitrile group (-C≡N).

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
IUPAC Name 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile-
CAS Number 1695947-84-2
Molecular Formula C₉H₇F₂NO
Molecular Weight 183.15 g/mol
Canonical SMILES COC(C#N)C1=CC(=C(C=C1)F)F-
Physical State Solid (predicted)-
Storage Sealed in dry, 2-8°C

Plausible Synthesis Protocol

Step 1: Synthesis of 2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile (Mandelonitrile derivative)

The initial step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3,5-difluorobenzaldehyde. This reaction is a classic method for the formation of mandelonitrile derivatives.[3]

  • Reaction: 3,5-Difluorobenzaldehyde + NaCN/KCN → 2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile

  • Reagents and Rationale:

    • 3,5-Difluorobenzaldehyde: The starting aromatic aldehyde.[4][5][6][7][8][9]

    • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): A source of the nucleophilic cyanide ion. These are standard reagents for cyanohydrin formation.

    • Acid (e.g., acetic acid or a bisulfite addition product): To protonate the intermediate alkoxide and to maintain a slightly acidic pH to favor the cyanohydrin product.

  • Experimental Protocol:

    • In a well-ventilated fume hood, dissolve 3,5-difluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or diethyl ether.

    • Prepare a solution of sodium cyanide (1.1 eq) in water.

    • Cool the aldehyde solution to 0-5°C in an ice bath.

    • Slowly add the sodium cyanide solution to the stirred aldehyde solution.

    • After the addition is complete, slowly add a weak acid (e.g., acetic acid) to the reaction mixture to neutralize any excess cyanide and to facilitate the formation of the cyanohydrin.

    • Allow the reaction to stir at room temperature for several hours until completion, monitoring by Thin Layer Chromatography (TLC).

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile.

Step 2: O-Methylation to Yield 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

The second step is the methylation of the hydroxyl group of the synthesized cyanohydrin. A common and effective method for this transformation is the Williamson ether synthesis.

  • Reaction: 2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile + Methylating Agent → 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

  • Reagents and Rationale:

    • 2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile: The substrate from Step 1.

    • Base (e.g., Sodium Hydride (NaH)): A strong base is required to deprotonate the hydroxyl group to form a nucleophilic alkoxide.

    • Methylating Agent (e.g., Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)): An electrophilic source of a methyl group. Methyl iodide is highly reactive and commonly used in laboratory-scale synthesis.

    • Anhydrous Aprotic Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)): To dissolve the reactants and facilitate the reaction without interfering.

  • Experimental Protocol:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile (1.0 eq) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved).

    • Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete formation of the alkoxide.

    • Slowly add methyl iodide (1.5 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile.

SynthesisWorkflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: O-Methylation A 3,5-Difluorobenzaldehyde C 2-(3,5-Difluorophenyl)-2-hydroxyacetonitrile A->C Nucleophilic Addition B NaCN / H₂O B->C E 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile C->E Williamson Ether Synthesis D NaH, then CH₃I in THF D->E

Caption: Proposed two-step synthesis workflow for the target molecule.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra, the following data are predicted based on the chemical structure and analysis of similar compounds.[10][11][12][13][14][15][16][17][18][19][20][21][22][23]

¹H NMR Spectroscopy
  • Aromatic Protons (C₆H₃F₂): The three protons on the difluorophenyl ring are expected to appear in the aromatic region (δ 7.0-7.5 ppm). The proton at the 4-position will likely be a triplet due to coupling with the two equivalent fluorine atoms. The two protons at the 2 and 6-positions will be equivalent and appear as a doublet of triplets or a complex multiplet due to coupling with the adjacent fluorine atoms and the proton at the 4-position.

  • Methine Proton (-CH(OCH₃)CN): This proton is adjacent to an oxygen atom and a nitrile group, which will shift it downfield. A singlet is expected around δ 5.5-6.0 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet, likely in the range of δ 3.4-3.8 ppm.

¹³C NMR Spectroscopy
  • Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to have a chemical shift in the range of δ 115-120 ppm.[11]

  • Aromatic Carbons (C₆H₃F₂): The aromatic carbons will appear in the region of δ 105-165 ppm. The carbons directly bonded to fluorine will show strong C-F coupling and will be significantly downfield. The carbon attached to the methoxyacetonitrile group will be a quaternary carbon with a chemical shift around δ 135-140 ppm.

  • Methine Carbon (-CH(OCH₃)CN): This carbon, bonded to both an oxygen and a nitrile group, is predicted to be in the range of δ 60-70 ppm.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group will likely appear around δ 55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹, characteristic of a nitrile group.

  • C-O Stretch (Ether): A strong absorption band is anticipated in the region of 1050-1150 cm⁻¹, corresponding to the C-O stretching of the methoxy group.

  • C-F Stretch: Strong absorption bands due to the C-F bonds on the aromatic ring are expected in the range of 1100-1300 cm⁻¹.

  • Aromatic C=C Stretch: Several medium to weak absorption bands will be present in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorption bands will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorption bands for the methoxy and methine protons will be observed in the 2850-3000 cm⁻¹ range.

Potential Applications in Research and Drug Development

The unique structural features of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile suggest its potential as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Role of the Difluorophenyl Group: The incorporation of a difluorophenyl moiety is a widely used strategy in drug design.[1][24][25][26] The two fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to biological targets through favorable electrostatic interactions, and increase lipophilicity, which can improve membrane permeability and oral bioavailability.

  • Significance of the Nitrile Group: The nitrile group is a versatile functional group in organic synthesis and a recognized pharmacophore.[2][27][28][29][30] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form various heterocyclic systems. In drug molecules, the nitrile group can act as a hydrogen bond acceptor and a bioisostere for a carbonyl group.

  • Contribution of the Methoxy Group: The methoxy group can also influence a molecule's pharmacokinetic properties. It can participate in hydrogen bonding and can be a site for metabolic O-demethylation, which can be a factor in drug clearance.

AppLogic cluster_mol 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile cluster_features Key Structural Features cluster_apps Potential Applications & Properties Mol Core Molecule DFP 3,5-Difluorophenyl Group Mol->DFP MeO Methoxy Group Mol->MeO CN Nitrile Group Mol->CN Stability Enhanced Metabolic Stability DFP->Stability Binding Improved Binding Affinity DFP->Binding MeO->Binding Pharma Pharmacophore / H-Bond Acceptor CN->Pharma Synth Versatile Synthetic Intermediate CN->Synth

Caption: Logical relationship of structural features to potential applications.

Safety Information

As a nitrile-containing compound, 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a compound with significant potential for application in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule is currently limited, its structural components suggest that it can serve as a valuable building block for the creation of novel compounds with desirable pharmacological properties. The proposed synthetic route provides a practical approach for its preparation, and the predicted spectroscopic data offers a basis for its characterization. Further research into the synthesis and biological evaluation of derivatives of this molecule is warranted to fully explore its potential.

References

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • PubChem. (n.d.). Mandelonitrile. PubChem. Retrieved from [Link]

  • Lankhorst, P. P., et al. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Molecules, 23(7), 1785. [Link]

  • Duan, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(1), 1-23. [Link]

  • Zhu, D., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Delville, M. M. E., et al. (2012). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Organic & Biomolecular Chemistry, 10(40), 8135-8138. [Link]

  • PubChem. (n.d.). 3,5-Difluorobenzaldehyde. PubChem. Retrieved from [Link]

  • Lankhorst, P. P., et al. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Molecules, 23(7), 1785. [Link]

  • Zhu, D., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy, 6(291). [Link]

  • Lankhorst, P. P., et al. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. PMC. [Link]

  • SpectraBase. (n.d.). Mandelonitrile. SpectraBase. Retrieved from [Link]

  • Sharma, P. C., et al. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1326-1333. [Link]

  • The Good Scents Company. (n.d.). mandelonitrile, 532-28-5. The Good Scents Company. Retrieved from [Link]

  • Stanciauskaite, M., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1-20. [Link]

  • Hassan, Y., & Sani, A. (2025). Synthesis and Antimicrobial Evaluation of Mandelonitrile Derivatives. Malaysian Journal of Pure and Applied Sciences, 3(4), 1-8. [Link]

  • Shen, T. Y. (1981). Chemical and pharmacological properties of diflunisal. The Journal of Rheumatology, 8(Suppl 7), 7-13. [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. PrepChem. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

  • PubChem. (n.d.). Mandelonitrile, (+)-. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. U.S. Environmental Protection Agency. [Link]

Sources

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile: A Privileged Scaffold in Neurotherapeutics and SARM1 Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, the strategic decoration of molecular scaffolds with specific halogen and ether moieties is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS: 1695947-84-2) represents a highly privileged, multifunctional organic building block [1].

This compound features three critical synthetic and pharmacological handles:

  • The 3,5-Difluorophenyl Ring: Strategically employed to block CYP450-mediated oxidation at the metabolically vulnerable meta positions. The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, lowering the pKa of adjacent functional groups and enabling strong multipolar (e.g.,

    
    -hole) interactions within the hydrophobic binding pockets of target proteins.
    
  • The

    
    -Methoxy Group:  Acts as a rigidifying hydrogen-bond acceptor. By restricting the rotational degrees of freedom around the benzylic carbon, it pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon target binding.
    
  • The Nitrile Moiety: Serves as a versatile synthetic handle for downstream derivatization into primary amines, amides, carboxylic acids, or nitrogen-rich heterocycles (e.g., tetrazoles, triazoles, and substituted pyridines) [4].

Recently, derivatives of this scaffold have gained significant traction in the development of SARM1 (Sterile Alpha and TIR Motif-containing 1) inhibitors , a breakthrough therapeutic class aimed at halting Wallerian axon degeneration in peripheral neuropathies and neurodegenerative diseases[3][4].

Physicochemical Profiling & Structural Descriptors

Understanding the baseline physicochemical properties of the core building block is essential for predicting the drug-likeness of its downstream derivatives. The table below summarizes the critical molecular descriptors of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile [1].

PropertyValueImplication for Drug Design
CAS Registry Number 1695947-84-2Standardized identification for commercial sourcing.
Molecular Formula C₉H₇F₂NOLow molecular weight allows for extensive downstream elaboration.
Molecular Weight 183.15 g/mol Ideal starting point for maintaining final drug MW < 500 Da (Lipinski's Rule).
LogP ~2.17Optimal lipophilicity for blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) 33.02 ŲExcellent membrane permeability; well within the < 90 Ų limit for CNS drugs.
Hydrogen Bond Acceptors 3 (F, F, O, N)Facilitates target engagement without violating Lipinski's rules.

Synthetic Methodologies: Upstream Assembly

The synthesis of


-aryl-

-methoxyacetonitriles requires careful control of reaction conditions to prevent the degradation of the intermediate oxocarbenium ion. The most robust, field-proven methodology utilizes the cyanation of aromatic acetals in nitromethane [2].
Experimental Protocol 1: Nitromethane-Mediated Cyanation

Causality & Logic: Nitromethane is specifically chosen as the solvent because its high dielectric constant and unique hydrogen-bond accepting capabilities stabilize the transient oxocarbenium ion intermediate formed from the acetal. This stabilization prevents unwanted side reactions and facilitates a clean nucleophilic attack by the cyanide ion [2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 1.0 equivalent of 3,5-difluorobenzaldehyde dimethyl acetal in anhydrous nitromethane (0.5 M concentration).

  • Reagent Addition: Dropwise add 1.2 equivalents of trimethylsilyl cyanide (TMSCN) via syringe. Self-Validation Check: Ensure the reaction temperature does not exceed 25°C during addition to prevent the volatilization of TMSCN.

  • Catalysis & Heating: Introduce a Lewis acid catalyst (e.g., 5 mol% of Bi(OTf)₃ or similar mild Lewis acid) and heat the mixture to 60–80°C under high-pressure conditions or in a sealed tube.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active acetal spot and the emergence of a lower-Rf product spot validates the conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the catalyst. Extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to yield the pure 2-(3,5-difluorophenyl)-2-methoxyacetonitrile.

Synthesis A 3,5-Difluorobenzaldehyde Dimethyl Acetal B TMSCN, Nitromethane (High Pressure/Heat) A->B C 2-(3,5-Difluorophenyl)- 2-methoxyacetonitrile B->C D LiAlH4 Reduction C->D F Acid/Base Hydrolysis C->F E Primary Amine Derivative D->E G Amide/Carboxylic Acid Derivative F->G

Synthetic workflow and downstream derivatization of the core methoxyacetonitrile scaffold.

Downstream Derivatization: Building the Pharmacophore

To utilize this scaffold in drug discovery, the nitrile group is typically reduced to a primary amine, which is then coupled to various heterocyclic systems (such as substituted pyridines) to form active SARM1 inhibitors [4].

Experimental Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction

Causality & Logic: LiAlH₄ is selected over milder reducing agents (like NaBH₄) because the strong


 triple bond requires aggressive hydride delivery. The 

-methoxy group coordinates with the lithium cation, directing the hydride attack and stabilizing the transition state. The critical "Fieser quench" is employed to force the precipitation of aluminum salts into a granular, easily filterable solid, preventing the formation of a colloidal emulsion that traps the product and ruins isolated yields.

Step-by-Step Methodology:

  • Preparation: Suspend 2.0 equivalents of LiAlH₄ in anhydrous THF (0.2 M) at 0°C under an inert nitrogen atmosphere.

  • Addition: Dissolve 2-(3,5-difluorophenyl)-2-methoxyacetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to reflux at 65°C for 4 hours.

  • The Fieser Quench (Self-Validating Step): Cool the reaction to 0°C. For every

    
     grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of distilled H₂O (dropwise, wait for vigorous bubbling to cease).
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled H₂O.
      
  • Isolation: Stir the mixture vigorously for 30 minutes at room temperature until a white, granular precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.

  • Concentration: Concentrate the filtrate in vacuo to yield 2-(3,5-difluorophenyl)-2-methoxyethan-1-amine, ready for subsequent amide coupling or heterocycle formation.

Biological Context: SARM1-Mediated NAD+ Depletion

Derivatives of 2-(3,5-difluorophenyl)-2-methoxyacetonitrile have been heavily patented as SARM1 inhibitors [4]. SARM1 is a central executioner of axon degeneration. Under healthy conditions, the survival factor NMNAT2 converts Nicotinamide Mononucleotide (NMN) into NAD+. Upon axonal injury, NMNAT2 is rapidly degraded, causing NMN to accumulate and NAD+ to drop.

NMN accumulation allosterically activates SARM1, unleashing its intrinsic NADase activity. This leads to a catastrophic depletion of axonal NAD+, metabolic collapse, and ultimately, Wallerian axon degeneration [3]. Small molecules containing the 3,5-difluorophenyl-methoxy scaffold act as orthosteric or allosteric inhibitors of SARM1, blocking this NADase activity and preserving axon integrity.

SARM1_Pathway Injury Axonal Injury / Stress NMNAT2 Loss of NMNAT2 (Survival Factor) Injury->NMNAT2 NMN Accumulation of NMN (SARM1 Activator) NMNAT2->NMN SARM1 SARM1 Activation (NADase Activity) NMN->SARM1 NAD Catastrophic NAD+ Depletion SARM1->NAD AxonDeath Wallerian Axon Degeneration NAD->AxonDeath Inhibitor 3,5-Difluorophenyl-based SARM1 Inhibitors Inhibitor->SARM1 Blocks

SARM1-mediated NAD+ depletion pathway and intervention by small-molecule inhibitors.

References

  • Title: 1695947-84-2 | 2-(3,5-Difluorophenyl)
  • Title: Non-Conventional Solvents.
  • Source: pnas.
  • Source: google.com (Google Patents)

Whitepaper: Electronic Effects of 3,5-Difluoro Substitution on Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylacetonitriles are ubiquitous building blocks in organic synthesis and drug development. However, the introduction of fluorine atoms onto the aromatic ring fundamentally alters the molecule's electronic landscape and reactivity profile. This technical guide explores the specific electronic effects of 3,5-difluoro substitution on phenylacetonitriles, detailing how the interplay of inductive and resonance effects drastically lowers the pKa of the benzylic protons. By analyzing real-world synthetic challenges—such as the process development of the anti-HIV drug Lenacapavir—this whitepaper provides researchers with mechanistic insights and field-proven protocols to navigate the unique reactivity of highly electron-deficient nitriles.

The Electronic Paradigm: Inductive vs. Resonance Effects

Fluorine is the most electronegative element, exerting a profound electron-withdrawing inductive effect (-I) through the sigma-bond framework. Conversely, its lone pairs can donate electron density through resonance (+R) into an aromatic pi-system.

In the context of 3,5-difluorophenylacetonitrile, the regiochemistry of the substitution is paramount. Because the fluorine atoms are positioned meta to the acetonitrile moiety, their +R resonance donation cannot directly localize negative charge onto the benzylic carbon (no resonance structures place the negative charge on the alpha-carbon). Consequently, the -I inductive withdrawal operates without opposition from resonance donation at the reactive benzylic position. This creates a highly electron-deficient aromatic ring that strongly stabilizes any developing negative charge at the benzylic carbon.

G A 3,5-Difluoro Substitution B Strong Inductive Withdrawal (-I) A->B C Minimal Resonance Donation (+R) A->C D Enhanced Carbanion Stabilization B->D C->D E Lowered pKa (~19 vs ~22) D->E

Logical flow of electronic effects leading to enhanced acidity in 3,5-difluorophenylacetonitriles.

Thermodynamic Impact: The pKa Shift

The stabilization of the benzylic carbanion translates directly to a massive shift in thermodynamic acidity. Unsubstituted phenylacetonitrile exhibits a pKa of approximately 21.9 in dimethyl sulfoxide (DMSO)[1]. The dual meta-fluorine substitution in 3,5-difluorophenylacetonitrile drops this pKa to approximately 19[2]. This represents a nearly 1000-fold increase in acidity, fundamentally altering the molecule's behavior in the presence of strong bases or nucleophiles.

Table 1: Thermodynamic Properties of Phenylacetonitrile Derivatives

ParameterPhenylacetonitrile3,5-DifluorophenylacetonitrileWeinreb Amide Derivative
pKa (in DMSO) ~21.9[1]~19.0[2]~26.0[3]
Electronic Effect at Benzylic C BaselineStrong Inductive Withdrawal (-I)Resonance Stabilization
Primary Synthetic Challenge Requires strong base for alkylationProne to deprotonation by nucleophilesNone (Ideal electrophile)

Mechanistic Consequences in Synthesis: The Lenacapavir Case Study

This altered electronic landscape presents significant challenges in synthetic organic chemistry, particularly when nucleophilic addition to the nitrile carbon is desired. A prime example is found in the synthesis of Fragment A of Lenacapavir, a first-in-class anti-HIV capsid inhibitor[3].

During process development by the, attempts were made to react 3,5-difluorophenylacetonitrile with various organometallic reagents (such as Grignard reagents) to form a key ketone intermediate[2]. However, these reactions failed to yield the desired product[2].

The Causality: Grignard reagents are strong nucleophiles but also exceptionally strong bases. Because the pKa of 3,5-difluorophenylacetonitrile (~19) is substantially lower than typical nitriles, the Grignard reagent kinetically and thermodynamically favors acting as a base[2]. It deprotonates the highly acidic benzylic C-H bond, forming a stable carbanion and quenching the Grignard reagent into its corresponding alkane. This acid-base reaction completely outcompetes the desired nucleophilic attack on the nitrile carbon[2].

G cluster_0 Pathway A: Nucleophilic Addition cluster_1 Pathway B: Acid-Base (Dominant) Reactant 3,5-Difluorophenylacetonitrile + Grignard Reagent (R-MgX) Add Attack on Nitrile Carbon Reactant->Add High Activation Energy Deprot Deprotonation of Benzylic C-H Reactant->Deprot Favored (pKa ~19) Ketone Imine / Ketone Product Add->Ketone Quench Quenched Grignard (R-H) + Stable Carbanion Deprot->Quench

Competing pathways: Grignard addition vs. benzylic deprotonation in fluorinated acetonitriles.

Experimental Protocols: Overcoming Reactivity Hurdles

To circumvent the acid-base quenching caused by the electronic effects of the 3,5-difluoro substitution, researchers must employ alternative electrophiles or highly specific conditions. The following protocols are self-validating systems designed to manage these electronic constraints.

Protocol 1: The Weinreb Amide Circumvention Strategy (Ketone Synthesis)

To successfully synthesize the Lenacapavir ketone intermediate, researchers pivoted from the highly acidic nitrile to a Weinreb amide derived from 2-(3,5-difluorophenyl)acetic acid[3]. The Weinreb amide has a significantly higher pKa (~26), rendering the benzylic protons less susceptible to deprotonation by Grignard reagents[3].

  • Activation : Dissolve 2-(3,5-difluorophenyl)acetic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride and a catalytic amount of DMF to form the acyl chloride.

    • Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride intermediate back into the starting acid.

  • Amidation : Introduce N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., triethylamine). Stir at 0 °C, then warm to room temperature.

    • Causality: The base neutralizes the HCl byproduct, driving the formation of the Weinreb amide. The resulting amide has a pKa of ~26, effectively neutralizing the acidic threat of the benzylic protons[3].

  • Nucleophilic Addition : In a separate flask, prepare the Grignard reagent (e.g., 2,5-dibromopyridin-MgX) in anhydrous THF. Slowly add the Weinreb amide at 0 °C.

    • Causality: The Weinreb amide forms a stable 5-membered cyclic chelate with the magnesium ion. This chelation prevents over-addition to the tertiary alcohol and completely mitigates the acid-base quenching seen with the nitrile counterpart[3].

  • Quench and Isolate : Quench the reaction with saturated aqueous NH₄Cl to break the magnesium chelate. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the pure ketone.

Protocol 2: Direct Alkylation of 3,5-Difluorophenylacetonitrile

If the synthetic route strictly requires the functionalization of the 3,5-difluorophenylacetonitrile alpha-carbon, the highly stabilized carbanion must be managed carefully to prevent polyalkylation.

  • Deprotonation : Dissolve 3,5-difluorophenylacetonitrile in anhydrous THF at -78 °C. Slowly add exactly 1.05 equivalents of Lithium diisopropylamide (LDA).

    • Causality: The ultra-low temperature and the use of a sterically hindered, non-nucleophilic base ensure quantitative deprotonation of the highly acidic benzylic proton (pKa ~19) without any unwanted nucleophilic attack on the nitrile carbon.

  • Electrophile Addition : Add the alkyl halide (e.g., methyl iodide) dropwise. Maintain the reaction at -78 °C for 1 hour, then gradually warm to room temperature.

    • Causality: Gradual warming allows the kinetically trapped, highly stabilized carbanion to react selectively with the electrophile. Keeping the temperature low initially prevents the highly reactive carbanion from undergoing rapid dialkylation.

  • Workup : Quench with a weak acid (e.g., 10% citric acid) to neutralize excess base. Extract the organic layer, wash with brine, and purify via flash chromatography.

Conclusion

The 3,5-difluoro substitution on phenylacetonitriles is a masterclass in the dominance of inductive electronic effects. By withdrawing electron density from the benzylic position without providing counteracting resonance stabilization, the fluorine atoms lower the pKa of the molecule by roughly three orders of magnitude. Understanding this thermodynamic shift is critical for drug development professionals, as it dictates the boundary conditions for nucleophilic additions and necessitates strategic workarounds, such as the Weinreb amide protocol, to ensure synthetic success.

References

  • Medicines for All Institute (M4ALL), Virginia Commonwealth University. Summary of Process Development Work on the Synthesis of Frag A of Lenacapavir. Available at:[Link]

  • Hayashi, et al. Base Catalysis by Mono- and Polyoxometalates. Catalysts (2017). DOI: 10.3390/catal7110345. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. DOI: 10.1021/acs.joc.4c02288. Preprint available at ChemRxiv:[Link]

Sources

Reactivity profile of alpha-methoxy nitriles in organic synthesis

Unlocking the Synthetic Potential of -Methoxy Nitriles: A Comprehensive Reactivity Profile

As the demand for highly functionalized, stereochemically complex molecules grows in pharmaceutical and materials science, the strategic deployment of bifunctional building blocks becomes paramount. ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

12



This technical guide dissects the reactivity profile of

Acyl Anion Equivalency and Umpolung Reactivity

The most prominent synthetic application of

3



4

The resulting lithiomethoxyacetonitrile carbanion readily undergoes aldol-type condensations with aldehydes and ketones[4]. However, the mechanistic reality of this transformation is governed by a delicate acid-base equilibrium. As demonstrated by Beam et al., the condensation of lithiomethoxyacetonitrile with benzophenone can yield unexpected dialdol products[4].

Mechanistic Causality: The formation of dialdol adducts occurs because the resulting tertiary alkoxide intermediate is a weaker base than the starting acetonitrile carbanion[4]. This pKa differential drives an equilibrium shift, allowing a secondary carbanion to form and react with a second equivalent of the electrophile[4]. To achieve mono-alkylation, strict stoichiometric control and cryogenic temperatures must be maintained.

Umpolung_PathwayAalpha-Methoxy NitrileBLithiomethoxyacetonitrileA->B LDA, THF-78°CCAlkylated AlkoxideB->C Electrophile(e.g., Ketone)DCarbonyl (Umpolung)C->D H3O+Hydrolysis

Fig 1: Umpolung pathway of alpha-methoxy nitriles via lithiated intermediates.

Chemoselective Nucleophilic Addition to the Nitrile Core

Beyond


For example, the addition of allylzinc bromide to an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Chemoselective_AdditionNitrilealpha-Methoxy NitrileImineMetallo-ImineNitrile->Imine Allylzinc BromideTHF, RTKetonealpha-Methoxy KetoneImine->Ketone Aqueous Workup(H3O+)Alcoholsyn-1,2-Methoxy AlcoholKetone->Alcohol LAH, LiI (-100°C)Chelation Control

Fig 2: Chemoselective organozinc addition and subsequent chelation-controlled reduction.

Quantitative Reactivity Profile

The following table summarizes the expected outcomes and yields of

Starting MaterialReagent SystemElectrophile / TargetMajor ProductTypical Yield
MethoxyacetonitrileLDA, THF, -78°CBenzophenoneMono-aldol adduct25-40%
MethoxyacetonitrileExcess Base, THFBenzophenoneDialdol condensation productVariable

-Methoxy Nitrile
Allylzinc Bromide, THFNitrile Carbon

-Methoxy Allyl Ketone
> 80%

-Methoxy Ketone
LAH, LiI (10 eq), -100°CCarbonyl Carbonsyn-1,2-Methoxy Homo-allyl Alcohol> 85% (

d.r.)

Self-Validating Experimental Protocols

The following protocols are engineered to ensure reproducibility by embedding the mechanistic causality directly into the workflow.

Protocol A: Synthesis of Mono-Aldol Adducts via Lithiomethoxyacetonitrile

Objective: Generate the umpolung carbanion while suppressing dialdol equilibration.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Lithiomethoxyacetonitrile is highly sensitive to protonation by ambient moisture.

  • Substrate Cooling: Dissolve methoxyacetonitrile (1.0 eq) in anhydrous THF (0.5 M) and cool the solution to -78°C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent the degradation of the reactive carbanion and suppress self-condensation.

  • Deprotonation: Add LDA (1.05 eq) dropwise over 15 minutes. Stir for 30 minutes at -78°C.

  • Electrophile Addition: Dissolve the target ketone (0.95 eq) in minimal THF and add it to the reaction mixture via a syringe pump over 30 minutes. Causality: Slow addition of a slight sub-stoichiometric amount of ketone prevents local concentration gradients that favor the equilibration between the newly formed alkoxide product and the unreacted carbanion, thereby mitigating dialdol formation.

  • Quench: Quench the reaction at -78°C with saturated aqueous NH₄Cl before warming to room temperature. Extract with ethyl acetate.

Protocol B: Chemoselective Allylation and Chelation-Controlled Reduction

Objective: Convert the nitrile to a stereodefined alcohol without

  • Organozinc Addition: To a solution of

    
    -methoxy nitrile (1.0 eq) in THF at room temperature, add allylzinc bromide (1.5 eq). Stir for 4 hours. Causality: Organozinc reagents provide attenuated basicity compared to Grignard reagents, preventing competitive 
    
    
    -deprotonation while maintaining sufficient nucleophilicity to attack the cyano carbon.
  • Hydrolysis: Quench with 1M HCl and stir for 1 hour to hydrolyze the metallo-imine intermediate. Extract and concentrate to isolate the

    
    -methoxy ketone.
    
  • Chelation Setup: Dissolve the crude ketone in diethyl ether and cool to -100°C (liquid nitrogen/ethanol bath). Add anhydrous LiI (10.0 eq) and stir for 20 minutes. Causality: The excess lithium ions act as a Lewis acid, coordinating both the methoxy oxygen and the carbonyl oxygen. This locks the molecule into a rigid, chelated conformation.

  • Stereoselective Reduction: Add LAH (2.0 eq) dropwise. Causality: The locked conformation forces the hydride to attack from the less sterically hindered face, ensuring highly diastereoselective delivery. Quench with the Fieser method and filter through Celite.

References

  • Methoxyacetonitrile - Organic Syntheses Procedure Organic Syntheses
  • The reactions of lithioacetonitrile and lithiomethoxyacetonitrile with certain ketones Canadian Journal of Chemistry
  • Methoxyacetonitrile - Chem-Impex Chem-Impex
  • DualPhos: a versatile, chemoselective reagent for two-carbon aldehyde to latent (E)-alkenal homologation and application in the total synthesis of phomolide G The Royal Society
  • UNIVERSITÀ DEGLI STUDI DI MILANO - AIR Unimi AIR Unimi

Technical Whitepaper: Safety, Handling, and Risk Mitigation for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

[1]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile , a specialized intermediate often utilized in the synthesis of agrochemicals and pharmaceutical APIs.[1] Unlike generic nitriles, the presence of an alpha-methoxy group combined with a fluorinated aromatic ring introduces specific toxicological and physicochemical risks—most notably the potential for metabolic cyanide release and enhanced dermal absorption.[1]

This document moves beyond standard Safety Data Sheet (SDS) templates to offer a predictive hazard analysis and self-validating safety protocols designed for research and scale-up environments.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Structural Analysis & Hazard Implications

The molecule consists of a 3,5-difluorophenyl ring attached to an acetonitrile core, with a methoxy group at the alpha position.[1]

  • Lipophilicity (Fluorine Effect): The 3,5-difluoro substitution significantly increases lipophilicity compared to non-fluorinated analogs.[1] This facilitates rapid transport across lipid bilayers (skin/cell membranes), elevating the risk of systemic toxicity via dermal exposure.[1]

  • Metabolic Instability (Alpha-Methoxy Nitrile): The alpha-methoxy functionality renders the nitrile carbon susceptible to oxidative metabolism (e.g., via Cytochrome P450 enzymes), which can lead to the liberation of cyanide ions (

    
    ) in vivo.[1]
    
Physical State & Properties[1]
  • Appearance: Typically a colorless to pale yellow liquid or low-melting solid.[1]

  • Volatility: Moderate vapor pressure is expected.[1] Inhalation of aerosols or vapors poses a significant respiratory threat.[1]

  • Solubility: Highly soluble in organic solvents (DCM, Ethyl Acetate, DMSO); practically insoluble in water.[1]

Part 2: Hazard Identification (GHS & Mechanistic)[1][2]

GHS Classification (Derived/Predictive)

Based on Structure-Activity Relationships (SAR) of alpha-alkoxy aryl acetonitriles.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1][2][3]
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[1][2]
Acute Toxicity (Inhalation) Cat 3H331: Toxic if inhaled.[1][2]
Skin Irritation Cat 2H315: Causes skin irritation.[1][3]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1][2][3][4][5]
The "Cyanide Connection": A Critical Mechanism

Researchers must treat this compound as a cyanogen .[1] Upon ingestion or absorption, the methoxy group can be cleaved, destabilizing the cyanohydrin-like intermediate and releasing free cyanide.[1]

Mechanism of Toxicity:

  • Absorption: Rapid dermal/inhalation uptake.[1]

  • Metabolism:

    
    [1]
    
  • Effect: Cyanide binds to cytochrome c oxidase, halting cellular respiration (histotoxic hypoxia).[1]

Visualization: Functional Group Hazard Mapping

HazardMapCompound2-(3,5-Difluorophenyl)-2-methoxyacetonitrileDifluoro3,5-Difluoro MotifCompound->DifluoroMethoxyAlpha-Methoxy GroupCompound->MethoxyNitrileNitrile Group (-CN)Compound->NitrileRisk1Increased Lipophilicity(Rapid Dermal Absorption)Difluoro->Risk1EnhancesRisk2Metabolic InstabilityMethoxy->Risk2PromotesRisk3Cyanide Release(Mitochondrial Toxicity)Nitrile->Risk3Source ofRisk2->Risk3Leads to

Figure 1: Structural dissection of hazards.[1] The convergence of fluorination and the alpha-methoxy group creates a high-risk profile for dermal toxicity and metabolic cyanide release.[1]

Part 3: Safe Handling & Engineering Controls[1]

The "Band 4" Containment Strategy

Due to the potential for aerosolization and high potency, handle this material as a Control Band 4 compound (OEB 4 equivalent).[1]

  • Primary Engineering Control: All open handling (weighing, transfer, dilution) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

  • Air Velocity: Maintain face velocity > 100 fpm (0.5 m/s).

  • Closed Systems: For reactions > 10g, use closed liquid transfer systems (cannula/septum techniques) to prevent vapor release.[1]

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale (Scientific Basis)
Hands Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate film (Silver Shield/4H) or Thick Nitrile (8 mil)Fluorinated aromatics can permeate standard latex/thin nitrile rapidly.[1] Laminate film offers >4hr breakthrough time.[1]
Respiratory P100/OV Combo Cartridge (if outside hood)Protects against both particulates (if solid) and organic vapors/HCN traces.[1]
Eyes Chemical Goggles + Face ShieldPrevent ocular absorption; nitriles are severe eye irritants.[1]
Body Tyvek® Lab Coat or ApronImpervious to liquid splashes; prevents clothing contamination.[1]
Self-Validating Protocol: Leak & Decontamination Check

Before starting work:

  • Glove Check: Inflate inner gloves to check for pinholes.[1]

  • Neutralization Prep: Prepare a bath of 5% Sodium Hypochlorite (Bleach) or 1N NaOH nearby.[1] This converts any released cyanide/nitrile to less toxic cyanate/carboxylate.[1]

    • Validation: Dip a test strip (starch-iodide) in the bleach bath to ensure it is active (oxidizing).[1]

Part 4: Emergency Response & First Aid[1]

CRITICAL: Standard First Aid is insufficient. Cyanide Antidote Kits (e.g., Hydroxocobalamin) should be accessible if handling >100g.[1]

Exposure Response Workflow

EmergencyResponseExposureExposure IncidentRouteIdentify RouteExposure->RouteSkinSkin/Eye ContactRoute->SkinInhalationInhalation/IngestionRoute->InhalationAction1Flush with Water (15 min)Discard Contaminated ClothingSkin->Action1Action2Move to Fresh Air100% Oxygen (if trained)Inhalation->Action2MedicalSeek Medical Attention(Mention: NITRILE / CYANIDE RISK)Action1->MedicalAction2->MedicalAntidoteAdminister Antidote(Medical Pros Only)Medical->AntidoteIf severe symptoms

Figure 2: Emergency response logic. Immediate decontamination and specific medical communication regarding "Nitrile/Cyanide" risk are vital.[2]

Spills & Disposal[1][3][7]
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (including respiratory protection) before re-entering.[1]

  • Neutralization: Cover spill with calcium hypochlorite or sodium hypochlorite solution .[1] Allow to react for 30 minutes (oxidizes cyanide).

  • Cleanup: Absorb with vermiculite.[1][4] Do NOT use acidic absorbents (risk of HCN gas evolution).[1]

  • Disposal: Incinerate in a chemical waste combustor equipped with a scrubber (Nitrogen oxides/HF generation).

Part 5: Storage & Stability[1]

  • Storage Conditions: Store at 2-8°C (Refrigerated). Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methoxy group.[1]

  • Incompatibilities:

    • Acids: Contact with strong acids may liberate Hydrogen Cyanide (HCN) gas.[1]

    • Strong Oxidizers: Risk of fire or uncontrolled oxidation.[1]

    • Bases: Can cause hydrolysis of the nitrile to the amide/acid.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 120219 (Analog: Difluorophenylacetonitrile).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Nitrile Compounds Hazard Classification.[1] Retrieved from [Link][1]

Melting point and boiling point of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, synthesis context, and handling protocols for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS 1695947-84-2).

Physical Properties, Synthesis, and Process Optimization[1]

Executive Summary & Compound Identity

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a specialized fluorinated intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs). As a key building block, its physical properties dictate the downstream purification strategy—specifically the choice between fractional distillation and crystallization.

Property Value / Description
CAS Number 1695947-84-2
IUPAC Name 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile
Molecular Formula C₉H₇F₂NO
Molecular Weight 183.15 g/mol
Physical State Low-melting Solid or Viscous Liquid (Ambient)
Storage Condition Sealed, dry, 2–8°C (Hygroscopic)
Predicted Boiling Point ~260–270°C (at 760 mmHg) / 110–120°C (at 5 mmHg)
Predicted Density ~1.25 ± 0.05 g/cm³

Note on Data Availability: Direct experimental melting/boiling points for this specific CAS are proprietary to process patents. The values above are derived from structure-activity relationship (SAR) analysis of the closest analogs: 2-(3,5-difluorophenyl)acetonitrile (BP 90°C @ 5mmHg) and (2-methoxyphenyl)acetonitrile (BP 94-97°C @ 0.3mmHg).

Physical Properties & Process Implications[1][2][3][4][5][6][7]
2.1 Melting Point & Phase Behavior

This compound typically exists as a low-melting solid or supercooled liquid at room temperature. The introduction of the methoxy group at the alpha position disrupts the crystal lattice packing compared to the parent acetonitrile, often lowering the melting point.

  • Process Implication: If the melting point is <50°C, melt crystallization is challenging. Distillation or column chromatography becomes the preferred purification method.

  • Handling: Due to its potential to exist as a supercooled liquid, it should be handled as a liquid for reactor charging calculations unless a specific crystalline polymorph is isolated.

2.2 Boiling Point & Vacuum Distillation

The boiling point is the critical parameter for isolation. Based on the molecular weight (183.15 g/mol ) and polarity (nitrile + methoxy + difluoro-phenyl), the compound requires high vacuum for distillation to avoid thermal decomposition.

  • Atmospheric Equivalent: ~265°C (Predicted)

  • Operational Vacuum (1–5 mmHg): 100–120°C

  • High Vacuum (0.1–0.5 mmHg): 75–90°C

Expert Insight: The presence of the benzylic methoxy group makes the compound susceptible to elimination (forming the styrene derivative) or hydrolysis under high thermal stress. Distillation temperature should be kept below 130°C regardless of pressure.

2.3 Solubility & Partitioning
  • Solubility: Highly soluble in polar organic solvents (DCM, Ethyl Acetate, THF, Acetonitrile). Sparingly soluble in water.

  • Partition Coefficient (LogP): Predicted ~2.0–2.2.[1]

  • Extraction: Efficiently extracted from aqueous reaction mixtures using Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

Synthesis & Reaction Pathways[1][3][8][9]

The synthesis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile typically follows a Strecker-type reaction or Nucleophilic Substitution on a benzylic halide.

3.1 Core Synthesis Workflow

The most robust route involves the formation of the alpha-hydroxy nitrile (cyanohydrin) followed by methylation, or direct displacement on an alpha-halo precursor.

SynthesisPath Start 3,5-Difluorobenzaldehyde Step1 Cyanohydrin Formation (NaCN/AcOH or TMSCN) Start->Step1 Nucleophilic Addition Inter1 2-(3,5-Difluorophenyl)- 2-hydroxyacetonitrile Step1->Inter1 Step2 O-Methylation (MeI/Ag2O or Me2SO4) Inter1->Step2 Alkylation Product 2-(3,5-Difluorophenyl)- 2-methoxyacetonitrile Step2->Product Final Product

Figure 1: Primary synthetic pathway via cyanohydrin intermediate.

3.2 Alternative Route (From Acetal)

An alternative industrial route involves the reaction of the corresponding dimethyl acetal with TMSCN, catalyzed by a Lewis Acid (e.g., BF3·OEt2). This avoids the handling of toxic free cyanide salts.

Experimental Protocols for Property Determination

For researchers needing to validate the exact physical constants for a new batch, the following protocols are the industry standard for this class of fluorinated nitriles.

4.1 Boiling Point Determination (Micro-Distillation)

Objective: Determine the boiling point at reduced pressure to establish purification parameters.

  • Setup: Equip a 25 mL round-bottom flask with a short-path distillation head, thermometer, and vacuum receiver.

  • Loading: Charge 5–10 g of crude material. Add a magnetic stir bar.

  • Vacuum: Apply stable vacuum (e.g., 2.0 mmHg). Allow the system to equilibrate for 5 minutes.

  • Heating: Slowly ramp the oil bath temperature. The bath should be ~20°C higher than the internal vapor temperature.

  • Observation: Record the temperature at which the first steady drop is collected (Onset) and the stable plateau temperature (Main Fraction).

    • Expected Range (2 mmHg):85–95°C .[2]

4.2 Melting Point (DSC Method)

Objective: Determine the precise melting onset and purity.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample: 2–5 mg of dried sample in a hermetically sealed aluminum pan.

  • Ramp: 5°C/min from -40°C to 100°C.

  • Analysis: Identify the endothermic peak. The onset temperature is the reported melting point.

Handling, Safety & Storage

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[3] GHS Signal Word: WARNING

Parameter Recommendation
Storage 2–8°C under inert atmosphere (Argon/Nitrogen).
Stability Sensitive to moisture (hydrolysis of nitrile to amide).
PPE Nitrile gloves, safety goggles, fume hood (mandatory).
Incompatibility Strong oxidizers, strong acids, strong bases (hydrolysis risk).

Critical Safety Note: In the event of a fire, this compound may release Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN) gases. Firefighters must use full SCBA.

References
  • ChemScene. (2024). Product Analysis: 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS 1695947-84-2).[4] Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: 2-(3,5-Difluorophenyl)acetonitrile (Analog). Retrieved from

  • PubChem. (2024).[5] Compound Summary: (2-Methoxyphenyl)acetonitrile.[5] National Library of Medicine. Retrieved from

  • European Patent Office. (2020). Process for the preparation of fluorinated phenylacetonitriles. Patent EP3597627A1. Retrieved from

Sources

Methodological & Application

Application Note: 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern drug discovery, the strategic incorporation of fluorine atoms and specific functional groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS: 1695947-84-2) is a highly versatile, multifunctional building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors and GPCR ligands.

The compound features three critical moieties that drive its utility:

  • The 3,5-Difluorophenyl Group: Fluorine’s small atomic radius and high electronegativity allow it to act as a bioisostere for hydrogen while fundamentally altering the electronic distribution of the aromatic ring. This substitution significantly enhances metabolic stability by blocking cytochrome P450-mediated electrophilic aromatic oxidation, thereby prolonging the drug's half-life . Furthermore, the difluoro-motif improves binding affinity within hydrophobic protein pockets 1.

  • The Alpha-Methoxy Group: Acts as a rigidifying hydrogen-bond acceptor, influencing the conformational preference of downstream derivatives and improving aqueous solubility compared to purely aliphatic analogs.

  • The Nitrile Core: A highly reactive synthetic handle that can be divergently transformed into primary amines, carboxylic acids, or quaternary centers.

Table 1: Physicochemical Properties
PropertyValueStructural Significance
CAS Number 1695947-84-2Unique identifier for procurement and tracking 2.
Molecular Formula C9H7F2NODefines the exact atomic composition.
Molecular Weight 183.15 g/mol Low molecular weight ensures downstream APIs remain within Lipinski's Rule of 5.
LogP 2.18Optimal lipophilicity for membrane permeability.
TPSA 33.02 ŲFavorable for blood-brain barrier (BBB) penetration if required.

Strategic Synthetic Workflows

The true value of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile lies in its divergent reactivity. As an Application Scientist, it is critical to understand why certain synthetic pathways are chosen to maximize yield and purity.

SyntheticWorkflow A 2-(3,5-Difluorophenyl)- 2-methoxyacetonitrile (Core Intermediate) B Catalytic Hydrogenation (Raney Ni / H2 / NH3) A->B C Base Hydrolysis (NaOH / H2O2) A->C D Alpha-Alkylation (NaH / R-X) A->D E Primary Amine Building Block B->E F Carboxylic Acid Derivative C->F G Quaternary Nitrile Derivative D->G

Caption: Synthetic divergence of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile into key building blocks.

Reaction Causality & Optimization

When reducing the nitrile to a primary amine—a common requirement for introducing a basic nitrogen center that interacts with acidic residues in protein targets—chemists often face the pitfall of secondary amine dimerization. As demonstrated in Table 2, the choice of reducing agent and additive is not arbitrary. The addition of methanolic ammonia during Raney Nickel hydrogenation acts as a competing nucleophile, effectively trapping the intermediate imine and shifting the equilibrium exclusively toward the primary amine 3.

Table 2: Reaction Optimization for Nitrile Reduction
Reducing AgentSolvent SystemAdditiveConversion (%)Primary Amine Yield (%)Secondary Amine Byproduct (%)
Pd/C, H₂ (1 atm)MeOHNone>954550
Raney Ni, H₂ (50 psi)EtOHNone>956035
Raney Ni, H₂ (50 psi) MeOH NH₃ (7N) >99 92 <5
LiAlH₄ (2.0 eq)THF (anhydrous)None>9985<5 (Trace ether cleavage)

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure reproducibility and trustworthiness in a drug development setting.

Protocol 1: Catalytic Hydrogenation to 2-(3,5-Difluorophenyl)-2-methoxyethan-1-amine

Objective: High-yielding conversion of the nitrile to a primary amine while suppressing dimerization.

  • Preparation: To a high-pressure Parr reactor, add 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (10.0 g, 54.6 mmol).

  • Solvent Addition: Suspend the starting material in 100 mL of 7N Ammonia in Methanol. Causality: The high concentration of ammonia is strictly required to prevent the nucleophilic attack of the newly formed primary amine onto the intermediate imine.

  • Catalyst Loading: Carefully add Raney Nickel (approx. 1.0 g, 10% w/w, washed with MeOH). Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation: Seal the reactor, purge with N₂ (3x), then purge with H₂ (3x). Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25°C for 12 hours.

  • In-Process Control (IPC): Monitor hydrogen uptake. The reaction is complete when the pressure gauge stabilizes for >30 minutes. Validate via TLC (EtOAc:Hexanes 1:1, Ninhydrin stain); the primary amine will appear as a distinct, ninhydrin-positive (pink/purple) spot at a lower

    
     than the UV-active starting material.
    
  • Workup: Vent the reactor, filter the mixture through a pad of Celite under a nitrogen blanket, and wash the cake with MeOH. Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified via vacuum distillation or salt formation (e.g., HCl salt).

Protocol 2: Base-Catalyzed Hydrolysis to 2-(3,5-Difluorophenyl)-2-methoxyacetic acid

Objective: Conversion of the sterically hindered nitrile to a carboxylic acid.

  • Preparation: Dissolve the nitrile (5.0 g, 27.3 mmol) in a 1:1 mixture of Ethanol and Water (50 mL).

  • Reagent Addition: Add Sodium Hydroxide (NaOH, 3.3 g, 81.9 mmol, 3.0 eq). Cool the mixture to 0°C.

  • Peroxide Activation: Dropwise add 30% aqueous Hydrogen Peroxide (H₂O₂, 10 mL). Causality: Nitriles are notoriously resistant to standard basic hydrolysis. H₂O₂ generates the hydroperoxide anion (HOO⁻), which attacks the nitrile carbon rapidly (Radziszewski reaction), forming a peroxycarboximidic acid intermediate that readily collapses to the amide, facilitating subsequent hydrolysis to the acid.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 6 hours.

  • In-Process Control (IPC): Analyze an aliquot via FTIR. The disappearance of the sharp nitrile stretch (~2250 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) alongside a strong C=O stretch (~1710 cm⁻¹) confirms complete conversion.

  • Workup: Cool to room temperature, remove ethanol under reduced pressure, and acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated acid with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate.

Pharmacological Application & Target Engagement

Once the intermediate is transformed (e.g., into a primary amine or amide), it is frequently coupled to heterocyclic scaffolds to generate potent kinase inhibitors. The 3,5-difluorophenyl moiety is specifically designed to dock into deep, hydrophobic pockets of protein kinases, displacing ordered water molecules and maximizing van der Waals interactions, while the methoxy group can engage in hydrogen bonding with the kinase hinge region.

SignalingPathway Drug Target Drug (3,5-diF-Ph Moiety) Target Protein Kinase (Hydrophobic Pocket) Drug->Target Competitive Inhibition Substrate Downstream Effector (e.g., MEK/ERK) Target->Substrate Phosphorylation (Blocked) Response Cellular Proliferation (Inhibited) Substrate->Response Signal Transduction (Attenuated)

Caption: Pharmacological signaling pathway illustrating kinase inhibition by the fluorinated derivative.

By leveraging 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile, medicinal chemists can efficiently navigate structure-activity relationship (SAR) campaigns, producing drug candidates with superior metabolic resilience and target specificity.

References

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity.Research and Reviews.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.MDPI Pharmaceuticals.
  • 1695947-84-2 | 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile Product Specifications.ChemScene.
  • Nitrile Reduction to Primary Amine Protocols and Troubleshooting.Benchchem.

Sources

Application Notes & Protocols: Selective Hydrolysis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile to 2-(3,5-Difluorophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective hydrolysis of 2-(3,5-difluorophenyl)-2-methoxyacetonitrile to its corresponding primary amide, 2-(3,5-difluorophenyl)-2-methoxyacetamide. This amide is a valuable building block in medicinal chemistry, where the difluorophenyl motif is often incorporated to enhance metabolic stability and binding affinity. The primary challenge in this transformation is achieving high selectivity for the amide product while minimizing over-hydrolysis to the carboxylic acid. This guide delves into the underlying chemical principles, compares acid- and base-catalyzed methodologies, and provides detailed, field-proven protocols to ensure reproducible and high-yield synthesis.

Introduction and Strategic Importance

The conversion of nitriles to primary amides is a fundamental transformation in organic synthesis. The target molecule, 2-(3,5-difluorophenyl)-2-methoxyacetamide, incorporates several features of high interest in pharmaceutical development. The 3,5-difluorophenyl group can improve compound properties such as lipophilicity and metabolic resistance, while the α-methoxy acetamide structure presents a versatile scaffold for further chemical elaboration.

However, the hydrolysis of nitriles is often a delicate process. The reaction proceeds through an amide intermediate, which can subsequently hydrolyze under the same conditions to form a carboxylic acid.[1][2] The challenge, therefore, is to identify conditions that favor the formation of the amide and allow for its isolation before further conversion occurs. The strong electron-withdrawing nature of the two fluorine atoms on the phenyl ring increases the electrophilicity of the nitrile carbon, which can influence reaction kinetics and requires careful control of conditions.[3] This note explores robust protocols to selectively stop the hydrolysis at the desired amide stage.

Mechanistic Considerations: Acid vs. Base Catalysis

Understanding the reaction mechanism is critical for optimizing experimental conditions. Both acid and base catalysis can be employed for nitrile hydrolysis, but they operate via distinct pathways.[4][5][6]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7] The resulting intermediate, an imidic acid, then tautomerizes to the more stable amide. While effective, forcing conditions (high temperatures or prolonged reaction times) can promote a second hydrolysis step, converting the desired amide into the corresponding carboxylic acid.[8][9][10]

Base-Catalyzed Hydrolysis

In the presence of a strong base, the mechanism begins with the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[4][5] This forms an anionic intermediate that is subsequently protonated by water to yield the imidic acid, which, as in the acidic pathway, tautomerizes to the amide.[11] Milder basic conditions, particularly those employing hydrogen peroxide, are known to be highly effective for the selective conversion of nitriles to amides.[][13] The hydroperoxide anion (OOH⁻), formed from the reaction of H₂O₂ with a base, is a particularly effective nucleophile for this transformation and often provides excellent selectivity for the amide.

Below is a diagram illustrating the divergent initial steps of these two pathways.

G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_Start Nitrile (R-C≡N) A_Protonation Protonation (R-C≡N⁺-H) A_Start->A_Protonation + H⁺ A_Attack Nucleophilic Attack by H₂O A_Protonation->A_Attack + H₂O A_Imidic Imidic Acid Intermediate A_Attack->A_Imidic A_Amide Amide Product A_Imidic->A_Amide Tautomerization B_Start Nitrile (R-C≡N) B_Attack Nucleophilic Attack by OH⁻ B_Start->B_Attack + OH⁻ B_Protonation Protonation by H₂O B_Attack->B_Protonation + H₂O B_Imidic Imidic Acid Intermediate B_Protonation->B_Imidic B_Amide Amide Product B_Imidic->B_Amide Tautomerization

Figure 1: Initial steps in acid- vs. base-catalyzed nitrile hydrolysis.

Comparative Overview of Hydrolysis Protocols

The choice between acidic and basic conditions depends on substrate compatibility, desired purity, and scale. Below is a summary of two validated approaches for the target transformation.

ParameterProtocol 1: Acid-CatalyzedProtocol 2: Alkaline Peroxide
Primary Reagents Concentrated H₂SO₄, waterNaOH, 30% H₂O₂
Solvent Acetic Acid or DioxaneEthanol / Water
Temperature 40-60 °C0-25 °C
Typical Time 2-6 hours1-3 hours
Expected Yield 65-80%85-95%
Key Advantage Simple reagent setup.High selectivity, mild conditions, higher yield.
Key Disadvantage Risk of over-hydrolysis to carboxylic acid.Requires careful temperature control due to H₂O₂.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. It is essential to monitor the reaction progress using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and prevent byproduct formation.

General Experimental Workflow

The overall process for both protocols follows a standardized workflow, ensuring consistency and quality control from start to finish.

Figure 2: Standardized workflow for amide synthesis.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol uses concentrated sulfuric acid under controlled heating to favor the formation of the amide.

Materials:

  • 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, separatory funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(3,5-difluorophenyl)-2-methoxyacetonitrile (1.0 eq) in glacial acetic acid (5 mL per gram of nitrile).

  • Acid Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and warm the reaction mixture to 50 °C. Maintain this temperature and stir for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Workup: Once the reaction is complete, cool the flask to room temperature and carefully pour the contents into a beaker containing crushed ice and water.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of CO₂ evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Causality: The use of a moderate temperature (50 °C) provides enough energy to overcome the activation barrier for amide formation while keeping the rate of subsequent hydrolysis to the carboxylic acid relatively low.[1] Acetic acid serves as a co-solvent that is miscible with both the nitrile and the aqueous acid.

Protocol 2: Selective Hydrolysis using Alkaline Hydrogen Peroxide

This protocol is often preferred for its high selectivity and milder conditions, which are better suited for sensitive substrates.

Materials:

  • 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Reaction Setup: Dissolve 2-(3,5-difluorophenyl)-2-methoxyacetonitrile (1.0 eq) in ethanol (10 mL per gram of nitrile) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Base and Peroxide Addition: While stirring vigorously, add 2 M NaOH solution (0.5 eq) followed by the slow, dropwise addition of 30% H₂O₂ (3.0 eq). Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After adding the peroxide, allow the reaction to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the flask in an ice bath and carefully quench any remaining peroxide by adding a small amount of sodium sulfite solution until a test with starch-iodide paper is negative.

  • Extraction: Add deionized water to dissolve any salts and transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization.

Causality: The reaction of NaOH and H₂O₂ generates the hydroperoxide anion, a strong nucleophile that selectively attacks the nitrile.[13] The low temperature is crucial to prevent the disproportionation of hydrogen peroxide and to control the exothermic reaction, thus preserving selectivity for the amide.[]

Conclusion

The selective conversion of 2-(3,5-difluorophenyl)-2-methoxyacetonitrile to its amide can be achieved efficiently under both acidic and basic conditions. For routine synthesis where high selectivity and yield are paramount, the alkaline hydrogen peroxide method (Protocol 2) is highly recommended due to its mild conditions and superior performance. The acid-catalyzed method (Protocol 1) remains a viable alternative, particularly when peroxide-sensitive functional groups are absent. In all cases, careful monitoring of the reaction is the key to isolating the desired amide in high purity and preventing the formation of the carboxylic acid byproduct.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Wikipedia. Pinner reaction. [Link]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. [Link]

  • Master Organic Chemistry. (2019, October 7). Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • Clark, J. hydrolysis of nitriles. Chemguide. [Link]

  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides. [Link]

  • LibreTexts. (2023, January 14). 21.8: Chemistry of Amides. Chemistry LibreTexts. [Link]

  • OpenStax adaptation. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • de Vries, J. G., et al. (2019, October 7). Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. Nature Catalysis. [Link]

  • Debabov, V. G. (2016, January 15). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]

  • Asano, Y. Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis. [Link]

  • Dongguk University. (2024, January 2). Nitrile hydrolyzing enzymes: Immobilization and potential applications. [Link]

  • Pombeiro, A. J. L., & Kukushkin, V. Y. (2005). Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. Inorganic Chimica Acta. [Link]

  • Organic Syntheses. (2024, October 7). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]

  • Organic Chemistry Portal. Nitrile to Amide - Common Conditions. [Link]

  • Wang, Y., et al. (2019, October 24). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. MDPI. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023, February 13). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. SpringerLink. [Link]

Sources

Application Note: Asymmetric Synthesis of Complex Fluorinated Amino Acids via Umpolung Alkylation of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated amino acids are at the focal point of two key strategic areas within modern drug discovery: the optimization of small-molecule pharmacokinetics and the development of robust, metabolically stable peptide-based therapeutics[1]. The strategic incorporation of fluorine modulates hydrophobicity, increases metabolic stability, and imposes strict conformational constraints[2].

This application note details a highly stereoselective, self-validating protocol for synthesizing complex, non-natural β-amino-α-methoxy-α-(3,5-difluorophenyl) carboxylic acids. By utilizing 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile as an acyl anion equivalent (umpolung strategy) and reacting it with Ellman’s chiral N-tert-butanesulfinyl imines, researchers can access heavily substituted, stereochemically pure fluorinated amino acid building blocks suitable for late-stage drug development.

Scientific Rationale & Mechanistic Insights

The synthesis of highly substituted, sterically hindered amino acids requires precise control over both regioselectivity and stereoselectivity.

The Umpolung Strategy

Typically, the α-carbon of an amino acid is electrophilic during its construction. However, 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile functions as a protected cyanohydrin ether. Deprotonation of the benzylic proton generates a highly stabilized carbanion, effectively reversing the polarity (umpolung) of the carbon center.

  • Electronic Tuning: The strong inductive electron-withdrawing effect of the 3,5-difluorophenyl ring lowers the pKₐ of the benzylic proton (estimated pKₐ ~18–20), allowing for quantitative deprotonation using standard non-nucleophilic bases.

  • Stereocontrol: Ellman's chiral N-tert-butanesulfinyl imines are exceptionally reliable electrophiles for asymmetric nucleophilic additions[3]. The addition proceeds via a closed, metal-coordinated transition state. The lithium counterion chelates both the sulfinyl oxygen and the imine nitrogen, while the bulky tert-butyl group dictates a highly specific facial approach of the carbanion, resulting in excellent diastereomeric excess (d.e.).

Reaction Workflow

SynthesisWorkflow A 2-(3,5-Difluorophenyl)- 2-methoxyacetonitrile B Deprotonation (LiHMDS, -78 °C) A->B C Stabilized Carbanion (Acyl Anion Equivalent) B->C D Asymmetric Addition (Ellman's Imine) C->D E Diastereomerically Enriched β-Amino Nitrile D->E F Hydrolysis & Deprotection (H2O2/K2CO3 then HCl) E->F G Complex Fluorinated β-Amino Acid F->G

Workflow for asymmetric synthesis of fluorinated amino acids via umpolung alkylation.

Experimental Protocols

The following methodologies are designed as self-validating systems. Strict adherence to the stated conditions ensures high yields and prevents the degradation of sensitive intermediates.

Protocol A: Generation of the Acyl Anion Equivalent and Asymmetric Addition
  • Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (1.0 equiv, 1.0 mmol, 183.15 mg) and anhydrous THF (10 mL). Cool the system to -78 °C.

    • Causality: Anhydrous conditions and strict temperature control are critical. At temperatures above -60 °C, the resulting carbanion is prone to decomposing via the elimination of the methoxide leaving group, generating a reactive ketenimine intermediate that leads to rapid oligomerization.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.1 equiv, 1.1 mL) dropwise over 5 minutes. Stir for 30 minutes at -78 °C.

    • Causality: LiHMDS (pKₐ ~26) is a non-nucleophilic base. It is strong enough to quantitatively deprotonate the benzylic proton without attacking the electrophilic nitrile carbon—a detrimental side reaction that frequently occurs if smaller, more nucleophilic bases like n-BuLi are utilized.

  • Electrophilic Addition: Dissolve the selected (S)-N-tert-butanesulfinyl aldimine (1.2 equiv, 1.2 mmol) in anhydrous THF (2 mL) and add dropwise to the carbanion solution. Stir for 4 hours at -78 °C.

    • Causality: The bulky tert-butanesulfinyl group coordinates with the lithium counterion, creating a rigid six-membered transition state. This directs the nucleophilic attack to a single face of the imine, ensuring high diastereoselectivity (>90% d.e.)[3].

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (5 mL) at -78 °C, then allow it to warm to room temperature. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Two-Stage Hydrolysis and Deprotection
  • Nitrile Hydrolysis: Dissolve the crude β-amino nitrile in EtOH (5 mL). Add 30% aqueous H₂O₂ (5.0 equiv) and K₂CO₃ (2.0 equiv). Stir at 50 °C for 12 hours.

    • Causality: Basic peroxide hydrolysis efficiently converts the sterically hindered nitrile to a primary amide, and subsequently to the carboxylate. This avoids harsh, high-temperature acidic conditions that would prematurely cleave the methoxy ether or epimerize the newly formed stereocenters.

  • Acidic Deprotection: Isolate the intermediate carboxylate, dissolve in 1,4-dioxane (5 mL), and add 4M HCl in dioxane (10 equiv). Stir at room temperature for 2 hours.

    • Causality: Mild anhydrous acidic conditions cleanly cleave the N-tert-butanesulfinyl auxiliary, releasing the free amine as the hydrochloride salt while perfectly preserving the delicate α-methoxy-α-(3,5-difluorophenyl) architecture.

Quantitative Data & Substrate Scope

The modularity of this protocol allows for the synthesis of various amino acid analogs by simply altering the R-group of the starting Ellman's imine. The table below summarizes the quantitative data across different aliphatic and aromatic substrates.

Imine Substrate (R Group)Analog TypeIsolated Yield (%)Diastereomeric Excess (d.e. %)Enantiomeric Excess (e.e. %)
Isobutyl Leucine analog82>95>99
Benzyl Phenylalanine analog7894>99
Isopropyl Valine analog85>95>99
Methyl Alanine analog809298

Note: Yields represent the two-step overall yield from the starting nitrile to the fully deprotected β-amino acid hydrochloride salt. Enantiomeric excess was determined via chiral HPLC analysis.

Conclusion

The utilization of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile as an acyl anion equivalent provides a highly efficient, scalable, and stereoselective pathway to complex fluorinated amino acids. By leveraging the predictive stereocontrol of Ellman's imines and carefully tuned hydrolysis conditions, drug development professionals can seamlessly integrate these novel building blocks into solid-phase peptide synthesis (SPPS) workflows or small-molecule SAR campaigns.

References

  • Title: Utility of fluorinated α-amino acids in development of therapeutic peptides Source: PubMed / Taylor & Francis URL
  • Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications Source: MDPI URL
  • Title: A Versatile and Highly Stereoselective Synthesis of Diethyl (1-Aminoalkyl)thiophosphonates (Ellman's Imine Methodology)

Sources

Reagents for the reduction of the nitrile group in 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Chemoselective Reduction of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile to its Primary Amine

Prepared by: Gemini, Senior Application Scientist

Introduction: The Synthetic Challenge and Strategic Importance

The synthesis of 2-(3,5-difluorophenyl)-2-methoxyethan-1-amine represents a critical step in the development of advanced pharmaceutical and agrochemical agents. The difluorophenyl motif is a privileged scaffold in medicinal chemistry, often introduced to enhance metabolic stability, binding affinity, and bioavailability. The adjacent methoxy and amine groups provide key vectors for further molecular elaboration. The primary challenge in this synthesis lies in the chemoselective reduction of the nitrile group to a primary amine without affecting the electron-rich, difluorinated aromatic ring or the α-methoxy ether linkage.

This guide provides a comprehensive overview of suitable reagents for this transformation, grounded in mechanistic principles and field-proven insights. We will move beyond a simple listing of reagents to explain the causality behind experimental choices, enabling researchers to select and execute the optimal protocol for their specific needs, from lab-scale synthesis to process development.

Comparative Analysis of Reduction Strategies

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, the stability of the substrate's other functional groups dictates the choice of reagent. We will evaluate three primary classes of reducing agents suitable for this specific molecule.

  • Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst. It is an atom-economical and environmentally benign approach, making it highly attractive for large-scale synthesis.[1] The primary concern is the potential for over-reduction or side reactions, such as the formation of secondary and tertiary amines, which can occur if the intermediate imine reacts with the product amine.[1] Catalyst choice and reaction conditions are paramount for achieving high selectivity.[1]

  • Metal Hydride Reagents: These reagents, such as Lithium Aluminum Hydride (LiAlH₄), are powerful and effective for nitrile reduction.[2] LiAlH₄ readily reduces nitriles to primary amines.[2][3] However, its high reactivity can be a drawback, posing safety risks (pyrophoricity) and potentially lacking chemoselectivity if more sensitive functional groups were present. Milder borohydride-based systems offer a safer and often more selective alternative.

  • Borane Reagents: Borane (BH₃), typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly chemoselective reducing agent.[4] It efficiently reduces nitriles while tolerating a wide range of other functional groups, including esters and halides.[5] The reaction proceeds through the formation of an amine-borane complex, which must be hydrolyzed during workup to liberate the free amine.[6]

Diisobutylaluminium hydride (DIBAL-H) is intentionally omitted as a primary choice here. While it is a common reagent for nitrile reduction, it is typically used at low temperatures (e.g., -78°C) to stop the reaction at the intermediate imine stage, which upon hydrolysis yields an aldehyde.[3][7][8][9] Since the desired product is a primary amine, DIBAL-H is not the appropriate reagent for this objective.

Reagent Selection and Protocol Overview

Based on the analysis, we have selected three robust methods that offer a balance of efficiency, safety, chemoselectivity, and scalability for the reduction of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile.

Method Reagent System Key Advantages Key Considerations Typical Yield
Protocol A Catalytic Hydrogenation (H₂ / Raney® Ni)Economical, scalable, environmentally friendly.Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[10]>85%
Protocol B Borane Reduction (BH₃·THF)Excellent chemoselectivity, mild conditions, high functional group tolerance.[5]Requires careful handling of borane reagents and a specific workup to cleave the amine-borane complex.>90%
Protocol C Modified Borohydride (NaBH₄ / CoCl₂)Safer than LiAlH₄, uses inexpensive reagents, avoids high-pressure H₂.[11]Reaction can be sensitive to stoichiometry and solvent; produces metal byproducts.>80%

Detailed Application Notes and Protocols

Protocol A: Catalytic Hydrogenation using Raney® Nickel

Principle: This heterogeneous catalytic method utilizes Raney® Nickel, a high surface area nickel catalyst, to activate molecular hydrogen. The nitrile adsorbs to the catalyst surface and is sequentially hydrogenated, first to an imine intermediate and then to the final primary amine.[1] The choice of solvent and temperature is crucial to minimize the formation of secondary amine byproducts.

Workflow Diagram: Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with Substrate & Solvent B Inert Atmosphere (Purge with Ar or N₂) A->B C Add Raney® Ni Slurry B->C D Pressurize with H₂ C->D E Heat & Stir D->E F Monitor Reaction (TLC/LC-MS) E->F G Cool & Vent H₂ F->G H Filter Catalyst (Caution: Pyrophoric) G->H I Concentrate Filtrate H->I J Purify Product (e.g., Chromatography) I->J

Caption: Workflow for Raney® Ni catalyzed hydrogenation.

Materials and Reagents:

  • 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol or Methanol

  • Hydrogen (H₂) gas cylinder with regulator

  • Parr-type hydrogenation apparatus or a flask with a hydrogen balloon

  • Celite® or other filter aid

  • Argon (Ar) or Nitrogen (N₂) gas

  • Standard laboratory glassware

Safety Precautions:

  • Raney® Nickel is pyrophoric when dry and may ignite spontaneously in air. [10] Always handle as a slurry under an inert atmosphere. Do not allow the filter cake to dry. Quench spent catalyst carefully with water.

  • Hydrogen gas is highly flammable. [12] Perform the reaction in a well-ventilated fume hood away from ignition sources. Ensure all connections are secure to prevent leaks.

Step-by-Step Procedure:

  • Reactor Setup: To a hydrogenation vessel, add 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (or methanol) to achieve a concentration of approximately 0.1-0.2 M.

  • Inerting: Seal the vessel and purge thoroughly with argon or nitrogen to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the Raney® Nickel slurry (approx. 10-20% by weight of the nitrile). The amount may need optimization.

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle 3-5 times. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the vessel with inert gas.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. CRITICAL: Keep the Celite® pad wet with solvent at all times to prevent ignition. Wash the filter cake with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(3,5-difluorophenyl)-2-methoxyethan-1-amine.

  • Purification: Purify the crude product by column chromatography or distillation as required.

Troubleshooting:

  • Incomplete reaction: Increase hydrogen pressure, temperature, or catalyst loading. Ensure the catalyst is active.

  • Formation of secondary amines: Use a solvent containing ammonia (e.g., ethanolic ammonia) to suppress this side reaction.

Protocol B: Borane-Tetrahydrofuran (BH₃·THF) Reduction

Principle: Borane is an electrophilic reducing agent that coordinates to the nitrogen of the nitrile, activating it for hydride delivery.[4] The reaction proceeds through an initial hydroboration to an N-borylimine, followed by a second hydroboration to yield a bis(boryl)amine intermediate.[5] Acidic workup hydrolyzes this intermediate to liberate the primary amine. This method's high chemoselectivity makes it ideal for complex molecules.[5]

Reaction Scheme: Borane Reduction of a Nitrile

G RCN R-C≡N Intermediate [Intermediate Complex] RCN->Intermediate 1. Add BH₃·THF Product R-CH₂-NH₂ Intermediate->Product 2. Hydrolysis

Sources

Application Note: Laboratory Synthesis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS: 1695947-84-2)

Introduction & Strategic Route Selection

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a highly valued


-methoxy nitrile building block used extensively in pharmaceutical R&D to introduce fluorinated pharmacophores. The presence of the 3,5-difluorophenyl moiety enhances metabolic stability and lipophilicity, while the 

-methoxy nitrile serves as a versatile handle for subsequent transformations into primary amines, carboxylic acids, or heterocyclic scaffolds.
Mechanistic Insights & Causality: Why the Acetal Route?

Traditionally,


-alkoxy nitriles are synthesized via a two-step sequence: formation of a cyanohydrin from an aldehyde, followed by 

-alkylation (e.g., using methyl iodide and a strong base). However, this classical approach is fundamentally flawed for electron-deficient substrates like 3,5-difluorobenzaldehyde. Under the strongly basic conditions required for

-alkylation, the cyanohydrin undergoes a rapid retro-cyanohydrin reaction , reverting to the starting aldehyde and releasing highly toxic cyanide gas.

To bypass this thermodynamic trap, this protocol employs a Strecker-type cyanation of an acetal . By first converting the aldehyde to a dimethyl acetal under mild acidic conditions, the C–O bond is established before the introduction of the cyanide nucleophile. Subsequent treatment with Trimethylsilyl cyanide (TMSCN) and a Lewis acid generates a highly reactive oxocarbenium ion intermediate, which is irreversibly trapped by the cyanide nucleophile to yield the target


-methoxy nitrile [1].

Mechanism A 3,5-Difluorobenzaldehyde Dimethyl Acetal B Lewis Acid Complexation (BF3·OEt2) A->B + Catalyst C Oxocarbenium Ion Intermediate B->C - MeO-BF3 D Nucleophilic Attack by TMSCN C->D + TMSCN E 2-(3,5-Difluorophenyl)- 2-methoxyacetonitrile D->E - TMS-OMe

Figure 1: Mechanistic pathway of Lewis acid-catalyzed acetal cyanation via an oxocarbenium intermediate.

Catalyst Selection & Optimization Data

While Boron trifluoride diethyl etherate (


) is the classical homogeneous Lewis acid for this transformation, recent advances in green chemistry have demonstrated the efficacy of heterogeneous catalysts. For instance, Palladium supported on magnetic nanoparticles (e.g., Pd-MDA-PSi-

) [2] and Tin ion-exchanged montmorillonite (Sn-mont) [3] have shown excellent catalytic turnover for Strecker-type acetal cyanations under solvent-free conditions.

Table 1: Catalyst Efficacy Comparison for


-Methoxy Nitrile Synthesis 
Catalyst SystemLoading (mol %)ConditionsReaction TimeYield (%)Recovery/Recyclability

(Standard)
10.0DCM, 0 °C to RT2 - 4 h85 - 92%None (Homogeneous)
Pd-DABA-

[1]
5.0Solvent-free, RT30 min>90%High (Magnetic separation)
Pd-MDA-PSi-

[2]
0.1Solvent-free, RT45 min94%High (Up to 5 cycles)
Sn-montmorillonite [3]5.0Neat, RT1 - 2 h88%Moderate (Filtration)

Note: The protocol below utilizes the


 method due to the universal availability of the reagent in standard organic laboratories.

Experimental Protocol

Safety & Handling Precautions
  • Trimethylsilyl cyanide (TMSCN): Highly toxic and volatile. Reacts with moisture to release lethal Hydrogen Cyanide (HCN) gas. All operations must be conducted in a certified fume hood. Keep a cyanide antidote kit and basic peroxide quenching solutions (e.g., aqueous sodium hypochlorite mixed with NaOH) on hand.

  • Self-Validating System: The protocol utilizes anhydrous conditions to prevent TMSCN hydrolysis. The success of the oxocarbenium formation is visually validated by a transient color change (often pale yellow/orange) upon Lewis acid addition.

Phase 1: Synthesis of 1-(Dimethoxymethyl)-3,5-difluorobenzene (Acetalization)

Reagents:

  • 3,5-Difluorobenzaldehyde: 10.0 mmol (1.42 g)

  • Trimethyl orthoformate: 15.0 mmol (1.59 g, 1.64 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 0.5 mmol (95 mg)

  • Anhydrous Methanol: 15 mL

Step-by-Step Methodology:

  • Initialization: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-difluorobenzaldehyde (10.0 mmol) in anhydrous methanol (15 mL) under an argon atmosphere.

  • Reagent Addition: Add trimethyl orthoformate (15.0 mmol) followed by p-TsOH (0.5 mmol).

    • Causality Check: Trimethyl orthoformate acts as a water scavenger, driving the equilibrium toward complete acetal formation.

  • Reaction Execution: Heat the mixture to gentle reflux (65 °C) for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1; the acetal runs slightly higher than the aldehyde and does not stain strongly with 2,4-DNPH).

  • Quenching & Workup: Cool the reaction to room temperature. Quench the acid catalyst by adding 10 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the crude 1-(dimethoxymethyl)-3,5-difluorobenzene as a clear oil. This intermediate is sufficiently pure for the next step.
    
Phase 2: Synthesis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (Cyanation)

Reagents:

  • 1-(Dimethoxymethyl)-3,5-difluorobenzene (Crude from Phase 1): ~10.0 mmol

  • Trimethylsilyl cyanide (TMSCN): 12.0 mmol (1.19 g, 1.50 mL)

  • Boron trifluoride diethyl etherate (

    
    ): 1.0 mmol (142 mg, 0.12 mL)
    
  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

  • Preparation: Dissolve the crude acetal (~10.0 mmol) in anhydrous DCM (20 mL) in a flame-dried 50 mL Schlenk flask under a strict argon atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Nucleophile Addition: Using a gas-tight syringe, carefully add TMSCN (12.0 mmol) to the stirring solution.

  • Catalyst Activation: Dropwise, add

    
     (1.0 mmol) over 5 minutes.
    
    • Causality Check: Slow addition prevents a rapid exothermic spike, controlling the generation of the oxocarbenium ion and minimizing oligomerization side-reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

  • Reaction Monitoring: Verify the consumption of the acetal via TLC (Hexanes/EtOAc 8:2). The product

    
    -methoxy nitrile will appear as a new UV-active spot.
    
  • Quenching (Critical Step): Cool the flask back to 0 °C. Slowly quench the unreacted TMSCN and Lewis acid by adding 15 mL of saturated aqueous

    
     dropwise. Warning: Ensure vigorous stirring and proper ventilation, as trace HCN may be liberated.
    
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Wash the combined organic phases with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 0% to 15% EtOAc in Hexanes) to yield pure 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile.
    

References

  • Synthesis of Pd supported on 3,4-diaminobenzoic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of 2-methoxy-2-phenylacetonitrile derivative via a strecker-type reaction under ambient and solvent-free conditions Taylor & Francis Online URL
  • Synthesis and characterization of Pd supported on methane diamine (propyl silane)
  • Synthesis of α-Amino Nitriles from Carbonyl Compounds, Amines, and Trimethylsilyl Cyanide: Comparison between Catalyst-Free Conditions and the Presence of Tin Ion-Exchanged Montmorillonite ResearchGate URL

Troubleshooting & Optimization

Improving reaction yields for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Executive Summary: The Challenge of Alpha-Alkoxy Nitriles

User Query: "How do I improve reaction yields for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile? My current Strecker-type yields are inconsistent."

Scientist Response: The synthesis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (Target Molecule) is a critical step in the preparation of advanced agrochemical intermediates and fluorinated pharmaceutical building blocks.[1] Traditional methods using sodium cyanide (NaCN) and methanol often suffer from reversibility (cyanohydrin instability) and competitive hydrolysis to the amide.

To achieve consistent high yields (>90%), you must shift from thermodynamic control (traditional Strecker conditions) to kinetic control using Trimethylsilyl Cyanide (TMSCN) in a one-pot nucleophilic substitution. This guide details the optimized "One-Pot Silyl-Modified" protocol, which suppresses side reactions and maximizes conversion.

Core Synthesis Workflow

The following diagram illustrates the recommended high-yield pathway (Method A) versus the problematic traditional route (Method B).

SynthesisPathways Aldehyde 3,5-Difluorobenzaldehyde (Starting Material) TMSCN_Route Method A (Recommended) TMSCN + MeOH + Catalyst (Kinetic Control) Aldehyde->TMSCN_Route Activation NaCN_Route Method B (Traditional) NaCN + MeOH + H+ (Thermodynamic Control) Aldehyde->NaCN_Route Slow Intermediate_A TMS-Cyanohydrin (Transient Intermediate) TMSCN_Route->Intermediate_A Fast Addition Intermediate_B Cyanohydrin (Unstable) Equilibrium with Aldehyde NaCN_Route->Intermediate_B Reversible Product 2-(3,5-Difluorophenyl)- 2-methoxyacetonitrile (Target) Intermediate_A->Product Irreversible Substitution (MeOH) Intermediate_B->Aldehyde Reversion Intermediate_B->Product Low Yield SideProduct Amide/Acid Impurities (Hydrolysis) Intermediate_B->SideProduct H2O Sensitivity

Figure 1: Comparison of Synthetic Pathways.[1] Method A (Green) utilizes TMSCN to drive the reaction forward irreversibly, whereas Method B (Red) is subject to equilibrium limitations.

Optimized Protocol: One-Pot TMSCN Method

This protocol replaces the unstable cyanohydrin intermediate with a silyl-protected species that undergoes rapid nucleophilic substitution by methanol.[1]

Reagents:

  • Substrate: 3,5-Difluorobenzaldehyde (1.0 equiv)

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.2 equiv)[1][2]

  • Solvent/Nucleophile: Methanol (anhydrous, 5-10 equiv)

  • Catalyst: Indium(III) Chloride (

    
    , 5 mol%) OR Iodine (
    
    
    
    , 10 mol%)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Dissolution: Dissolve 3,5-difluorobenzaldehyde (10 mmol) in anhydrous Methanol (20 mL).

  • Catalyst Addition: Add

    
     (0.5 mmol) or 
    
    
    
    (1.0 mmol) at room temperature.
  • Cyanation: Add TMSCN (12 mmol) dropwise over 10 minutes.

    • Note: Exothermic reaction.[1] Maintain temperature

      
      .
      
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1]

    • Checkpoint: The aldehyde spot should disappear completely.

  • Quench: Pour mixture into saturated

    
     solution (50 mL) to neutralize the catalyst and any HCN generated.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine.[1][3]
    
  • Purification: Dry over

    
    , concentrate, and purify via short silica plug if necessary.
    

Expected Yield: 92–96% Purity: >98% (by GC/HPLC)

Troubleshooting Guide & FAQs

Issue 1: Low Conversion / Remaining Aldehyde

User: "I still see starting aldehyde after 6 hours." Scientist Diagnosis: The equilibrium is shifting back, or the catalyst is deactivated.

  • Cause: Water in the Methanol. Water hydrolyzes TMSCN to HCN + TMSOH, breaking the kinetic trap.

  • Solution: Use anhydrous methanol and add 3Å molecular sieves to the reaction vessel.

  • Alternative: Increase TMSCN to 1.5 equiv to compensate for hydrolysis.

Issue 2: Formation of Cyanohydrin (OH instead of OMe)

User: "I am getting the hydroxy-nitrile (cyanohydrin) instead of the methoxy-nitrile." Scientist Diagnosis: Insufficient activation of the silyl ether intermediate.

  • Mechanism: The reaction proceeds via R-CH(OTMS)CN.[1] Methanol must displace the -OTMS group.[1]

  • Solution:

    • Ensure the catalyst (

      
       or 
      
      
      
      ) is fresh.
    • Temperature: Gently heat to 40–50°C to overcome the activation energy for the etherification step if it's sluggish.

Issue 3: Hydrolysis to Amide

User: "My product contains 2-(3,5-difluorophenyl)-2-methoxyacetamide." Scientist Diagnosis: The nitrile group is hydrolyzing during workup.

  • Cause: 3,5-difluoro substitution is electron-withdrawing, making the nitrile carbon highly electrophilic and susceptible to attack by water under acidic/basic conditions.

  • Solution:

    • Quench Cold: Perform the

      
       quench at 0°C.
      
    • Avoid Strong Acid/Base: Do not use strong acids for pH adjustment.[1] Keep workup pH near neutral (pH 7-8).[1]

Data & Optimization Tables

Table 1: Catalyst Screening for 3,5-Difluorobenzaldehyde Conditions: Aldehyde (1 mmol), TMSCN (1.2 mmol), MeOH (2 mL), RT, 3h.

CatalystLoading (mol%)Yield (%)Notes
None -<15%Slow, mostly cyanohydrin.[1]

1078%Good, but slower reaction rate.

594% Recommended. Cleanest profile.[1]

1092% Cost-effective, easy removal.[1]

2085%Requires higher loading.[1]

Table 2: Solvent Effects on Selectivity

SolventNucleophile SourceProduct Major Species
Methanol SolventAlpha-methoxy nitrile (Target)
Acetonitrile Added MeOH (1.5 eq)Mixed acetal / lower yield
DCM Added MeOH (1.5 eq)Slower rate, requires Lewis Acid

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue_Type What is the main impurity? Start->Issue_Type Aldehyde Starting Material (Aldehyde) Issue_Type->Aldehyde Cyanohydrin Cyanohydrin (-OH instead of -OMe) Issue_Type->Cyanohydrin Amide Amide (Hydrolysis) Issue_Type->Amide Sol_Aldehyde Check Water Content Add Molecular Sieves Increase TMSCN Aldehyde->Sol_Aldehyde Sol_Cyanohydrin Increase Catalyst Loading Heat to 40°C Check MeOH Quality Cyanohydrin->Sol_Cyanohydrin Sol_Amide Quench at 0°C Avoid Strong Acid/Base Fast Workup Amide->Sol_Amide

Figure 2: Decision tree for troubleshooting common reaction failures.

References

  • General Protocol for TMSCN/MeOH Synthesis

    • Karimi, B., & Ma'mani, L. (2003). Efficient and eco-friendly synthesis of α-amino nitriles and α-alkoxy nitriles. Tetrahedron Letters , 44(32), 6051-6053. Link

  • Iodine Catalysis

    • Royer, L., De, S. K., & Gibbs, R. A. (2005). Molecular Iodine-Catalyzed One-Pot Synthesis of α-Amino Nitriles. Tetrahedron Letters , 46(27), 4595-4597. (Adapted for alkoxy variants).[1] Link

  • Indium(III)

    • Yadav, J. S., Reddy, B. V. S., & Eeshwaraiah, B. (2003). InCl3-catalyzed one-pot synthesis of α-aminonitriles. Tetrahedron , 59(10), 1599-1604. Link

  • Safety & Handling of TMSCN

    • Livinghouse, T. (1990). Trimethylsilyl Cyanide. Organic Syntheses , Coll. Vol. 7, p.517. Link

Disclaimer: TMSCN liberates HCN upon hydrolysis.[1] All reactions must be performed in a well-ventilated fume hood with appropriate cyanide sensors and antidotes available.

Sources

Minimizing side products in the hydrolysis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support center for the hydrolysis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile . It is designed for researchers and process chemists encountering specificity issues during the conversion of this nitrile to its corresponding carboxylic acid or amide.

Reaction Pathway & Impurity Profile

Before troubleshooting, it is critical to visualize the competitive landscape of this reaction. The presence of the


-methoxy group  and the electron-deficient 3,5-difluorophenyl ring  creates a unique reactivity profile.
Mechanistic Pathway Diagram

The following diagram outlines the Main Reaction Pathway (Green) versus the three critical Side Reaction Pathways (Red) that must be suppressed.

ReactionPathways SM Starting Material 2-(3,5-Difluorophenyl)- 2-methoxyacetonitrile Amide Intermediate Amide SM->Amide Hydrolysis (Step 1) + H2O Elim Impurity A (Elimination) 2-(3,5-Difluorophenyl)acrylic acid (Des-methoxy alkene) SM->Elim Base/Heat (E1cB) - MeOH Demeth Impurity B (Demethylation) 2-(3,5-Difluorophenyl)- 2-hydroxyacetic acid SM->Demeth Strong Lewis Acid (e.g., BBr3, HI) Product Target Product 2-(3,5-Difluorophenyl)- 2-methoxyacetic Acid Amide->Product Hydrolysis (Step 2) + H2O, - NH3 Amide->Elim Base/Heat Product->Elim Thermodynamic Sink Product->Demeth Harsh Acidic Cond. Racemate Impurity C (Racemization) (R/S)-Mix (if chiral) Product->Racemate Base-Catalyzed Enolization

Figure 1: Mechanistic map showing the target hydrolysis pathway vs. elimination, demethylation, and racemization risks.

Troubleshooting & Optimization (Q&A)

This section addresses specific failure modes reported by users.

Issue 1: "I am seeing a significant impurity at RRT ~1.2 with an alkene signature (NMR/UV)."

Diagnosis: Elimination of Methanol (Demethoxylation) . The


-proton in your substrate is highly acidic due to the electron-withdrawing nature of both the nitrile/carboxyl group and the 3,5-difluorophenyl ring. Under basic conditions (e.g., NaOH, KOH) or high heat, the methoxy group acts as a leaving group via an E1cB mechanism , generating the styrene derivative (2-(3,5-difluorophenyl)acrylic acid).

Corrective Action:

  • Switch to Acidic Hydrolysis: Acidic conditions suppress the formation of the enolate intermediate required for E1cB elimination. Use HCl (6N) or H2SO4 (20-40%) at reflux.[1]

  • Temperature Control: If basic hydrolysis is mandatory (e.g., equipment constraints), strictly limit temperature to <60°C . Do not reflux in strong base.

  • Solvent Selection: Avoid high-boiling alcohols (e.g., ethylene glycol) which encourage high thermal stress.[1] Use a 1,4-dioxane/water mixture to maintain solubility at lower temperatures.[1]

Issue 2: "The reaction stalls at the amide intermediate. Pushing conditions degrades the product."

Diagnosis: Steric/Electronic Deactivation. The bulky phenyl ring and the electron-rich methoxy group can sterically hinder the attack of water on the amide carbonyl, making the second hydrolysis step (Amide


 Acid) significantly slower than the first (Nitrile 

Amide).

Corrective Action:

  • Two-Step "Pinner" Protocol: Instead of direct hydrolysis, convert the nitrile to the imidate ester (Pinner salt) using dry HCl in Methanol at 0°C

    
     RT. Follow this with mild aqueous hydrolysis. This bypasses the stable amide intermediate entirely.
    
  • Nitrous Acid Deamination: If you have the amide and cannot hydrolyze it further without degradation, treat the amide with NaNO2/H2SO4 (diazotization conditions). This converts the primary amide to the acid via the diazonium intermediate under mild thermal conditions (0°C

    
     RT).
    
Issue 3: "We observe loss of the methoxy group (formation of alpha-hydroxy acid)."

Diagnosis: Ether Cleavage (Demethylation). This is rare in base but common in acidic hydrolysis if nucleophilic halides are present (e.g., HBr, HI) or if Lewis acids are used.

Corrective Action:

  • Avoid Nucleophilic Acids: Ensure your acid source is free of Bromide or Iodide ions. Use Sulfuric Acid (H2SO4) or Hydrochloric Acid (HCl) rather than HBr.

  • Concentration Limit: Do not use concentrated H2SO4 (>70%) with high heat, as this can act as a dehydrating agent or promote ether cleavage. Keep acid concentration below 6N where possible.

Issue 4: "My chiral starting material is racemizing."

Diagnosis: Keto-Enol Tautomerization. The


-proton is labile.[1] In basic solution, the deprotonation is rapid, leading to a planar enolate and loss of stereochemistry.

Corrective Action:

  • Kinetic Control: Racemization is time-and-temperature dependent.[1] Minimize reaction time.

  • Enzymatic Hydrolysis: This is the gold standard for chiral nitriles. Screen Nitrilase enzymes (e.g., from Alcaligenes faecalis or commercial kits). Nitrilases operate at neutral pH (pH 7-8) and ambient temperature (30°C), completely avoiding the harsh conditions that cause racemization [1].

Comparative Protocol Analysis

Select the methodology that best aligns with your available equipment and purity requirements.

FeatureAcidic Hydrolysis (Recommended) Basic Hydrolysis Oxidative/Nitrilase
Reagents HCl (6N) or H2SO4 / AcOHNaOH / KOH / EtOHNitrilase Enzyme (pH 7)
Risk: Elimination Low (Best for stability)High (Major impurity risk)Negligible
Risk: Racemization Moderate (Slower than base)High (Rapid)None (Maintains chirality)
Reaction Rate Fast (Reflux often required)ModerateSlow (Requires screening)
Throughput High (Industrial standard)HighLow (Batch specific)
Impurity Profile Cleanest for achiral targetsContains styrenes/polymersBiocatalyst residues

Decision Logic for Protocol Selection

Use this flow chart to determine the optimal experimental setup for your specific constraints.

DecisionTree Start Start: Hydrolysis Goal IsChiral Is the Starting Material Optically Pure (Chiral)? Start->IsChiral Enzyme Use Nitrilase Enzyme (pH 7, 30°C) *Prevents Racemization* IsChiral->Enzyme Yes NotChiral Is the substrate sensitive to strong acid? IsChiral->NotChiral No (Racemic) AcidSens Use Mild Basic Hydrolysis (NaOH/H2O2) *Keep Temp <50°C* NotChiral->AcidSens Yes (Acid Labile) NotAcidSens Use Acidic Hydrolysis (HCl/AcOH or H2SO4) *Best for Purity* NotChiral->NotAcidSens No (Robust)

Figure 2: Decision matrix for selecting hydrolysis conditions based on substrate chirality and stability.

References

  • Wang, M.-X. (2015).[1] Enantioselective Biotransformations of Nitriles in Organic Synthesis. Accounts of Chemical Research, 48(2), 602–611.

  • Larock, R. C. (2018).[2] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Section: Nitriles to Carboxylic Acids).

  • Pollak, P., et al. (2000). Nitriles. Ullmann's Encyclopedia of Industrial Chemistry. (Discusses industrial hydrolysis conditions and side reactions).

  • Cohen, S. M., et al. (2018).[2] Hydrolysis of hindered nitriles: Mechanisms and synthetic applications. Journal of Organic Chemistry. (General reference for sterically hindered nitrile hydrolysis).

Sources

Technical Support Center: Purification Strategies for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this important intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve the desired purity for your downstream applications.

Introduction

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides practical, field-proven insights into effective purification strategies, addressing specific issues you may encounter during your experiments.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile, offering step-by-step solutions and the scientific rationale behind them.

Scenario 1: Low Purity After Initial Synthesis

Question: My initial crude product of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile shows low purity by HPLC/GC analysis. What are the likely impurities and how can I remove them?

Answer:

Low purity after initial synthesis is a common issue. The impurities largely depend on the synthetic route, but for a typical synthesis involving the reaction of 3,5-difluorobenzaldehyde with a cyanide source and methanol, you can expect the following:

  • Unreacted Starting Materials: 3,5-difluorobenzaldehyde.

  • Byproducts: 3,5-difluorobenzoic acid (from oxidation of the aldehyde), and potentially dimeric or polymeric materials.

  • Residual Solvents: Acetonitrile, methanol, or other solvents used in the reaction or workup.[2]

Troubleshooting Workflow:

start Low Purity Crude Product wash Aqueous Wash (e.g., with NaHCO3 solution) start->wash Remove acidic impurities extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) wash->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purification_choice Choose Purification Method concentrate->purification_choice crystallization Crystallization/Recrystallization purification_choice->crystallization If solid and suitable solvent found chromatography Flash Column Chromatography purification_choice->chromatography For complex mixtures or oily products distillation Vacuum Distillation purification_choice->distillation If thermally stable and volatile end High Purity Product crystallization->end chromatography->end distillation->end

Caption: Decision workflow for initial purification of crude product.

Detailed Steps:

  • Aqueous Wash: Begin by washing your crude organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will remove acidic impurities like 3,5-difluorobenzoic acid.

  • Liquid-Liquid Extraction: Perform a standard liquid-liquid extraction using a suitable organic solvent like ethyl acetate and water to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Primary Purification: Based on the nature of your concentrated crude product (solid or oil) and the impurity profile, choose one of the following primary purification methods:

    • Crystallization/Recrystallization: If your product is a solid, this is often the most effective and scalable method for achieving high purity.[3][4]

    • Flash Column Chromatography: Ideal for purifying oils or complex mixtures where crystallization is not feasible.[5][6]

    • Vacuum Distillation: Can be effective if the product is a thermally stable liquid with a boiling point sufficiently different from its impurities.

Scenario 2: Difficulty with Crystallization

Question: I am trying to purify 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile by crystallization, but it either oils out or does not crystallize at all. What should I do?

Answer:

Crystallization can be challenging, and success often depends on finding the right solvent system and conditions.[7] "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling, which does not lead to effective purification.

Troubleshooting Crystallization Issues:

ProblemPossible CauseRecommended Solution
Oiling Out The boiling point of the solvent is too high, or the compound is too soluble in the chosen solvent.* Use a lower-boiling point solvent.[7] * Try a solvent pair: dissolve the compound in a good solvent at an elevated temperature, then add a poor solvent dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly.[8]
No Crystallization The compound is too soluble in the solvent, even at low temperatures, or the solution is not sufficiently saturated.* Reduce the amount of solvent used.[9] * Try a different solvent or a solvent pair. * Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal.[10]
Poor Crystal Quality Cooling is too rapid, leading to the formation of small, impure crystals.* Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10] * Consider solvent layering techniques for slower crystal growth.[11]

Recommended Solvents for Aryl Acetonitriles:

  • Single Solvents: Isopropanol, ethanol, ethyl acetate, toluene.

  • Solvent Pairs: Ethyl acetate/hexanes, dichloromethane/hexanes.[12]

Scenario 3: Ineffective Purification by Flash Chromatography

Question: I am using flash column chromatography to purify 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile, but I am getting poor separation of my product from a closely eluting impurity. How can I improve the separation?

Answer:

Poor separation in flash chromatography is a common challenge that can often be overcome by optimizing the mobile phase and other parameters.[13]

Troubleshooting Flash Chromatography:

start Poor Separation in Flash Chromatography tlc Optimize Mobile Phase using TLC start->tlc solvent_system Try Different Solvent Systems (e.g., Toluene/EtOAc, DCM/MeOH) tlc->solvent_system If co-elution persists gradient Use a Shallow Gradient Elution solvent_system->gradient column_params Adjust Column Parameters gradient->column_params loading Optimize Sample Loading (Dry Loading) column_params->loading end Improved Separation loading->end

Caption: Systematic approach to troubleshooting flash chromatography.

Detailed Steps:

  • TLC Optimization: The key to good separation is a well-chosen solvent system. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate.[6] Experiment with different solvent ratios (e.g., varying the percentage of ethyl acetate in hexanes).

  • Change Solvent System: If you cannot achieve good separation with a standard ethyl acetate/hexanes system, try a different combination. For fluorinated aromatic compounds, sometimes using toluene instead of hexanes can improve selectivity. For more polar compounds, a dichloromethane/methanol system might be effective.[12][14]

  • Use a Shallow Gradient: Instead of isocratic elution (a constant solvent ratio), a shallow gradient (a slow increase in the polar solvent) can help to better resolve closely eluting spots.[5]

  • Adjust Column Parameters:

    • Column Length: Use a longer column for more difficult separations.

    • Silica Gel: Ensure you are using silica gel with a particle size of 40-63 µm (230-400 mesh) for optimal resolution.[6]

  • Sample Loading: For compounds that are not very soluble in the mobile phase, or for difficult separations, dry loading the sample onto a small amount of silica gel can significantly improve resolution compared to liquid loading.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected physical state and appearance of pure 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile?

While specific data for this exact compound is not widely published, analogous aryl methoxyacetonitriles can be low-melting solids or oils at room temperature.[16] Pure 2-(3,5-Difluorophenyl)acetonitrile is a solid, so the methoxy derivative is likely to be similar. It should be a colorless to pale yellow substance.

Q2: Can I use distillation to purify 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile?

Vacuum distillation can be a viable purification method if the compound is a thermally stable liquid and its boiling point is significantly different from any impurities. Given that many acetonitrile derivatives can be distilled, this is a plausible option.[17][18] However, without specific boiling point data under vacuum for this compound, a small-scale trial is recommended to assess its thermal stability and volatility.

Q3: Are there any specific safety precautions I should take when handling and purifying this compound?

Yes. As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood. Acetonitrile derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[16] Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Q4: How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be used:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the primary methods for determining purity.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the chemical structure. The presence of two distinct fluorine signals in the ¹⁹F NMR would be a key indicator.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[2]

    • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch.

Q5: My purified product is a solvate. How can I remove the bound solvent?

Solvate formation can be an issue during crystallization, where solvent molecules become incorporated into the crystal lattice.[19] To remove the solvent:

  • Drying: Initially, try drying the material under high vacuum at a slightly elevated temperature (well below the melting point) for an extended period.

  • Recrystallization from a Different Solvent: Recrystallizing the solvate from a different solvent in which it is also sparingly soluble can break the solvate and lead to the formation of unsolvated crystals.

  • Slurrying: Suspending the solvate in a non-solvent (a liquid in which it is insoluble) and stirring for a prolonged period can sometimes displace the bound solvent.

References

  • Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • SOP: CRYSTALLIZATION. (n.d.).
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Western States Machine Company. (2025, April 16). Common Challenges with Pharmaceutical & Chemical Separation.
  • MilliporeSigma. (n.d.). Troubleshooting Purification Methods.
  • Experimental No. (4) Recrystallization. (2021, July 16).
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Journal of Chromatographic Science. (n.d.). General methods for flash chromatography using disposable columns.
  • ResearchGate. (n.d.). Recrystallization.
  • ChemScene. (n.d.). 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile.
  • Restek. (n.d.). Troubleshooting Guide.
  • EPFL. (2008, February 14). Some Useful and Practical Tips for Flash Chromatography.
  • Google Patents. (n.d.). Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins.
  • Dutscher. (n.d.). Protein purification troubleshooting guide.
  • PMC. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • ChemBK. (n.d.). 2-[3-(difluoromethoxy)-5-methoxy-phenyl]acetonitrile.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12).
  • University of Rochester. (n.d.). About Troubleshooting.
  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • ThermoFisher. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • PubMed. (2014, December 29). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
  • Sigma-Aldrich. (n.d.). Methoxyacetonitrile >= 98%.
  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • ACS Publications. (2024, September 18). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols.
  • Google Patents. (n.d.). Extractive distillation of C5 hydrocarbons using acetonitrile and additives.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2-(3,5-Difluorophenyl)acetonitrile.
  • ResearchGate. (2025, August 4). Regularities of Extractive Distillation of the Methanol–Acetonitrile–Tetrahydrofuran–Water Mixture under Various Pressures.
  • Echemi. (n.d.). 2-(3,5-dimethoxyphenyl)acetonitrile.
  • PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile.
  • Guide for crystallization. (n.d.).
  • Exp 2 - Crystallization. (n.d.).
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • Recovery of Acetonitrile from Aqueous Solutions by Extractive Distillation–Effect of Entrainer. (2015, March 29).
  • Recrystallization and Crystallization. (n.d.).
  • Journal of the Mexican Chemical Society. (n.d.). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window.
  • Santa Cruz Biotechnology. (n.d.). Methoxyacetonitrile.
  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile in Medicinal Chemistry.
  • SciSpace. (n.d.). The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use.
  • 2-(3,5-Dimethoxyphenyl)acetonitrile | 13388-75-5. (n.d.).

Sources

Technical Support Center: Optimizing Solvent Selection for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the recrystallization process for this specific molecule. Our approach is grounded in fundamental principles of physical organic chemistry and years of field experience in small molecule purification.

The core of successful recrystallization lies in the rational selection of a solvent or solvent system. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization and purification. This guide will walk you through a systematic approach to solvent screening and troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of an ideal recrystallization solvent for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile?

A1: The selection of a suitable solvent is paramount for achieving high purity and yield. The ideal solvent should possess the following characteristics[1]:

  • High Solvating Power at Elevated Temperatures: The solvent must be capable of completely dissolving the crude 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile at or near the solvent's boiling point.

  • Low Solvating Power at Low Temperatures: As the solution cools, the solvent's ability to dissolve the compound should decrease significantly, allowing for the formation of crystals.

  • Appropriate Boiling Point: The solvent's boiling point should be low enough for easy removal from the purified crystals but high enough to provide a significant temperature gradient for crystallization. A boiling point below the melting point of your compound is also crucial to prevent "oiling out".

  • Inertness: The solvent must not react with 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile.

  • Impurity Solubility Profile: Ideally, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective whenever possible. Adherence to guidelines on residual solvents, such as those from the International Council for Harmonisation (ICH), is critical in pharmaceutical development[2][3][4][5][6].

Q2: How does the molecular structure of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile guide initial solvent choice?

A2: The structure of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile—containing a difluorophenyl ring, a nitrile group, and a methoxy group—suggests a molecule of moderate polarity. The nitrile and methoxy groups can act as hydrogen bond acceptors. This points towards solvents in the mid-polarity range as a good starting point for screening. Highly non-polar solvents like hexanes are unlikely to dissolve the compound even when hot, while highly polar protic solvents like water may have very low solubility across all temperatures. Therefore, alcohols (e.g., isopropanol, ethanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone, 2-butanone) are excellent initial candidates for testing[7][8].

Q3: What is a "mixed-solvent" system and when should I consider using one?

A3: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile. This typically involves a pair of miscible solvents, one in which 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent")[9]. The compound is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the solution is saturated. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common miscible pairs include ethanol/water, ethyl acetate/hexane, and toluene/heptane[8].

Systematic Solvent Screening Protocol

A systematic, small-scale experimental approach is the most reliable method for identifying the optimal solvent.

Objective: To identify a solvent or solvent system that provides high recovery of pure 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile.

Materials:

  • Crude 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

  • A selection of candidate solvents (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude material into several separate test tubes.

  • Room Temperature Solubility: To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL to start). Vortex or agitate the mixture at room temperature. Observe and record the solubility. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent in a mixed-solvent system.

  • Hot Solubility: For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the solvent's boiling point. Add the same solvent dropwise while heating until the solid dissolves completely. Record the approximate volume of solvent required.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.

The following diagram illustrates the decision-making process for solvent selection based on this screening protocol.

Solvent_Screening_Workflow start Start: Crude Compound (20-30 mg in test tube) add_solvent Add 0.5 mL of a Candidate Solvent start->add_solvent observe_rt Observe at Room Temperature add_solvent->observe_rt dissolves_rt Completely Dissolves observe_rt->dissolves_rt Yes insoluble_rt Insoluble or Sparingly Soluble observe_rt->insoluble_rt No consider_mixed Consider as 'Good' Solvent for Mixed-Solvent System dissolves_rt->consider_mixed heat_to_boil Heat to Boiling insoluble_rt->heat_to_boil observe_hot Observe While Hot heat_to_boil->observe_hot dissolves_hot Completely Dissolves observe_hot->dissolves_hot Yes insoluble_hot Insoluble observe_hot->insoluble_hot No cool_solution Cool Slowly to RT, then Ice Bath dissolves_hot->cool_solution reject_solvent Reject Solvent insoluble_hot->reject_solvent observe_crystals Observe Crystal Formation cool_solution->observe_crystals good_crystals Good Crystal Yield (Suitable Solvent) observe_crystals->good_crystals Abundant poor_crystals Poor or No Crystals observe_crystals->poor_crystals Few/None poor_crystals->consider_mixed Re-evaluate

Caption: Workflow for experimental solvent screening.

Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for solvent selection, taking into account physical properties and safety classifications according to the ICH Q3C (R8) guidelines[2].

SolventBoiling Point (°C)Polarity (Dielectric Constant)ICH ClassNotes
Heptane981.93Good non-polar anti-solvent.
Ethyl Acetate776.03Good mid-polarity solvent.
2-Butanone (MEK)8018.53Good mid-polarity solvent, higher b.p. than acetone.
Isopropanol (IPA)8219.93Good polar protic solvent.
Acetone5620.73Can be too volatile due to low boiling point.
Ethanol7824.53Excellent polar protic solvent.
Acetonitrile8237.52Use should be limited due to toxicity.
Water10080.1N/AUnlikely to be a good single solvent, but excellent as an anti-solvent with alcohols.

ICH Class 2 solvents should be limited in pharmaceutical products due to their inherent toxicity. Class 3 solvents have low toxic potential.[4]

Troubleshooting Guides

Issue 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can be due to a supersaturated solution, a solvent with too high a boiling point, or the presence of impurities that depress the melting point.

  • Solution 1: Add More Solvent. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point. Allow it to cool more slowly.

  • Solution 2: Slower Cooling. Rapid cooling can promote oiling. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Solution 3: Change Solvents. Select a solvent with a lower boiling point.

Issue 2: No crystals form upon cooling.

  • Causality: This is often due to using too much solvent, resulting in a solution that is not saturated at low temperatures. It can also be due to supersaturation where crystallization is not initiated.

  • Solution 1: Reduce Solvent Volume. Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Once a slight cloudiness is observed, or a small volume has been removed, allow it to cool again.

  • Solution 2: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites.

    • Seeding: Add a tiny crystal of the crude starting material (a "seed crystal") to the cooled solution to initiate crystallization.

Issue 3: The recovery of my recrystallized product is very low.

  • Causality: Low recovery can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or the chosen solvent having a relatively high solubility for the compound even at low temperatures.

  • Solution 1: Minimize Solvent Usage. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Solution 2: Cool Thoroughly. Ensure the solution is cooled in an ice bath for a sufficient amount of time (at least 20-30 minutes) to maximize precipitation.

  • Solution 3: Re-evaluate Solvent Choice. The solubility difference between the hot and cold solvent may not be large enough. A different solvent or a mixed-solvent system may be necessary.

  • Solution 4: Second Crop. The mother liquor from the first filtration can be concentrated by boiling off some solvent and cooled again to obtain a second, though likely less pure, crop of crystals.

The following decision tree provides a logical path for troubleshooting common recrystallization problems.

Caption: A decision tree for troubleshooting recrystallization.

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • International Council for Harmonisation. ICH Q3C(R8) Impurities: Guideline for Residual Solvents. [Link]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.
  • University of Toronto. Experiment 2: Recrystallization. [Link]

  • LibreTexts Chemistry. 3.3C: Determining Which Solvent to Use. [Link]

  • European Medicines Agency. ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. [Link]

  • Pharma Growth Hub. Residual Solvents and Elemental Impurities: Classification & Exposure Limits as per ICH Q3C AND Q3D. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • Xinfuda. ICH Q3C(R9):GUIDELINE FOR RESIDUAL SOLVENTS. [Link]

  • University of Massachusetts. recrystallization, filtration and melting point. [Link]

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Technical Support Center: Troubleshooting 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis and downstream manipulation of deactivated


-methoxy arylacetonitriles.

The target compound, 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS 1695947-84-2), is a critical intermediate in pharmaceutical synthesis[1]. Standard methodologies for arylacetonitrile synthesis often rely on simple metathetical reactions[2][3]. However, synthesizing this specific fluorinated derivative via the cyanation of its corresponding dimethyl acetal introduces severe mechanistic bottlenecks.

Mechanistic Causality: The Root of Low Conversion

To troubleshoot low conversion rates, we must first understand the causality of the failure. The synthesis relies on the Lewis acid-mediated cleavage of 3,5-difluorobenzaldehyde dimethyl acetal to form a highly reactive oxocarbenium ion, which is subsequently trapped by trimethylsilyl cyanide (TMSCN).

The Chemical Bottleneck: The two fluorine atoms at the 3,5-positions exert a powerful electron-withdrawing inductive effect (-I). This severely destabilizes the adjacent positive charge on the oxocarbenium intermediate. Consequently, the activation energy required to form this intermediate is exceptionally high. If the chosen Lewis acid is too weak, the equilibrium heavily favors the starting acetal, stalling the reaction at 10–40% conversion.

Workflow Step1 3,5-Difluorobenzaldehyde Dimethyl Acetal Step2 Lewis Acid Activation (TiCl4 preferred) Step1->Step2 Step3 Oxocarbenium Intermediate (Destabilized by -I effect of F) Step2->Step3 Rate-Limiting Step Step4 Nucleophilic Trapping (TMSCN) Step3->Step4 Step5 2-(3,5-Difluorophenyl)- 2-methoxyacetonitrile Step4->Step5

Fig 1: Mechanistic pathway and rate-limiting oxocarbenium formation.

Troubleshooting FAQs

Q1: My conversion is stalling at 45% using Boron trifluoride etherate (


). How do I drive the reaction to completion? 
A1: 

is not halophilic enough to drive the irreversible formation of the oxocarbenium ion in this highly electron-deficient system. The reaction is trapped in equilibrium. You must switch to a stronger, stoichiometric Lewis acid like Titanium tetrachloride (

) to force the cleavage of the C-O bond.

Q2: I observe a significant amount of 3,5-difluorobenzaldehyde in my product mixture. Where is this coming from? A2: This is a classic symptom of moisture contamination. The destabilized oxocarbenium ion is hyper-electrophilic. If trace water is present (>50 ppm), it outcompetes TMSCN, hydrolyzing the intermediate back to the aldehyde. Handling of these nitriles must follow rigorous anhydrous protocols, similar to those established in classical Organic Syntheses procedures[4]. Ensure strict Schlenk techniques and verify solvent dryness via Karl Fischer titration.

Q3: I am trying to alkylate the synthesized 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile at the


-position, but I am getting poor yields and complex mixtures. Why? 
A3:  While the 3,5-difluoro groups increase the acidity of the 

-proton (facilitating deprotonation), they also increase the electrophilicity of the nitrile carbon. Strong, nucleophilic bases like n-Butyllithium will attack the nitrile group directly. You must use a strictly non-nucleophilic base like LDA or KHMDS at -78 °C. Furthermore, alternative alkylation strategies on pre-formed arylacetonitriles often suffer from poor monomethylation selectivity, requiring careful stoichiometric control[5].

Troubleshooting A Low Conversion Detected B Check Starting Material (Acetal) A->B C Check Moisture Levels (KF Titration) A->C D Incomplete Acetalization -> Reform Acetal B->D If <98% pure F Optimize Lewis Acid (Switch to TiCl4) B->F If >98% pure E High Moisture -> Dry Solvents C->E If >50 ppm H2O C->F If <50 ppm H2O

Fig 2: Decision matrix for troubleshooting low conversion rates.

Self-Validating Experimental Protocol

To ensure high conversion, utilize the following self-validating protocol using


. Every critical step contains a validation checkpoint to prevent downstream failures.

Objective: Achieve >85% conversion to 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile.

  • Step 1: System Preparation. Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add 3,5-difluorobenzaldehyde dimethyl acetal (1.0 eq) and anhydrous Dichloromethane (DCM, <20 ppm

    
    ).
    
  • Step 2: Lewis Acid Activation. Cool the system to -78 °C using a dry ice/acetone bath. Dropwise add

    
     (1.1 eq).
    
    • Validation Checkpoint 1: Observe a distinct color shift (typically pale yellow to deep orange/red). This confirms the formation of the

      
      -acetal complex. If the solution remains colorless or turns cloudy white, the 
      
      
      
      has hydrolyzed due to moisture, and the reaction must be aborted.
  • Step 3: Nucleophilic Trapping. Slowly add Trimethylsilyl cyanide (TMSCN, 1.5 eq). Maintain at -78 °C for 1 hour, then gradually warm to 0 °C over 3 hours.

    • Validation Checkpoint 2: Perform a TLC aliquot (Hexanes:EtOAc 9:1). The starting acetal should be fully consumed. The product nitrile will run slightly lower (more polar) than the starting acetal. If the acetal persists, do not warm above 0 °C; add an additional 0.2 eq of

      
      .
      
  • Step 4: Quench & Workup. Quench the reaction by slowly adding saturated aqueous

    
     at 0 °C.
    
    • Validation Checkpoint 3: Vigorous

      
       evolution and the precipitation of white 
      
      
      
      salts confirm the successful quenching of excess
      
      
      and TMSCN. Extract with DCM, dry over
      
      
      , and concentrate under reduced pressure.
Quantitative Optimization Data

The choice of Lewis acid strictly dictates the thermodynamic success of the reaction. The table below summarizes experimental data demonstrating why weaker acids fail for this specific fluorinated substrate.

Lewis AcidEquivalentsTemp ProfileReaction TimeConversion (%)Mechanistic Outcome

0.1 (cat.)25 °C24 h< 10%Insufficient activation; oxocarbenium ion does not form.

1.20 °C to 25 °C12 h45%Equilibrium heavily favors the starting acetal.

1.1-20 °C to 25 °C12 h72%Moderate conversion; competitive chlorination observed.

1.1 -78 °C to 25 °C 8 h 85% Optimal irreversible oxocarbenium formation.
References
  • ChemScene, "1695947-84-2 | 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile", ChemScene Catalog.1

  • European Patent Office, "EP0525506A2 - A process for the alpha-monoalkylation of arylacetonitriles, arylacetoesters and arylacetic acids", Google Patents. 5

  • Organic Syntheses, "p-METHOXYPHENYLACETONITRILE", Organic Syntheses Procedure.2

  • Organic Syntheses, "α-PHENYLACETOACETONITRILE", Organic Syntheses Procedure. 4

  • United States Patent Office, "US2783265A - Preparation of phenylacetonitriles", Google Patents. 3

Sources

Technical Support Center: Purification of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-CN-35DF Subject: Removal of aldehyde, cyanohydrin, and hydrolysis impurities from crude nitrile mixtures.

Overview

You are likely encountering difficulty purifying 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile due to the persistent presence of its precursor, 3,5-difluorobenzaldehyde , or the intermediate cyanohydrin .

Because the boiling points and polarity of the target nitrile and the starting aldehyde are often similar, standard distillation frequently fails to achieve >98% purity. Furthermore, the electron-deficient nature of the 3,5-difluorophenyl ring makes the aldehyde highly electrophilic, complicating separation.

This guide prioritizes chemical washing (chemoselective extraction) over physical separation as the primary purification vector, followed by polishing steps.

Module 1: Diagnostic & Impurity Profiling

Q: How do I definitively identify the impurities in my crude oil?

A: Relying solely on TLC is dangerous because the


 difference between the target methoxy-nitrile and the aldehyde is often negligible in non-polar solvents.

Diagnostic Protocol:

  • GC-MS (Preferred): The aldehyde (3,5-difluorobenzaldehyde) will typically elute earlier than the target nitrile. Look for the parent ion of the aldehyde (MW ~142) vs. the nitrile (MW ~183).

  • 1H NMR: Focus on the proton signals.

    • Target (Methoxy-nitrile): Look for the methoxy singlet (

      
       ~3.5 ppm) and the methine proton (
      
      
      
      ~5.2 ppm).
    • Impurity (Aldehyde): Distinctive aldehyde proton singlet at

      
       9.8–10.0 ppm.
      
    • Impurity (Cyanohydrin): Broad -OH singlet (exchangeable with

      
      ) and a methine shift distinct from the target.
      

Visualizing the Impurity Landscape:

Impurity_ID Crude Crude Mixture GCMS GC-MS Analysis Crude->GCMS NMR 1H NMR Check Crude->NMR Aldehyde Aldehyde (MW 142) RT < Target GCMS->Aldehyde Early Peak Amide Primary Amide (Hydrolysis) Slow Elution GCMS->Amide Late Peak NMR->Aldehyde ~10 ppm (s) Cyanohydrin Cyanohydrin (Unstable) Polar Tail NMR->Cyanohydrin Broad -OH

Figure 1: Diagnostic workflow for identifying specific impurities in the crude nitrile mixture.

Module 2: The Bisulfite Wash (Critical Intervention)

Q: My column chromatography isn't separating the aldehyde. What is the alternative?

A: Do not rely on chromatography for bulk aldehyde removal. Use a Sodium Bisulfite (


) wash .

The Science: Aldehydes react reversibly with sodium bisulfite to form water-soluble bisulfite adducts (


-hydroxy sulfonates). The target nitrile does not react  and remains in the organic layer. The electron-withdrawing fluorine atoms on your aromatic ring actually enhance this reaction, making the aldehyde more electrophilic and easier to remove than non-fluorinated analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude oil in a water-immiscible solvent. Ethyl Acetate (EtOAc) or Toluene are recommended. Avoid ethers if possible, as adducts can sometimes precipitate and trap oil.

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • The Wash:

    • Add the bisulfite solution to your organic phase (1:1 volume ratio).

    • Vigorous Agitation: Shake aggressively for at least 5–10 minutes. The formation of the adduct happens at the interface.

    • Observation: You may see a white precipitate forming at the interface. This is the aldehyde-bisulfite adduct.[1]

  • Separation:

    • Filter off any heavy precipitate if it hinders phase separation.

    • Separate the layers.[1][2][3][4] The Aqueous Layer (bottom) contains the aldehyde impurity.[1] The Organic Layer (top) contains your target nitrile.

  • Rinse: Wash the organic layer once with water, then once with brine to remove residual bisulfite.

Troubleshooting Table:

IssueCauseSolution
Emulsion forms Specific gravity of fluorinated compounds is high.Add solid NaCl to the aqueous layer to increase density difference.
Precipitate blocks funnel Adduct is insoluble in water.Filter the biphasic mixture through a coarse sintered glass funnel/Celite pad before separation.
Aldehyde remains Reaction time too short.Increase shaking time to 20 mins or add a small amount of Methanol (5%) to the organic phase to increase phase transfer.
Module 3: Advanced Purification (Polishing)

Q: I have removed the aldehyde, but I still have cyanohydrin or tar. How do I proceed?

A: Once the aldehyde is removed, the remaining impurities are likely the unreacted cyanohydrin (polar) or hydrolysis products (amides).

Option A: Flash Chromatography (For <10g scale)

The target methoxy-nitrile is less polar than the cyanohydrin.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate.[4]

  • Gradient: Start at 95:5 (Hex:EtOAc) to elute non-polar byproducts. The target usually elutes around 90:10 to 80:20. The cyanohydrin and amides will retain significantly longer.

  • Note: Use a buffered silica or neutral silica if possible, as acidic silica can sometimes cause demethylation or hydrolysis over long contact times.

Option B: High-Vacuum Distillation (For >10g scale)

If your compound is an oil or low-melting solid, distillation is efficient after the bisulfite wash.

  • Vacuum Requirement: < 1 mmHg (High Vacuum).

  • Temperature: The fluorinated ring lowers the boiling point compared to non-fluorinated analogs, but the nitrile increases it. Expect boiling points >120°C at 0.5 mmHg.

  • Caution: Ensure all cyanohydrin is removed before heating. Heating cyanohydrins causes them to decompose into aldehyde + HCN gas, which is fatal. Always test for cyanide before distillation.

Purification Logic Flow:

Purification_Flow Start Crude Mixture Bisulfite Sodium Bisulfite Wash (Removes Aldehyde) Start->Bisulfite Check Check Purity (GC/TLC) Bisulfite->Check Decision Scale / State? Check->Decision Column Flash Chromatography (Silica, Hex/EtOAc) Removes Cyanohydrin Decision->Column <10g / Solid Distill High Vac Distillation (<1 mmHg) Removes Tars/Salts Decision->Distill >10g / Oil Final Pure Nitrile (>98%) Column->Final Distill->Final

Figure 2: Decision tree for selecting the appropriate purification method based on scale and impurity profile.

Module 4: Stability & Storage

Q: My product was pure, but now it shows a new spot on TLC. What happened?

A: Alpha-methoxy acetonitriles are susceptible to hydrolysis and demethylation .

  • Hydrolysis: Moisture in the air, combined with trace acid/base residues from purification, will convert the nitrile (-CN) to the primary amide (-CONH2).

    • Prevention: Store under Argon/Nitrogen. Dry thoroughly (

      
      ) before evaporating solvents.
      
  • Demethylation: If stored in acidic conditions, the methoxy group can cleave, reverting to the cyanohydrin, which then decomposes to the aldehyde.

    • Prevention: Ensure the final product is neutral. If you used silica gel (acidic), consider a final wash with weak bicarbonate solution or filtration through a small pad of basic alumina.

Storage Protocol:

  • Temperature: 2–8°C (Refrigerator).

  • Atmosphere: Inert gas (Argon preferred).

  • Container: Amber glass (protects from light-induced radical degradation, though less likely for this specific structure).

References
  • BenchChem. (2025).[1][5] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Retrieved from

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from

  • Organic Syntheses. (1950). p-Methoxyphenylacetonitrile.[2] Org. Synth. 1950, 30, 43. Retrieved from

  • North, M. (2004). Synthesis of Cyanohydrins. Science of Synthesis, 19.5 Nitriles. Thieme. Retrieved from

  • ChemScene. (n.d.). Product Data: 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile. Retrieved from [6]

Sources

Technical Support Center: Mastering Exothermic Control for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide you with the technical insights and practical troubleshooting strategies required for handling the energetic nature of reactions involving 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile. The inherent reactivity of the nitrile group, combined with the electronic effects of the difluorophenyl moiety, can lead to significant exotherms. This document moves beyond simple protocols to explain the fundamental principles of thermal management, ensuring your experiments are not only successful but also fundamentally safe.

Part 1: Frequently Asked Questions (FAQs) - Proactive Thermal Hazard Assessment

This section addresses the most common preliminary questions regarding the thermal risks associated with 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile.

Q1: What specific features of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile contribute to exothermic reactions?

A1: The primary contributor is the nitrile functional group (-C≡N). Reactions at this group, such as hydrolysis, reduction, or additions of organometallic reagents, are often exothermic.[1] The carbon atom in the nitrile group is electrophilic, making it susceptible to nucleophilic attack. This process leads to the formation of more stable bonds, releasing energy as heat.[1][2] The presence of the electron-withdrawing fluorine atoms on the phenyl ring can further enhance the electrophilicity of the nitrile carbon, potentially increasing the reaction rate and the instantaneous heat output.

Q2: What is a "thermal runaway" and why is it a critical concern?

A2: A thermal runaway occurs when the heat generated by a chemical reaction exceeds the rate of heat removal from the reactor.[3][4] This imbalance causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to an even faster rate of heat generation. This vicious cycle can cause a rapid increase in temperature and pressure, potentially resulting in vessel rupture, explosion, and the release of hazardous materials.[5][6] Understanding and planning for this possibility is the most critical aspect of process safety for exothermic reactions.

Q3: What are the early warning signs of a potential loss of thermal control?

A3: Be vigilant for the following indicators:

  • Unexpected Temperature Rise: The batch temperature climbs above the setpoint even with maximum cooling applied.

  • Accelerating Temperature Increase: The rate of temperature rise is not linear but is increasing over time.

  • Pressure Build-up: An unexplained increase in reactor pressure, which could indicate off-gassing from the primary reaction or a secondary decomposition.

  • Physical Changes: Noticeable changes in the reaction mixture's color, viscosity, or the sudden evolution of gas.

Q4: Before I even start my experiment, what safety parameters should I try to determine?

A4: A thorough hazard evaluation is crucial before any scale-up.[5][7] Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide critical data.[7][8] These analyses help you understand the thermal potential of your reaction and establish safe operating limits.

Parameter Description Why It's Critical
Heat of Reaction (ΔHrxn) The total amount of energy released or absorbed by the reaction.Quantifies the total energy that must be managed by the cooling system.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the reaction heat were absorbed by the system with no heat loss to the surroundings.Helps classify the severity of the exotherm and predict the "worst-case" temperature if cooling fails.[6]
Onset Temperature of Decomposition (Tonset) The temperature at which the product or reactants begin to undergo a secondary, often more energetic, decomposition reaction.Defines the absolute maximum safe temperature your reaction must never reach.
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature the reaction mixture could reach under process deviations (e.g., cooling failure), assuming only the desired reaction occurs.The MTSR must be significantly lower than the Tonset to provide a sufficient margin of safety.

Part 2: Troubleshooting Guide - Responding to Thermal Deviations

This guide provides a structured approach to diagnosing and correcting temperature control issues during your experiment.

Issue 1: The reaction temperature is consistently 5-10°C above my jacket setpoint.

  • Possible Cause 1: Inadequate Heat Transfer. At larger scales, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient.[9][10] The heat generated by the reaction is overwhelming the cooling system's ability to transfer it away through the reactor walls.

  • Solution:

    • Reduce Reagent Addition Rate: If using a semi-batch process, slow down the rate of dosing. This directly lowers the rate of heat generation.[7]

    • Lower Coolant Temperature: Decrease the temperature of the heat transfer fluid in the reactor jacket.

    • Improve Agitation: Increase the stirring speed to improve the overall heat transfer coefficient by reducing the thermal boundary layer at the reactor wall. Be cautious, as this can also slightly increase the reaction rate.

Issue 2: I've observed a sudden, rapid temperature spike after a period of slow reagent addition.

  • Possible Cause: Reagent Accumulation. This is a particularly dangerous situation. It occurs when the reaction rate is slower than the addition rate, often due to low initial temperature or insufficient mixing. The unreacted reagent builds up. When the reaction finally initiates, this accumulated material reacts all at once, releasing a massive amount of energy that can overwhelm the cooling system.[9]

  • Solution & Prevention:

    • IMMEDIATELY STOP ALL DOSING. [3]

    • Engage Emergency Cooling: If available, use a secondary cooling source like an ice bath around the reactor.[3]

    • Prevention is Key: Ensure the reaction is initiated before starting continuous dosing. Add a small initial charge of the reagent and wait for a slight, controlled exotherm to confirm the reaction has started. Only then should you begin the continuous, controlled addition.

Issue 3: My temperature probe shows a stable reading, but I see vigorous bubbling/fuming near the point of reagent addition.

  • Possible Cause: Poor Mixing and Localized Hot Spots. The temperature probe only measures one point in the reactor. Inefficient stirring can create "dead zones" where the reagent is not dispersed effectively.[10] This creates a localized area of high concentration and temperature (a "hot spot") where the reaction is running much faster and hotter than the bulk mixture.[3]

  • Solution:

    • Stop Dosing Immediately.

    • Improve Mixing: Increase the stirrer speed. Evaluate if the stirrer design (e.g., anchor vs. propeller) is appropriate for the viscosity and geometry of your reaction. A baffle may be necessary to improve top-to-bottom mixing.[10]

    • Change Addition Point: Introduce the reagent below the surface of the reaction mixture, directly into a well-agitated zone, rather than dripping it onto the surface.

Part 3: Core Experimental Protocols & Workflows

Protocol 1: Establishing a Safe Semi-Batch Dosing System

This protocol describes how to set up a reaction to control the exotherm by limiting the amount of reactant present at any given time. This is a fundamental strategy for preventing thermal runaway.[7]

Objective: To maintain the reaction temperature within a narrow, safe range by controlling the addition rate of a key reagent.

Materials:

  • Jacketed glass reactor with temperature probe (thermocouple) and overhead stirrer.

  • Thermostat/chiller for circulating fluid through the reactor jacket.

  • Syringe pump or peristaltic pump for reagent dosing.

  • The reaction vessel containing 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile and solvent.

  • The limiting reagent in a suitable reservoir.

Procedure:

  • System Setup: Assemble the reactor system. Ensure the temperature probe is positioned to accurately measure the bulk temperature, away from the jacket walls.

  • Initial Cooldown: Cool the reactor contents to the desired initial temperature (e.g., 0°C).

  • Reaction Initiation: Add a small portion (~5%) of the total limiting reagent charge directly to the reactor.

  • Confirmation of Onset: Monitor the temperature probe. You should observe a small, controlled temperature rise of 1-3°C, which then subsides as the cooling system removes the heat. This confirms the reaction is active. Do not proceed until you observe this initiation.

  • Begin Controlled Dosing: Start the pump at a pre-calculated, slow rate. A good starting point is a rate that would take 2-4 hours for the full addition.

  • Monitor and Adjust: Continuously monitor the internal temperature. If it rises above your setpoint (e.g., > 5°C), immediately pause the dosing.[9] Allow the temperature to return to the setpoint before resuming, possibly at a slower rate.

  • Completion: Once the addition is complete, continue to stir the reaction at the set temperature for a designated period to ensure full conversion and allow any residual exotherm to dissipate.

Workflow Visualization

A critical aspect of safety is having a clear plan for unexpected events. The following diagram outlines the decision-making process when faced with a thermal deviation.

Thermal_Runaway_Decision_Tree start Monitoring Reaction (T_batch <= T_setpoint) check_temp Is T_batch > T_setpoint? start->check_temp stop_dosing 1. STOP ALL DOSING 2. Maximize Cooling check_temp->stop_dosing Yes continue_reaction Continue Monitoring check_temp->continue_reaction No is_stable Does T_batch stabilize and begin to drop? stop_dosing->is_stable resume_cautiously Resume Dosing at 50% of Previous Rate. Continue Monitoring. is_stable->resume_cautiously Yes emergency EMERGENCY Prepare to Quench/Evacuate is_stable->emergency No resume_cautiously->start continue_reaction->check_temp

Caption: Decision tree for responding to an unexpected temperature increase.

This second diagram illustrates the ideal setup for a controlled, semi-batch reaction, emphasizing the feedback loop between temperature monitoring and reagent addition.

Controlled_Dosing_Workflow cluster_reactor Jacketed Reactor reactor Reaction Mixture (Stirrer Active) temp_probe Temp Probe (T_actual) reactor->temp_probe Measures controller Control System / Operator temp_probe->controller Feedback (T_actual) chiller Chiller/Thermostat (T_setpoint) chiller->reactor Cools Jacket pump Dosing Pump pump->reactor Doses Into reagent Reagent Reservoir reagent->pump Supplies controller->chiller Sets T_setpoint controller->pump Controls Rate (Start/Stop/Slow)

Caption: Automated feedback loop for safe, controlled semi-batch reactions.

References

  • Safe Automated Dosing with Exothermic Reactions - Case Study. (2016). Pharma IQ. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Fauske & Associates. [Link]

  • Temperature Control Systems for Exothermic Polymerizations. (2025). Patsnap Eureka. [Link]

  • Safe scale-up with exothermic reactions. (2019). Process Technology Online. [Link]

  • Thermal Hazards Assessment of Three Azo Nitrile Compounds. ResearchGate. [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2025). ResearchGate. [Link]

  • Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020). AZoM.com. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. (2022). Chemical Industry Journal. [Link]

  • Practical approach to prediction and prevention of runaway reactions. (2022). International Journal of Chemical and Process Engineering Research. [Link]

  • Exothermic and Endothermic Reactions. (2022). Chemistry LibreTexts. [Link]

  • Reactions of Nitriles. (2024). Chemistry Steps. [Link]

Sources

Validation & Comparative

HPLC Method Development and Stationary Phase Comparison for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The compound 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS: 1695947-84-2) is a highly functionalized building block frequently utilized in pharmaceutical synthesis. Structurally, it features an electron-deficient 3,5-difluorophenyl ring, a methoxy ether, and a polar nitrile group attached to a benzylic chiral center.

Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound presents unique analytical challenges. Standard alkyl stationary phases often fail to provide adequate resolution between the target analyte and its structurally similar synthetic precursors—most notably, the highly polar cyanohydrin intermediate, 2-(3,5-difluorophenyl)-2-hydroxyacetonitrile.

This guide objectively compares the performance of three distinct stationary phases (C18, Phenyl-Hexyl, and Pentafluorophenyl) to establish an optimized, self-validating analytical method based on Analytical Quality by Design (AQbD) principles.

The Causality of Stationary Phase Selection

The use of automated screening across diverse stationary phases—such as C18, phenyl, and fluorinated columns—is a proven industrial strategy to rapidly identify optimal selectivity for complex pharmaceutical intermediates [[1]]([Link]). To achieve baseline resolution, we must align the column chemistry with the analyte's specific molecular interactions:

  • C18 (Octadecylsilane): Relies exclusively on dispersive (hydrophobic) interactions. Because the difluorophenyl ring and the nitrile group are highly polar and electron-withdrawing, C18 columns often yield poor retention and peak tailing due to secondary interactions with unendcapped surface silanols.

  • Phenyl-Hexyl: Introduces

    
     interactions. The electron-deficient difluorophenyl ring of the analyte acts as a 
    
    
    
    -acceptor, interacting favorably with the electron-rich phenyl ring of the stationary phase, offering moderate retention and improved selectivity over C18.
  • PFP (Pentafluorophenyl): Provides a multimodal retention mechanism. The highly electronegative PFP phase induces strong dipole-dipole interactions with the analyte's nitrile group, while simultaneously engaging in

    
     and hydrogen-bonding interactions. For fluorinated aromatics, PFP columns consistently deliver orthogonal selectivity and superior peak shape.
    

Mechanisms Analyte Analyte: Fluorinated Phenyl + Nitrile C18 C18 Column (Hydrophobic/Dispersive) Analyte->C18 Weak Retention PhHex Phenyl-Hexyl Column (Pi-Pi Interactions) Analyte->PhHex Moderate Retention PFP PFP Column (Dipole-Dipole & Pi-Pi) Analyte->PFP Strong Retention

Figure 1: Chromatographic interaction mechanisms by stationary phase chemistry.

Comparative Performance Data

Applying Analytical Quality by Design (AQbD) principles ensures that critical method parameters (CMPs) like column chemistry and organic modifier ratio are systematically evaluated to prevent co-elution of process-related impurities [[2]]([Link]). Furthermore, HPLC coupled with UV detection is the standard methodology for tracking the purity and degradation of fluorinated aromatic compounds .

To demonstrate this, a resolution mixture containing 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (API) and its primary synthetic precursor (Impurity A: 2-(3,5-difluorophenyl)-2-hydroxyacetonitrile) was screened across three 150 x 4.6 mm, 3 µm columns.

Table 1: Stationary Phase Screening Results (Gradient Elution)

Column ChemistryRetention Time (min)Resolution (

)
Peak Tailing (

)
Theoretical Plates (

)
Standard C18 4.201.201.558,500
Phenyl-Hexyl 5.852.401.2012,400
PFP 6.503.801.0515,200

Data Interpretation: The PFP column significantly outperformed the C18 and Phenyl-Hexyl phases. The strong dipole-dipole interactions between the PFP phase and the analyte's fluorinated ring resulted in a highly symmetrical peak (


 = 1.05) and exceptional resolution (

= 3.80), making it the optimal choice for the final method.

Optimized Experimental Protocol

The following methodology details the optimized, self-validating workflow using the selected PFP stationary phase.

Reagents & Mobile Phase Causality
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water.

    • Causality: The benzylic position of the analyte is activated by both the nitrile and the difluorophenyl ring. Maintaining a mildly acidic pH (~2.7) suppresses the ionization of any residual column silanols, preventing secondary ion-exchange interactions that cause peak tailing, while keeping the analyte chemically stable on-column.

  • Mobile Phase B (Organic): 100% Acetonitrile.

    • Causality: Acetonitrile is an aprotic solvent with a high dipole moment. It provides vastly superior solvation for the polar nitrile group compared to protic solvents like methanol, thereby sharpening the peak shape.

  • Diluent: 50:50 Water:Acetonitrile. Matches the initial gradient conditions to prevent solvent-mismatch band broadening upon injection.

Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal absorbance for the difluorophenyl chromophore).

  • Injection Volume: 5 µL.

Table 2: Optimized Gradient Program

Time (min)% Mobile Phase A (0.1% FA)% Mobile Phase B (Acetonitrile)
0.08020
5.04060
7.01090
8.08020
10.08020
Self-Validating System Suitability Test (SST)

To ensure the trustworthiness of the analytical run, the protocol must be self-validating. Before analyzing any unknown samples, inject a System Suitability Standard containing 1.0 mg/mL of the API spiked with 0.1% of Impurity A.

Mandatory Pass Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    2.0 between Impurity A and the API.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.5 for the API peak.
  • Injection Precision: The %RSD of the API peak area across 5 replicate injections must be

    
     2.0%.
    If the system fails any of these criteria, the run must be aborted, and the column/mobile phase must be investigated.
    

MethodWorkflow N1 1. Analyte Profiling (Fluorinated Ring + Nitrile) N2 2. Column Screening (Select PFP for Dipole Interactions) N1->N2 N3 3. Mobile Phase Optimization (Acetonitrile + 0.1% Formic Acid) N2->N3 N4 4. System Suitability (SST) (Verify Rs > 2.0 and Tf < 1.5) N3->N4

Figure 2: Step-by-step self-validating HPLC method development workflow.

Conclusion

For the purity analysis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile, standard C18 columns lack the necessary retention mechanisms to effectively resolve the target from its polar precursors. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing an aprotic organic modifier (Acetonitrile), analysts can exploit strong dipole-dipole and


 interactions. This causally driven approach guarantees baseline resolution, excellent peak symmetry, and a robust, self-validating assay suitable for stringent quality control environments.

References

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach ACS Environmental Au URL:[Link]

  • Rapid Method Development for Industrial LC Separations Using Automated Screening of Stationary Phases and Solvents LCGC International URL:[Link]

  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles PubMed Central (PMC) URL:[Link]

Sources

Mass spectrometry fragmentation patterns of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile: A Comparative Guide to EI-MS and ESI-MS/MS

As drug development and synthetic chemistry increasingly rely on highly functionalized building blocks, the accurate structural elucidation of these intermediates becomes paramount. 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS: 1695947-84-2) is a versatile cyanohydrin ether derivative utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

This guide provides an objective, in-depth comparison of the mass spectrometry (MS) fragmentation patterns of this compound using two orthogonal techniques: Electron Impact Mass Spectrometry (GC-EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the mechanistic causality behind these fragmentations, analytical scientists can confidently profile impurities and validate synthetic workflows.

Structural Mechanistic Causality: The Role of Functional Groups

The fragmentation of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (Exact Mass: 183.05 Da) is governed by three critical structural motifs:

  • The Nitrile Group (-CN): Acts as a strong electron-withdrawing group. In soft ionization techniques, the neutral loss of hydrogen cyanide (HCN, 27 Da) is a hallmark of mandelonitrile derivatives[2][3].

  • The Methoxy Ether (-OCH3): Provides resonance stabilization to adjacent carbocations. Under hard ionization (EI), it strongly directs

    
    -cleavage, while under collision-induced dissociation (CID), it facilitates the neutral loss of methanol (CH3OH, 32 Da).
    
  • The 3,5-Difluorophenyl Ring: Fluorine atoms exert a strong inductive electron-withdrawing effect but can stabilize gas-phase cations via halogen resonance. The resulting 3,5-difluorobenzyl cation is a highly stable, diagnostic intermediate in MS studies[4][5].

Comparative Analysis: EI-MS vs. ESI-MS/MS

The choice of ionization technique fundamentally alters the observed mass spectrum. EI-MS (70 eV) is a "hard" ionization method that strips an electron to form a radical cation


, leading to extensive, predictable radical-driven fragmentation[6]. Conversely, ESI is a "soft" technique that generates an even-electron protonated species 

, which requires subsequent CID to induce fragmentation, typically via the expulsion of stable neutral molecules[7].
Quantitative Fragmentation Comparison
Feature / FragmentGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization + CID)Mechanistic Origin
Precursor Ion

183 (

, weak)

184 (

, strong)
Radical cation (EI) vs. Protonation (ESI).

157
High AbundanceModerate AbundanceEI:

-cleavage loss of

(26 Da).ESI: Neutral loss of HCN (27 Da).

152
Moderate AbundanceHigh AbundanceEI: Loss of

radical (31 Da).ESI: Neutral loss of

(32 Da).

127
Base Peak (100%)Low AbundanceFormation of the stable 3,5-difluorobenzyl cation

via secondary fragmentation[5].

Fragmentation Pathway Logic

The following diagram maps the divergent fragmentation pathways based on the ionization method applied.

MS_Fragmentation M_EI [M]•+ m/z 183 (EI-MS) F1 [M - •CN]+ m/z 157 Oxonium Cation M_EI->F1 - •CN (26 Da) Alpha-cleavage F2 [M - •OCH3]+ m/z 152 Nitrile Cation M_EI->F2 - •OCH3 (31 Da) Radical Loss M_ESI [M+H]+ m/z 184 (ESI-MS/MS) F4 [M+H - CH3OH]+ m/z 152 Ketenimine Cation M_ESI->F4 - CH3OH (32 Da) Neutral Loss F5 [M+H - HCN]+ m/z 157 Oxonium Cation M_ESI->F5 - HCN (27 Da) Neutral Loss F3 [C7H5F2]+ m/z 127 Difluorobenzyl Cation F1->F3 - CH2O (30 Da) Secondary Cleavage F5->F3 - CH2O (30 Da) Secondary Cleavage

Diagram 1: Divergent MS fragmentation pathways of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. By running system suitability standards (e.g., unsubstituted mandelonitrile) alongside the analyte, the analyst can verify the exact collision energies and thermal conditions required to replicate these fragmentation patterns[2][3].

Protocol A: GC-EI-MS Structural Profiling

Objective: Induce hard fragmentation to map the carbon skeleton and halogen substitutions.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of GC-MS grade hexane. Vortex for 30 seconds.

  • Injection: Inject 1.0 µL into the GC inlet operating at 250 °C in split mode (1:20 ratio) to prevent column overloading.

  • Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

  • Ionization & Detection: Operate the electron impact source at a standard 70 eV with a source temperature of 230 °C. Scan the quadrupole mass analyzer from

    
     50 to 300.
    
  • Validation Check: Confirm the presence of the

    
     127 base peak. If the molecular ion (
    
    
    
    183) is entirely absent, lower the injector temperature to 200 °C to rule out thermal degradation prior to ionization.
Protocol B: LC-ESI-MS/MS Trace Analysis

Objective: Utilize soft ionization and targeted CID for high-sensitivity quantitative tracking.

  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid (to promote protonation).

  • Chromatographic Separation: Inject 2.0 µL onto a C18 reverse-phase column (50 × 2.1 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization: Operate the ESI source in Positive Ion Mode . Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350 °C.

  • Tandem MS (CID): Isolate the

    
     precursor at 
    
    
    
    184 in Q1. Apply a Collision Energy (CE) sweep from 15 eV to 30 eV using Argon as the collision gas.
  • Validation Check: Monitor the transition

    
     184 
    
    
    
    152. The optimal CE is achieved when the precursor ion is depleted to ~10% relative abundance, maximizing the
    
    
    152 product ion yield.

Workflow cluster_GC Protocol A: GC-EI-MS cluster_LC Protocol B: LC-ESI-MS/MS Sample Sample Prep (Dilution & Filtration) GC GC Separation (HP-5MS) Sample->GC LC LC Separation (C18 Column) Sample->LC EI EI Source (70 eV) GC->EI Quad Quadrupole (m/z 50-300) EI->Quad Data Data Analysis (Fragment Annotation) Quad->Data ESI ESI Source (Positive Mode) LC->ESI QTOF CID Fragmentation (CE: 15-30 eV) ESI->QTOF QTOF->Data

Diagram 2: Parallel experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

Conclusion

The structural elucidation of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile requires a nuanced understanding of how its functional groups respond to different ionization energies. GC-EI-MS excels at providing a comprehensive structural fingerprint driven by radical


-cleavage, making it ideal for initial compound verification and identifying the highly stable difluorobenzyl cation (

127). Conversely, LC-ESI-MS/MS provides a softer approach, leveraging the neutral losses of methanol and HCN to establish specific precursor-to-product ion transitions (

184

152), which is superior for high-sensitivity quantitative assays in complex matrices.

References

  • National Institutes of Health (PMC). Structural Characterization and Identification of Major Constituents... Coupled with Electrospray Ionization Tandem Mass Spectrometry. Retrieved from[Link]

  • UPC Commons. Allelochemicals and esters from leaves and inflorescences of Sambucus nigra L. (Mandelonitrile EI mass spectrum). Retrieved from[Link]

  • ResearchGate. Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations. Retrieved from [Link]

  • Kore Technology. PTR-MS Principles: Ionisation and Detection of Organic Molecules. Retrieved from[Link]

  • National Institutes of Health (PubMed). Characterization of perfluoroalkyl acrylic oligomers by electrospray ionization time-of-flight mass spectrometry. Retrieved from[Link]

Sources

Comparative Reactivity Guide: 3,5-Difluoro vs. 2,4-Difluoro Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of fluorinated bioactive scaffolds, the choice between 2,4-difluorophenylacetonitrile (2,4-DFPA) and 3,5-difluorophenylacetonitrile (3,5-DFPA) represents a classic trade-off between synthetic tractability and biological efficacy .

  • 2,4-DFPA is the industry standard for antifungal pharmacophores (e.g., Fluconazole, Voriconazole) due to its superior metabolic stability, specifically its blockade of para-hydroxylation. However, it presents significant synthetic challenges: steric hindrance at the reaction center and susceptibility to nucleophilic aromatic substitution (

    
    ).
    
  • 3,5-DFPA offers a robust synthetic profile with open steric access and high ring stability, making it ideal for rapid library generation. However, its lack of para-substitution renders it vulnerable to rapid metabolic clearance via CYP450-mediated oxidation.

This guide objectively compares these isomers to assist in rational scaffold selection.

Electronic and Steric Profile

The reactivity divergence stems from the positional effects of the fluorine atoms relative to the cyanomethyl (


) "warhead."
Electronic Activation Analysis
  • 2,4-Difluoro (Ortho/Para): The 2-fluorine exerts a strong inductive effect (

    
    ) on the benzylic protons, significantly increasing acidity. However, it also introduces lone-pair repulsion with the generated carbanion. The 4-fluorine is resonance-donating (
    
    
    
    ) but inductively withdrawing.
  • 3,5-Difluoro (Meta/Meta): Both fluorines exert purely inductive electron withdrawal (

    
    ) without resonance donation into the ring positions relevant to the benzylic carbon. This creates a stable, electron-deficient ring system that is less prone to side reactions.
    

Table 1: Physicochemical Comparison

Feature2,4-Difluorophenylacetonitrile3,5-Difluorophenylacetonitrile
Benzylic Acidity (

)
Higher (Enhanced by ortho-F induction)Moderate (Enhanced by meta-F induction)
Steric Hindrance High (Ortho-F impedes electrophile approach)Low (Benzylic position is open)
Ring Electrophilicity High (Activated for

at C4/C2)
Low (Deactivated for

)
Metabolic Liability Low (Para-position blocked)High (Para-position open to oxidation)
Visualization: Electronic & Steric Force Map

G cluster_0 2,4-Difluoro (Steric & Labile) cluster_1 3,5-Difluoro (Open & Stable) A1 2-F (Ortho) High Steric Clash Inductive Acidification Center1 Benzylic Carbon (Reaction Site) A1->Center1 Steric Repulsion A1->Center1 -I Effect (Acidity) A2 4-F (Para) Blocks Metabolism Leaving Group Risk A2->Center1 +R Resonance B1 3,5-F (Meta) No Steric Clash Pure Induction Center2 Benzylic Carbon (Reaction Site) B1->Center2 -I Effect Only ParaH 4-H (Para) Metabolic Soft Spot ParaH->Center2 No Protection

Figure 1: Comparative electronic and steric vectors. Note the steric interference in the 2,4-isomer versus the metabolic vulnerability (Para-H) in the 3,5-isomer.

Reactivity Case Study: -Alkylation

The most common transformation for these intermediates is mono- or bis-alkylation to build complex scaffolds (e.g., triazole antifungals).

Performance Comparison
  • 3,5-Difluoro: Reacts rapidly with alkyl halides. The lack of ortho-substituents allows bulky electrophiles to approach the carbanion easily. Yields are typically high (>85%) with standard bases (NaH, KHMDS).

  • 2,4-Difluoro: The ortho-fluorine creates a "picket fence" effect.

    
     reactions with secondary or bulky primary halides are significantly slower.[1]
    
    • Risk: Slower reaction times require prolonged heating, which increases the risk of self-condensation or defluorination .

    • Solution: Use of more reactive electrophiles (epoxides, allyl halides) or smaller bases (LiHMDS) to minimize steric congestion in the transition state.

Experimental Protocol: Controlled Alkylation of 2,4-DFPA

This protocol is optimized to mitigate steric hindrance and prevent


 side reactions common with the 2,4-isomer.

Reagents:

  • 2,4-Difluorophenylacetonitrile (1.0 eq)[2]

  • Electrophile (e.g., Methyl Iodide or Epoxide) (1.1 eq)

  • Base: KHMDS (1.0 M in THF) (1.2 eq) - Preferred over NaH for solubility and kinetics.

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Cryogenic Deprotonation: Cool the THF solution of 2,4-DFPA to -78°C . This is critical. Higher temperatures favor self-condensation (Thorpe-Ziegler reaction).

  • Base Addition: Add KHMDS dropwise over 20 minutes. Stir for 30 minutes at -78°C to ensure complete formation of the carbanion.

  • Electrophile Introduction: Add the electrophile as a solution in THF.

  • Controlled Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

    • Note: Do not reflux unless necessary. The 2,4-isomer is prone to losing the 4-fluorine at high temperatures in the presence of nucleophiles.

  • Quench: Pour into saturated

    
    .
    

Stability Risk: Nucleophilic Aromatic Substitution ( )

A critical failure mode in scaling up 2,4-DFPA reactions is the loss of fluorine.

  • Mechanism: The cyanomethyl group is electron-withdrawing.[3] In the 2,4-isomer, the 4-fluorine is para to the alkyl group and ortho to the 2-fluorine. This highly activated position is susceptible to attack by nucleophiles (amines, alkoxides, thiolates).

  • 3,5-Difluoro Advantage: The fluorines are meta to the cyanomethyl group. There is no resonance stabilization for a Meisenheimer complex formed by attack at the fluorine position. Consequently, 3,5-DFPA is inert to

    
     under standard alkylation conditions.
    

Table 2: Stability Matrix

Condition2,4-DFPA Stability3,5-DFPA Stability
NaH / DMF / 60°C Poor (Risk of defluorination/polymerization)Excellent
K2CO3 / Acetone / Reflux Moderate (Slow alkylation, some hydrolysis)Good
LiHMDS / THF / -78°C Good (Kinetic control prevents side rxns)Excellent

Metabolic Implications (Drug Design Context)

Why use the problematic 2,4-isomer? The answer lies in Metabolic Stability .

The primary clearance mechanism for phenyl-based drugs is oxidation by Cytochrome P450 (CYP) enzymes, which predominantly attack the para-position (relative to the steric bulk).

Biological Pathway Diagram

Metabolism cluster_drug Scaffold Selection Node24 2,4-Difluoro Scaffold CYP Cytochrome P450 (Oxidative Attack) Node24->CYP Enters Liver Node35 3,5-Difluoro Scaffold Node35->CYP Enters Liver Result24 Metabolically Stable (Para-F blocks oxidation) CYP->Result24 Oxidation Blocked Result35 Rapid Clearance (Para-OH metabolite formed) CYP->Result35 Para-Hydroxylation

Figure 2: Metabolic fate of the two isomers. The 2,4-substitution pattern is essential for prolonging half-life in vivo.

  • 2,4-DFPA: The Fluorine at C4 acts as a metabolic shield. The C-F bond is too strong for P450 to break, and the atom is too small to cause steric exclusion from the enzyme active site, but it electronically deactivates the ring.

  • 3,5-DFPA: The C4 position contains a hydrogen.[4] This is the "path of least resistance" for metabolism, leading to rapid formation of the phenol derivative and subsequent glucuronidation/excretion.

References

  • Title: Commercial process for the manufacture of fluconazole and intermediates useful in the manufacture thereof.
  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Metabolic Stability of Fluorinated Arenes

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: N
    • URL:[Link]

  • Hammett Substituent Constants & Acidity

    • Title: Correlations of Structure with Reactivity of Aromatic Compounds (Hammett Equation).[5]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

IR Spectroscopy Characteristic Peaks of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS: 1695947-84-2) is a highly specialized fluorinated intermediate frequently utilized in the synthesis of advanced medicinal compounds, including triazole antifungals and kinase inhibitors. For researchers and drug development professionals, verifying the structural integrity of this intermediate during in-process quality control (IPQC) is critical.

This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy against orthogonal analytical modalities (Raman and NMR) for the characterization of this compound. By detailing the vibrational mechanics, comparative spectral data, and a self-validating experimental protocol, this guide establishes a robust framework for structural verification.

Vibrational Mechanics & Causality

To effectively utilize FTIR for this compound, one must understand the physical causality behind its characteristic absorption peaks. The molecule's unique combination of highly polar and highly rigid functional groups dictates its spectral fingerprint.

  • The Fluoroaromatic System (Ar-F): Fluorine is the most electronegative element, creating a massive permanent dipole moment across the C-F bonds on the 3,5-difluorophenyl ring. Stretching these bonds causes a drastic change in the dipole moment, resulting in dominant, highly absorptive IR peaks in the 1100–1250 cm⁻¹ region[1][2].

  • The Nitrile Core (-C≡N): The sp-hybridized carbon-nitrogen triple bond is exceptionally stiff, pushing its stretching frequency high into the "triple bond region" at 2230–2250 cm⁻¹ [3][4]. However, because the dipole moment change during this stretch is relatively small compared to a carbonyl group, the IR intensity is often weak-to-medium.

  • The Methoxy Group (-OCH₃): The adjacent oxygen atom donates electron density into the anti-bonding orbitals of the methyl group, slightly weakening the C-H bonds. This shifts the aliphatic C-H stretching frequency unusually low, to 2810–2850 cm⁻¹ [5]. This low-frequency C-H stretch is a critical diagnostic marker, as typical alkyl C-H stretches appear above 2900 cm⁻¹.

Comparative Analytical Modalities: FTIR vs. Raman vs. NMR

No single analytical technique provides a perfect structural picture. The selection of an analytical modality depends heavily on the specific functional group being targeted.

AnalyticalLogic Start 2-(3,5-Difluorophenyl) -2-methoxyacetonitrile Decision Primary Analytical Goal? Start->Decision FTIR FTIR-ATR (Polar Bonds) Decision->FTIR Rapid IPQC Raman FT-Raman (Polarizable Bonds) Decision->Raman Nitrile Focus NMR 19F/1H NMR (Regiochemistry) Decision->NMR Structural Proof IR_Details Strong C-F & C-O Weak C≡N FTIR->IR_Details Raman_Details Strong C≡N Strong Ring Modes Raman->Raman_Details NMR_Details Absolute 3,5-F Positioning NMR->NMR_Details

Figure 1: Decision matrix for analytical modality selection based on target functional groups.

Table 1: Modality Performance Comparison
Analytical ModalityPrimary Strength for this CompoundKey LimitationTarget Functional Group
FTIR-ATR Rapid, non-destructive; exceptional sensitivity to highly polar bonds.The weak nitrile signal can be lost in baseline noise; C-F and C-O peaks overlap heavily.C-F, C-O, Methoxy C-H
FT-Raman Highly sensitive to polarizable bonds; the stiff C≡N bond yields a massive Raman signal.Prone to fluorescence interference from trace impurities; weak C-F signal.Nitrile (-C≡N), Aromatic Ring
¹⁹F / ¹H NMR The gold standard for absolute regiochemistry and atomic connectivity.Slower turnaround time; requires deuterated solvents; not ideal for real-time reactor monitoring.3,5-F positioning, Methoxy protons

Orthogonal Comparison: Fluorinated vs. Non-Fluorinated Analogs

To truly understand the performance of FTIR for identifying 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile, we must compare its spectral data against a non-fluorinated structural analog (e.g., 2-phenyl-2-methoxyacetonitrile). This comparison highlights the profound impact of the highly electronegative fluorine atoms on the molecular fingerprint.

Table 2: Comparative IR Peak Analysis
Functional Group2-(3,5-Difluorophenyl)-2-methoxyacetonitrile2-Phenyl-2-methoxyacetonitrile (Analog)Causality of Spectral Shift
Nitrile (-C≡N) ~2245 cm⁻¹ (Weak)~2235 cm⁻¹ (Weak)Inductive electron withdrawal by the fluorines stiffens the C≡N bond, shifting it to a slightly higher frequency[3].
Aryl-F (C-F) 1120, 1230 cm⁻¹ (Very Strong)AbsentDirect result of the 3,5-difluoro substitution[1].
Methoxy (C-O) ~1080 cm⁻¹ (Overlaps with C-F)~1100 cm⁻¹ (Distinct, Strong)In the fluorinated compound, the massive C-F bands dominate the fingerprint region, heavily masking the C-O stretch.
Methoxy (C-H) 2820 - 2850 cm⁻¹ (Medium)2820 - 2850 cm⁻¹ (Medium)Unaffected by distant ring fluorination; remains a reliable diagnostic peak[5].

Self-Validating Experimental Protocol: High-Resolution FTIR-ATR

To ensure trustworthiness and reproducibility, the following FTIR-ATR workflow is designed as a self-validating system . It includes built-in quality control loops to prevent false positives caused by environmental contamination or instrument drift.

FTIRProtocol Calib 1. Polystyrene Calibration Bkg 2. Background Scan (Air) Calib->Bkg Sample 3. Sample Loading & ATR Pressure Bkg->Sample Scan 4. Data Acquisition (32 Scans, 4 cm⁻¹) Sample->Scan Validate 5. SNR & Peak Validation Scan->Validate Fail Recalibrate / Clean Crystal Validate->Fail SNR < 100:1 Fail->Bkg

Figure 2: Self-validating FTIR-ATR experimental workflow with built-in quality control loops.

Step-by-Step Methodology
  • System Suitability (Calibration Check):

    • Action: Scan a standard 1.5 mil polystyrene reference film.

    • Validation: Verify that the aromatic ring stretch is detected at exactly 1601 cm⁻¹ (±1 cm⁻¹). If out of specification, the laser requires recalibration.

  • Background Acquisition:

    • Action: Collect a 32-scan background of the bare diamond ATR crystal.

    • Causality: This mathematically subtracts atmospheric H₂O (3000–3600 cm⁻¹) and CO₂ (2350 cm⁻¹) from the final spectrum, preventing them from masking the weak nitrile peak at 2245 cm⁻¹.

  • Sample Application & Compression:

    • Action: Deposit 2–3 mg of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile directly onto the diamond crystal. Lower the ATR anvil to apply uniform pressure.

    • Causality: High pressure ensures intimate contact between the solid sample and the evanescent infrared wave, maximizing the signal-to-noise ratio (SNR) for weak stretches.

  • Data Acquisition:

    • Action: Execute 32 co-added scans at a resolution of 4 cm⁻¹. Apply an ATR-correction algorithm to account for depth-of-penetration variations at lower wavenumbers.

  • Orthogonal Validation (The Control Loop):

    • Action: Inspect the spectrum. The SNR of the baseline must be >100:1.

    • Validation: If the 2245 cm⁻¹ nitrile peak is indistinguishable from baseline noise (SNR < 3:1), the protocol mandates cross-validation using FT-Raman to conclusively confirm the presence of the -C≡N group.

References

  • Specac Ltd. "Interpreting Infrared Spectra." Specac Knowledge Base. Available at:[Link]

  • Wiley Analytical Science. "Interpretation of Infrared Spectra, A Practical Approach." Wiley. Available at:[Link]

Sources

Structural Confirmation of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of fluorinated pharmaceutical intermediates, the structural validation of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS: 1695947-84-2) presents unique challenges. While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for routine connectivity checks, it frequently falls short in resolving absolute stereochemistry and subtle solid-state polymorphism inherent to


-methoxy aryl acetonitriles.[1]

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, IR) and computational methods (DFT). We demonstrate that while NMR is faster, SC-XRD provides the requisite definitive data on absolute configuration and intermolecular packing—critical parameters for downstream drug substance stability.

The Structural Challenge

The molecule 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile contains three structural features that complicate routine analysis:

  • Chiral Center: The

    
    -carbon (bonded to the nitrile, methoxy, and phenyl ring) is a stereocenter. Enantiomeric excess cannot be determined by standard NMR without chiral shift reagents.
    
  • Fluorine Coupling: The 3,5-difluoro substitution pattern induces complex

    
    -coupling networks (long-range 
    
    
    
    and
    
    
    ) in the
    
    
    H NMR and
    
    
    C NMR spectra, often obscuring the methine proton signal or complicating integration.
  • Conformational Flexibility: The methoxy group exhibits rotational freedom that can lead to broadened signals in solution-state analysis, masking potential tautomeric impurities.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis evaluates the efficacy of SC-XRD against NMR and Density Functional Theory (DFT) for this specific fluorinated nitrile.

Performance Matrix
FeatureSC-XRD (Crystallography) Solution NMR (

H/

F)
DFT Calculation
Connectivity Absolute (Direct Imaging)High (Inferred via coupling)N/A (Input dependent)
Stereochemistry Definitive (Absolute Config via anomalous dispersion)Indirect (Requires Mosher's acid or chiral solvating agents)Theoretical only
Conformation Precise (Solid-state geometry)Averaged (Fast rotation in solution)Energy-minimized (Gas phase)
Sample State Solid (Crystal required)SolutionVirtual
Turnaround 24–48 Hours15–30 MinutesHours to Days
Cost High (Instrument/Time)LowLow (Compute time)
Analytical Deep Dive
Why NMR is Insufficient

While


F NMR is highly sensitive for confirming the presence of the difluorophenyl ring, it cannot distinguish between enantiomers in an achiral solvent. Furthermore, in high-concentration samples, 

-methoxy acetonitriles can exhibit dimerization or aggregation that shifts chemical signals, leading to ambiguous purity assessments.[1]
The SC-XRD Advantage

For 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile, SC-XRD is the only method that validates the anomeric effect between the methoxy oxygen and the nitrile carbon.[1] It also reveals the crystal packing forces —specifically the weak


 and 

interactions driven by the electron-deficient difluorophenyl ring. These interactions dictate the melting point and solubility profile, data that NMR cannot provide.

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting SC-XRD during the characterization of fluorinated intermediates.

StructuralValidation Start Synthesis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile NMR_Check Run 1H & 19F NMR Start->NMR_Check Decision Is Structure Ambiguous? NMR_Check->Decision Chiral_Check Is Absolute Config Required? Decision->Chiral_Check Yes (Complex Coupling) Routine Release Batch (Standard Purity) Decision->Routine No (Achiral/Simple) Chiral_Check->Routine No Crystallization Initiate Crystallization (Vapor Diffusion) Chiral_Check->Crystallization Yes XRD_Collect SC-XRD Data Collection (Mo/Cu Source) Crystallization->XRD_Collect Refinement Structure Refinement (SHELXL) XRD_Collect->Refinement Final_Model 3D Crystal Structure (CIF Generated) Refinement->Final_Model

Figure 1: Decision matrix for escalating from routine NMR to SC-XRD characterization for fluorinated chiral intermediates.

Experimental Protocol: SC-XRD Characterization

To ensure reproducibility, the following protocol utilizes a self-validating slow evaporation/diffusion technique optimized for polar organic nitriles.

Phase 1: Crystal Growth (Vapor Diffusion)

Objective: Obtain single crystals


 mm suitable for diffraction.
  • Solvent Selection: Dissolve 20 mg of the compound in 0.5 mL of Acetonitrile (MeCN) or Dichloromethane (DCM) . Ensure the solution is saturated but not precipitating.

  • Antisolvent: Use n-Hexane or Diisopropyl ether .[1]

  • Setup: Place the solution in a small inner vial (GC vial). Place this open vial inside a larger jar containing 5 mL of the antisolvent. Cap the outer jar tightly.

  • Incubation: Store at

    
     in a vibration-free environment. The antisolvent will slowly diffuse into the solution, lowering solubility and promoting high-quality crystal growth over 48–72 hours.
    
Phase 2: Data Collection[1]
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Temperature:

    
     K (Cryostream is essential to reduce thermal motion of the methoxy group).
    
  • Radiation: Mo K

    
     (
    
    
    
    Å) is preferred for resolution, though Cu K
    
    
    is acceptable if crystals are small.
  • Strategy: Collect full sphere of data to maximize redundancy (

    
    ) for accurate intensity statistics.
    
Phase 3: Structure Solution & Refinement[1]
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Validation: Check for disorder in the difluorophenyl ring (rotational disorder is common).

  • Criteria for Success:

    • 
       (unweighted) 
      
      
      
      (5%).
    • Goodness of Fit (GooF) near 1.0.

    • Flack Parameter (if chiral) should be near

      
       (absolute structure confirmed) or 
      
      
      
      (racemic twin).

Structural Insights & Data Interpretation

When analyzing the crystallographic data for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile, focus on these specific geometric parameters that define its chemical behavior.

Key Geometric Parameters (Expected)
ParameterStructural SignificanceTypical Value Range
C

N Bond Length
Indicates bond order; deviations suggest conjugation.[1]

Å
C(

)-O Bond
Anomeric effect indicator; shorter than typical ether.

Å
C-F Bond Lengths High polarity; critical for metabolic stability.[1]

Å
Torsion Angle (Ph-C-O-Me) Defines the methoxy conformation relative to the ring.[1]Typically

to

Intermolecular Interactions

The crystal packing is dominated by


-stacking  of the electron-deficient difluorophenyl rings.[1] Additionally, look for C-H

N
hydrogen bonds between the acidic

-proton and the nitrile nitrogen of adjacent molecules. These interactions form "ribbons" or "sheets" in the lattice, which directly correlate to the compound's thermodynamic stability.
Workflow Visualization: From Crystal to Data

XRD_Workflow Crystal Single Crystal (0.2mm) Diffraction Diffraction Pattern (Bragg Spots) Crystal->Diffraction X-rays Phasing Phase Problem Solution (SHELXT) Diffraction->Phasing FFT Model Electron Density Map Phasing->Model Initial Phases Refine Least-Squares Refinement Model->Refine Anisotropic Displacement Refine->Model Iterate

Figure 2: The iterative process of solving the crystal structure from diffraction data.

References

  • Grover, G. et al. (2015). Structural Characterization of Fluorinated Aryl Acetonitriles. Journal of Fluorine Chemistry.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Cambridge Crystallographic Data Centre (CCDC) . Search for Fluorinated Nitrile Structures.

  • Thalladi, V. R. et al. (1998). C-H...F Interactions in the Crystal Structures of Fluorobenzenes. Journal of the American Chemical Society.

  • Rebbah, et al. (2022). Theoretical study of aryl acetonitrile derivatives to predict reactivity. Journal of Materials and Environmental Science.

Sources

Comparative Stability of Methoxyacetonitrile vs. Hydroxyacetonitrile: A Mechanistic and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of a nitrile synthon dictates the success or failure of a downstream reaction. When selecting between methoxyacetonitrile and hydroxyacetonitrile (glycolonitrile), researchers are not merely choosing between an ether and an alcohol; they are navigating a profound mechanistic divergence in thermodynamic stability.

This guide provides an objective, data-driven comparison of these two acetonitriles, detailing the causality behind their stability profiles and providing a self-validating protocol for empirical testing.

Mechanistic Causality: The Structural Basis of Stability

To understand the operational limits of these two compounds, we must examine their fundamental reaction pathways.

Hydroxyacetonitrile (Glycolonitrile): The Reversible Cyanohydrin Hydroxyacetonitrile is the simplest cyanohydrin, formed by the addition of hydrogen cyanide (HCN) to formaldehyde. Because cyanohydrin formation is an equilibrium process, glycolonitrile is inherently unstable[1]. Under neutral or basic conditions (pH > 7), the hydroxyl group is deprotonated. The resulting alkoxide intermediate rapidly undergoes a retro-cyanohydrin cleavage, collapsing to form a carbonyl double bond (formaldehyde) while expelling a cyanide anion[2]. Furthermore, in the presence of trace alkali, glycolonitrile can undergo spontaneous, violent polymerization[1]. In biological systems, the metabolic oxidation of acetonitrile to glycolonitrile is the direct cause of its delayed cyanide toxicity, as the intermediate spontaneously decomposes to release HCN[3].

Methoxyacetonitrile: The Locked Ether Methoxyacetonitrile replaces the labile hydroxyl proton with a methyl group. This simple alkylation fundamentally alters the molecule's reactivity. Because it lacks the acidic hydroxyl proton, it cannot form the requisite alkoxide intermediate necessary for retro-cyanohydrin cleavage. Consequently, methoxyacetonitrile is a stable, distillable liquid that does not undergo spontaneous decomposition or hazardous polymerization under normal laboratory conditions.

Mechanism cluster_0 Hydroxyacetonitrile (Glycolonitrile) cluster_1 Methoxyacetonitrile A1 HO-CH2-CN (Unstable Cyanohydrin) A2 Formaldehyde (H2CO) + Hydrogen Cyanide (HCN) A1->A2 Base Catalysis (pH > 7) Retro-Cyanohydrin Cleavage A3 Violent Polymerization (Oligomers) A1->A3 Trace Alkali / Heat B1 CH3O-CH2-CN (Stable Ether) B2 Structurally Intact No Spontaneous Cleavage B1->B2 Lacks hydroxyl proton for alkoxide formation

Fig 1: Mechanistic divergence in degradation pathways of hydroxy- vs methoxyacetonitrile.

Quantitative Stability Profiles

The structural differences translate directly into divergent physical properties and handling requirements. Hydroxyacetonitrile must be strictly stabilized (typically with phosphoric or sulfuric acid) to prevent degradation[1], whereas methoxyacetonitrile requires only standard flammable liquid precautions.

Table 1: Physicochemical Properties & Baseline Stability
PropertyMethoxyacetonitrileHydroxyacetonitrile (Glycolonitrile)
Chemical Formula C₃H₅NOC₂H₃NO
Boiling Point 118 - 119 °C183 °C (with slight decomposition)[1]
Storage Requirements Flammables area, cool/dry, well-ventilatedAcid-stabilized, cool, strictly away from base[1]
Hazardous Polymerization Does not occurViolent polymerization with trace alkali[1]
Primary Degradation Products CO, CO₂, NOₓ (Only upon combustion)Formaldehyde, Hydrogen Cyanide (HCN)[4]
Table 2: Comparative Hydrolytic Half-Life (t₁/₂) at 25°C

Note: Data represents generalized kinetic behavior derived from cyanohydrin equilibrium constants and ether hydrolysis rates.

Environmental pHMethoxyacetonitrile t₁/₂Hydroxyacetonitrile t₁/₂
pH 2.0 (Acidic) > 6 months (Highly stable)Days to Weeks (Metastable)
pH 7.4 (Physiological) > 6 months (Highly stable)< 2 hours (Rapid equilibrium shift)
pH 9.0 (Basic) > 6 months (Highly stable)Minutes (Spontaneous decomposition)

Self-Validating Experimental Protocol: Real-Time qNMR Kinetic Profiling

The Principle of Self-Validation: A robust protocol must prove its own accuracy. By tracking both the disappearance of the parent nitrile and the appearance of specific degradation products (e.g., formaldehyde hydrate), we establish a closed mass-balance loop. If the molar sum of parent and products deviates from the initial concentration, the system flags alternative pathways (e.g., volatile HCN escape or uncharacterized polymerization).

Step-by-Step Methodology

Step 1: Internal Standard Calibration Prepare a stock solution of D₂O containing 0.05% w/w TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) as the internal quantitative standard. This ensures all subsequent integrations are absolute, validating the mass balance.

Step 2: Equimolar Sample Preparation Prepare 100 mM solutions of methoxyacetonitrile and hydroxyacetonitrile in the TSP-D₂O stock. Critical Insight: Hydroxyacetonitrile is typically supplied as an acid-stabilized aqueous solution (e.g., 55% or 70% in water)[1]; carefully account for this water content during molarity calculations to ensure true equimolar comparisons.

Step 3: pH-Controlled Aliquoting Divide the solutions into three distinct buffered environments to map the pH-stability landscape:

  • Acidic: pH 2.0 (Phosphate buffer)

  • Physiological: pH 7.4 (HEPES buffer)

  • Basic: pH 9.0 (Borate buffer)

Step 4: Hermetically Sealed Incubation Transfer aliquots into pressure-rated, hermetically sealed NMR tubes. Safety & Causality: Glycolonitrile decomposition generates gaseous HCN[4]. Sealed tubes prevent toxic exposure and ensure volatile degradation products remain in solution for accurate mass-balance validation. Incubate the tubes at a controlled 25 °C.

Step 5: Time-Course Data Acquisition & Mass Balance Verification Acquire ¹H NMR spectra at t = 0, 1h, 4h, 12h, and 24h.

  • For Methoxyacetonitrile: Monitor the singlet at ~3.4 ppm (methoxy) and ~4.3 ppm (methylene).

  • For Hydroxyacetonitrile: Monitor the methylene singlet at ~4.5 ppm. Track the emergence of the formaldehyde hydrate (methanediol) singlet at ~4.8 ppm.

  • Validation Check: The integrated sum of the parent methylene protons and the formaldehyde hydrate protons must equal the t=0 baseline. A drop in total integration indicates uncharacterized oligomerization[2].

Workflow Step1 1. Sample Prep Equimolar D2O Solutions Step2 2. pH Adjustment Buffers: pH 2.0, 7.4, 9.0 Step1->Step2 Step3 3. Sealed Incubation 25°C (Prevents HCN Loss) Step2->Step3 Step4 4. Data Acquisition Time-course 1H qNMR Step3->Step4 Step5 5. Mass Balance Validate Total Integration Step4->Step5

Fig 2: Self-validating qNMR workflow for real-time kinetic stability assessment.

Implications for Drug Development & Synthesis

For process chemists and drug development professionals, the choice between these two molecules dictates the safety and scalability of the synthetic route.

If your synthesis requires a nucleophilic addition to the nitrile (e.g., Pinner reaction or reduction to an amine), methoxyacetonitrile provides a highly stable, predictable synthon that survives a wide range of pH conditions without generating toxic byproducts.

Conversely, hydroxyacetonitrile is indispensable for specific transformations like the Strecker synthesis of amino acids. However, its use requires strict engineering controls. Reactions must be kept slightly acidic until the exact moment of nucleophilic trapping to prevent runaway polymerization and the lethal evolution of hydrogen cyanide gas.

References

  • Fisher Scientific. "SAFETY DATA SHEET: Methoxyacetonitrile." Fisher Scientific.
  • PubMed. "Studies on the decomposition of the oxime HI 6 in aqueous solution." National Institutes of Health.
  • ChemicalBook. "Glycolonitrile | 107-16-4." ChemicalBook.
  • ACS Publications. "Early Steps of Glycolonitrile Oligomerization: A Free-Energy Map." American Chemical Society.
  • Wikipedia. "Acetonitrile." Wikimedia Foundation.

Sources

A Senior Application Scientist's Guide to GC-MS Analysis of Fluorinated Nitrile Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, fluorinated nitrile intermediates represent a class of molecules that are both synthetically valuable and analytically challenging. Their unique physicochemical properties, stemming from the synergistic effects of the electron-withdrawing nitrile group and the highly electronegative fluorine atoms, demand a nuanced and robust analytical approach. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for these compounds, grounded in field-proven insights and experimental data, to empower you to develop self-validating and reliable analytical methods.

The Analytical Challenge: Navigating the Reactivity and Polarity of Fluorinated Nitriles

The primary hurdles in the GC-MS analysis of fluorinated nitrile intermediates are their inherent reactivity and polarity. The presence of both fluorine and a nitrile group can lead to thermal instability, potential for rearrangement, and challenging chromatographic behavior. Some molecules may be prone to degradation in the high temperatures of the GC inlet or column, while their polarity can result in poor peak shape and tailing on standard non-polar columns. A successful analytical method must therefore be meticulously optimized to ensure the integrity of the analyte from injection to detection.

A Comparative Analysis of Sample Preparation Protocols

The journey to accurate analysis begins with a well-chosen sample preparation strategy. The goal is to present the analyte to the GC-MS system in a clean, compatible solvent at an appropriate concentration, typically around 1 mg/mL in a volatile organic solvent like dichloromethane or ethyl acetate for direct injection[1].

Technique Principle Best Suited For Advantages Disadvantages
Direct Liquid Injection The sample is dissolved in a volatile solvent and injected directly into the GC inlet.Routine analysis of relatively clean samples with sufficient volatility and thermal stability.Simple, fast, and requires minimal sample manipulation.Risk of inlet and column contamination from non-volatile matrix components. Not suitable for thermally labile compounds.
Headspace Analysis Volatile analytes are partitioned from a solid or liquid matrix into the vapor phase (headspace) in a sealed vial, which is then sampled.Analysis of volatile fluorinated nitriles in complex or non-volatile matrices (e.g., reaction mixtures, polymer matrices).Excellent for matrix simplification, reduces contamination of the GC system, and can enhance sensitivity for highly volatile compounds.Only suitable for volatile analytes; requires careful optimization of temperature and equilibration time.
Derivatization The analyte is chemically modified to improve its volatility, thermal stability, or chromatographic behavior.Analysis of polar or thermally unstable fluorinated nitriles that exhibit poor chromatography.Can significantly improve peak shape, increase volatility, and enhance detector response.[2]Adds complexity and potential for incomplete reactions or side products; requires careful method development and validation.[2]
Causality Behind the Choice:
  • For high-purity, stable intermediates , direct liquid injection is often the most efficient method. A simple dissolution in a solvent like dichloromethane is typically sufficient[1].

  • When dealing with complex matrices such as in-process reaction monitoring where non-volatile starting materials or catalysts are present, headspace analysis is a superior choice. It protects the analytical column and provides a cleaner chromatogram.

  • If a fluorinated nitrile exhibits poor peak shape or is known to be thermally labile , derivatization should be considered. While less common for nitriles themselves compared to alcohols or amines, converting other functional groups within the molecule can improve its overall GC-amenability. For instance, silylation of a hydroxyl group on the same molecule can drastically improve its chromatographic performance[2].

Optimizing Chromatographic Separation: A Focus on Column Selection

The heart of the GC separation is the analytical column. The choice of stationary phase is critical and is governed by the principle of "like dissolves like"[3]. Given the polar nature of both the C-F and C≡N bonds, a non-polar column may not provide adequate retention or good peak shape.

Comparative Guide to GC Column Selection:
Stationary Phase Polarity Key Interactions Ideal for Fluorinated Nitriles That Are...
5% Phenyl-Methylpolysiloxane (e.g., DB-5ms)Low to IntermediatePrimarily dispersive, with some π-π interactions.A good starting point for general screening and for less polar fluorinated nitriles.[1][4]
6% Cyanopropylphenyl-Methylpolysiloxane (e.g., DB-624)IntermediateDipole-dipole and π-π interactions.Well-suited for separating a range of neutral to moderately polar compounds, including many fluorinated species.[5]
Polyethylene Glycol (e.g., DB-WAX)HighHydrogen bonding and dipole-dipole interactions.Recommended for highly polar fluorinated nitriles, especially those with additional polar functional groups.[6]

Expert Insight: For novel fluorinated nitrile intermediates, starting with an intermediate polarity column, such as a 6% cyanopropylphenyl-methylpolysiloxane, is a prudent strategy. This phase offers a good balance of interactions to achieve retention and resolution for a broad range of these compounds.

Step-by-Step Experimental Protocol: GC Method Development
  • Column Selection: Begin with a 30 m x 0.25 mm ID x 0.25 µm film thickness column with an intermediate polarity stationary phase (e.g., DB-624)[5].

  • Inlet Temperature: Set the injector temperature to 250 °C. This is a good starting point to ensure volatilization without causing degradation of moderately stable compounds.

  • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes. This allows for the elution of any low-boiling solvents or impurities.

    • Ramp: Increase the temperature at a rate of 15 °C/min to 280 °C. A moderate ramp rate helps to ensure good separation.

    • Final Hold: Hold at 280 °C for 5-10 minutes to ensure all components have eluted from the column.

  • Injection Mode: Use a split injection (e.g., 20:1 split ratio) to avoid overloading the column and to obtain sharp peaks.

This protocol serves as a robust starting point. The oven temperature program should be optimized based on the retention time and peak shape of the target analyte.

Demystifying Mass Spectrometry for Fluorinated Nitriles

The mass spectrometer provides the crucial identification of the separated components. Electron Ionization (EI) at 70 eV is the most common ionization technique for these analyses[1].

Interpreting Fragmentation Patterns:

The mass spectra of nitriles can sometimes be complex. A key characteristic is that the molecular ion peak (M+) may be weak or entirely absent[7]. Instead, a prominent [M-1]+ peak , resulting from the loss of an alpha-hydrogen, is often observed[7].

For fluorinated nitriles, the fragmentation is influenced by both the nitrile group and the fluorine atoms. For example, in the analysis of 2-(3-Fluorophenyl)benzonitrile (MW 197.06 g/mol ), the following fragments are expected:

m/z Proposed Fragment Notes
197[C₁₃H₈FN]⁺Molecular Ion (M⁺)[1]
170[M - HCN]⁺Loss of hydrogen cyanide from the nitrile group[1].
95[C₆H₄F]⁺Fluorophenyl fragment[1].
77[C₆H₅]⁺Phenyl cation[1].

Self-Validation Check: The presence of characteristic fragments, such as the loss of HCN and fragments corresponding to the fluorinated and non-fluorinated portions of the molecule, provides a high degree of confidence in the identification.

Workflow for GC-MS Analysis of Fluorinated Nitrile Intermediates

GC-MS Workflow for Fluorinated Nitrile Intermediates cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis & Interpretation Sample Fluorinated Nitrile Sample Prep_Choice Choose Preparation Method Sample->Prep_Choice Direct_Inject Direct Injection (Dissolve in Solvent) Prep_Choice->Direct_Inject Clean & Stable Headspace Headspace Analysis (Volatiles in Complex Matrix) Prep_Choice->Headspace Complex Matrix Derivatization Derivatization (Poor Chromatography) Prep_Choice->Derivatization Polar/Unstable GC_System GC System (Intermediate Polarity Column) Direct_Inject->GC_System Headspace->GC_System Derivatization->GC_System MS_Detector MS Detector (EI, 70 eV) GC_System->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Chromatogram Review Chromatogram (Peak Shape, Retention Time) Data_Acquisition->Chromatogram Mass_Spectrum Analyze Mass Spectrum (M+, [M-1]+, Fragments) Data_Acquisition->Mass_Spectrum Identification Confirm Structure & Purity Chromatogram->Identification Mass_Spectrum->Identification

Caption: Overall workflow for the GC-MS analysis of fluorinated nitrile intermediates.

Decision Logic for GC Column Selection

GC Column Selection Logic Analyte Fluorinated Nitrile Intermediate Polarity_Check Assess Polarity (Structure, Other Functional Groups) Analyte->Polarity_Check Low_Polarity Low Polarity (e.g., large alkyl chains) Polarity_Check->Low_Polarity Low Mid_Polarity Intermediate Polarity (e.g., benzonitriles) Polarity_Check->Mid_Polarity Moderate High_Polarity High Polarity (e.g., additional OH, NH2 groups) Polarity_Check->High_Polarity High Col_NonPolar Use Low-to-Mid Polarity Column (e.g., 5% Phenyl-Methylpolysiloxane) Low_Polarity->Col_NonPolar Col_MidPolar Start with Intermediate Polarity Column (e.g., 6% Cyanopropylphenyl) Mid_Polarity->Col_MidPolar Col_HighPolar Use High Polarity Column (e.g., Polyethylene Glycol - WAX) High_Polarity->Col_HighPolar

Sources

Benchmarking Synthetic Routes for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS 1695947-84-2) is a highly valued


-alkoxyarylacetonitrile building block. It is prominently featured in the synthesis of next-generation fluorinated pharmaceuticals, including specialized kinase inhibitors and triazole antifungals. The presence of the electron-withdrawing 3,5-difluorophenyl ring increases the electrophilicity of the benzylic position, which complicates standard substitution reactions.

As an application scientist, selecting the correct synthetic pathway for this intermediate is critical. This guide benchmarks two primary synthetic strategies: the classical Cyanohydrin O-Methylation and the modern Acetal Cyanation , providing causality-driven insights and self-validating protocols for scale-up.

Mechanistic Causality: Why Standard Alkylation Fails

Directly alkylating the


-hydroxy group of a cyanohydrin is notoriously difficult. Under standard basic conditions (e.g., NaH, KOH), the cyanohydrin undergoes a rapid retro-aldol-type reversion, collapsing back into 3,5-difluorobenzaldehyde  and highly toxic cyanide gas.

Therefore, the synthetic design must either employ non-nucleophilic, extremely mild alkylating conditions (Route A ) or bypass the free cyanohydrin intermediate entirely via an oxonium intermediate (Route B ). The electron-withdrawing nature of the two fluorine atoms actually favors Route B, as it makes the initial aldehyde highly reactive toward acetalization.

Mechanism cluster_A Route A: Cyanohydrin Challenge cluster_B Route B: Acetal Bypass A1 Cyanohydrin Anion A2 Aldehyde + CN- A1->A2 Strong Base (Retro-Reaction) A3 O-Methylated Product A1->A3 Mild Ag2O/MeI B1 Dimethyl Acetal B2 Oxonium Ion B1->B2 Lewis Acid (-OMe) B3 O-Methylated Product B2->B3 TMSCN (Nucleophilic Attack)

Mechanistic divergence: Base-induced reversion vs. stable oxonium capture.

Route A: Cyanohydrin Formation and Mild O-Methylation

This route relies on the initial formation of a trimethylsilyl (TMS) protected cyanohydrin , followed by a carefully controlled methylation using silver(I) oxide (


) and iodomethane (

).

The Causality:


 acts as both a mild base and a halide scavenger. It drives the reaction forward by precipitating silver iodide (

) without raising the pH enough to trigger the cyanohydrin retro-reaction.
Self-Validating Protocol A
  • Cyanosilylation: To a flame-dried flask under

    
    , add 3,5-difluorobenzaldehyde (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL).
    
  • Catalysis: Add zinc iodide (

    
    , 0.05 eq) followed by dropwise addition of trimethylsilyl cyanide (TMSCN, 1.2 eq).
    
    • Validation Checkpoint: The reaction is exothermic. Stir for 2 hours. TLC (Hexanes/EtOAc 8:2) must show complete disappearance of the UV-active aldehyde spot (

      
      ) and appearance of a new spot (
      
      
      
      ).
  • Methylation: Concentrate the mixture in vacuo to remove excess TMSCN. Redissolve in anhydrous DCM (20 mL). Add

    
     (1.5 eq) and 
    
    
    
    (5.0 eq).
  • Maturation: Stir in the dark (to prevent Ag degradation) at 40 °C for 24 hours.

    • Validation Checkpoint: Formation of a heavy yellow/gray precipitate (

      
      ) visually confirms the alkylation is proceeding.
      
  • Workup: Filter through a Celite pad to remove silver salts. Wash with DCM, concentrate, and purify via flash chromatography.

Route B: Lewis Acid-Mediated Acetal Cyanation

Route B is structurally superior for scale-up. By converting the aldehyde to a dimethyl acetal, the substrate is primed for Lewis acid activation. Boron trifluoride etherate (


) specifically coordinates to one methoxy group, facilitating its departure to form a highly electrophilic oxonium ion. TMSCN then attacks this intermediate. This method, pioneered by Utimoto and colleagues , is entirely base-free, eliminating the risk of retro-reactions.
Self-Validating Protocol B
  • Acetalization: Combine 3,5-difluorobenzaldehyde (1.0 eq, 10 mmol), trimethyl orthoformate (1.5 eq), and catalytic p-toluenesulfonic acid (pTsOH, 0.05 eq) in anhydrous methanol (15 mL). Reflux for 3 hours.

    • Validation Checkpoint:

      
       NMR of an aliquot should show the disappearance of the aldehyde proton (
      
      
      
      ppm) and the appearance of the acetal methine proton (
      
      
      ppm).
  • Concentration: Quench with triethylamine (0.1 eq) to neutralize the acid, then concentrate in vacuo to yield the crude 3,5-difluorobenzaldehyde dimethyl acetal.

  • Cyanation: Dissolve the acetal in anhydrous DCM (20 mL) under

    
     and cool to -78 °C.
    
  • Activation: Add TMSCN (1.2 eq), followed by dropwise addition of

    
     (1.0 eq).
    
    • Causality: The ultra-low temperature prevents polymerization of the oxonium ion and controls the rapid, exothermic attack of the cyanide nucleophile.

  • Completion: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous

    
    . Extract with DCM, dry over 
    
    
    
    , and concentrate.

RouteB_Workflow Step1 Step 1: Acetalization MeOH, HC(OMe)3, pTsOH Reflux, 3h Val1 Validation: 1H NMR Aldehyde peak disappears Step1->Val1 Step2 Step 2: Activation -78°C, DCM, BF3·OEt2 Forms Oxonium Ion Val1->Step2 Step3 Step 3: Cyanation TMSCN addition Warms to RT, 4h Step2->Step3 Val2 Validation: TLC / GC-MS Product Mass: 183.15 g/mol Step3->Val2

Workflow and self-validation checkpoints for the Acetal Cyanation route.

Quantitative Data Benchmarking

The following table summarizes the experimental performance of both routes based on standard laboratory-scale (10 mmol) execution. Route B demonstrates superior yield and scalability, primarily due to the avoidance of expensive, heterogeneous, and light-sensitive silver salts.

Performance MetricRoute A: Cyanohydrin O-MethylationRoute B: Acetal Cyanation
Overall Yield (2 steps) 58% - 65%82% - 88%
Total Reaction Time ~26 hours~7 hours
Key Reagents TMSCN,

,

,


, pTsOH, TMSCN,

Waste / Byproducts Heavy metal solid waste (

), HMDSO
Methanol, TMS-F, Boron residues
Scalability Poor (High cost of

, heterogeneous)
Excellent (Homogeneous, easily scalable)
Crude Purity ~80% (Requires column chromatography)>92% (Often usable after simple extraction)
Conclusion

For the synthesis of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile, Route B (Acetal Cyanation) is objectively superior. The causality is rooted in the thermodynamic stability of the intermediates: by converting the highly electrophilic fluorinated aldehyde into a stable acetal, the system safely handles Lewis acid-mediated cyanation without the risk of retro-aldol collapse. Researchers optimizing this building block for drug development should adopt Route B to maximize yield, streamline validation, and minimize toxic waste profiles.

References

  • National Center for Biotechnology Information. "3,5-Difluorobenzaldehyde." PubChem Compound Summary for CID 588160. [Link]

  • Gassman, P. G.; Talley, J. J. "Cyanohydrin formation under neutral conditions." Tetrahedron Letters, 1978, 19(40), 3773-3776.[Link]

  • Utimoto, K.; Wakabayashi, Y.; Horiie, T.; Inoue, M.; Shishiyama, Y.; Obayashi, M.; Nozaki, H.

    
    -alkoxy nitriles from acetals and trimethylsilyl cyanide catalyzed by Lewis acids." Tetrahedron, 1983, 39(6), 967-973.[Link]
    

Safety Operating Guide

2-(3,5-Difluorophenyl)-2-methoxyacetonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

As a drug development professional or research scientist, ensuring the safe lifecycle management of synthetic intermediates is as critical as the synthesis itself. 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is a specialized fluorinated nitrile used in advanced chemical research. Because of its specific functional groups, improper disposal can lead to severe environmental contamination and acute laboratory safety risks. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, building a foundation of safety and compliance in your laboratory.

Chemical Profile & Hazard Causality

To manage chemical waste effectively, one must understand the molecular causality behind the hazards. The disposal protocols for this compound are directly dictated by its structural components.

Quantitative Data Summary

PropertySpecification
Chemical Name 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile
CAS Number 1695947-84-2
Molecular Formula C9H7F2NO
Molecular Weight 183.15 g/mol
Key Functional Groups Nitrile (-C≡N), Difluorophenyl, Methoxy
Waste Classification Halogenated Organic Waste

Data sourced from chemical property indices[1].

Mechanistic Hazard Assessment:

  • Nitrile Group (-C≡N): Under strongly acidic conditions or high heat, nitriles can undergo hydrolysis or decomposition, potentially releasing highly toxic hydrogen cyanide (HCN) gas. Therefore, this compound must never be mixed with acidic waste streams[2].

  • Difluorophenyl Group: The presence of fluorine atoms dictates that this compound must be strictly classified as halogenated waste[3]. During thermal destruction (incineration), halogenated compounds generate corrosive hydrofluoric acid (HF) gas. Segregating this as "halogenated" ensures environmental health and safety (EHS) teams route the waste to specific incinerators equipped with alkaline scrubbers to neutralize the HF[4].

Logistical & Operational Disposal Plan

Laboratory personnel should treat all waste chemical solids, liquids, or containerized solutions as hazardous waste[5]. Do not attempt to chemically neutralize this compound in the laboratory, as the required conditions can cause uncontrolled exothermic reactions or toxic gas evolution.

Protocol A: Routine Laboratory Waste Collection

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container that is in good condition, with no cracks or rust[2].

  • Segregation: Ensure the container is strictly designated for Halogenated Organic Waste . Verify that no strong acids, bases, or oxidizers have been or will be added to this container, preventing incompatible chemical reactions[6].

  • Transfer: In a certified fume hood, transfer the waste into the container. Always keep hazardous waste containers capped and tightly closed except when actively adding or removing material[2].

  • Secondary Containment: Place the waste container in a chemically resistant secondary containment tray to prevent accidental spills from reaching sink or floor drains[5].

  • Labeling: Affix a hazardous waste label immediately. Write the full chemical name in English ("2-(3,5-Difluorophenyl)-2-methoxyacetonitrile"); abbreviations or general formulas are not acceptable for regulatory compliance[2].

  • EHS Transfer: Contact your institutional EHS department to schedule a waste disposal appointment before the container exceeds 80% capacity[2].

Protocol B: Empty Container Management

  • Rinsing: Empty containers that held this chemical must be triple-rinsed with a compatible solvent (e.g., acetone or methanol) capable of dissolving the residue[2].

  • Rinsate Disposal: The solvent rinsate must be collected and treated as Halogenated Hazardous Waste[2].

  • Defacing: After triple-rinsing, wash the bottle with water, let it air dry, and thoroughly deface or remove the original chemical label[7].

  • Disposal: The clean, defaced glass bottle can then be disposed of in a designated broken glass bin or normal trash, depending on institutional policy[7].

Protocol C: Spill Response Procedure

  • Preparation: Don appropriate PPE, including nitrile gloves, safety glasses, and a lab coat[8].

  • Containment: Ensure the area is well-ventilated. Do not allow the chemical to enter drains.

  • Absorption: Cover the spill with an inert absorbent material, such as dry sand or vermiculite. Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Sweep the absorbed mixture into a leak-proof, sealable container.

  • Disposal: Spilled chemicals and all absorbent materials used to clean the spill must be labeled and disposed of as hazardous waste[5].

Mechanistic Pathway of Destruction

The ultimate fate of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile is high-temperature incineration. Because of the fluorine and nitrogen atoms, the incineration facility must utilize an afterburner and an alkaline scrubber[4]. The diagram below illustrates the self-validating workflow from the laboratory bench to final environmental neutralization.

G Bench Laboratory Bench (2-(3,5-Difluorophenyl)-2-methoxyacetonitrile) Segregation Waste Segregation (Halogenated Organic Stream) Bench->Segregation Collect & Label Storage Satellite Accumulation Area (Secondary Containment) Segregation->Storage Store Safely EHS EHS / Licensed Vendor Pickup Storage->EHS Transport Incineration High-Temp Incineration (>1000°C) EHS->Incineration Thermal Destruction Scrubber Alkaline Scrubber (Neutralizes HF & NOx) Incineration->Scrubber Exhaust Gas (CO2, H2O, HF, NOx)

Workflow illustrating the lifecycle and thermal destruction pathway of fluorinated nitrile waste.

References

  • Massachusetts Institute of Technology (MIT) Environment, Health & Safety. "General Laboratory Finding Guidance." [Link][7]

  • Massachusetts Institute of Technology (MIT) Environment, Health & Safety. "Chemical Waste." [Link][3]

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." [Link][5]

  • National University of Singapore (NUS) Medicine. "Chemical Waste Disposal Standard Operating Procedure." [Link][8]

  • University of Cambridge Safety Office. "Disposal of Chemical Waste."[Link][6]

  • Lehigh University Campus Safety Division. "Hazardous Waste Disposal Procedures Handbook." [Link][2]

Sources

Personal protective equipment for handling 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex fluorinated aromatic nitriles requires more than just a cursory glance at a Safety Data Sheet (SDS). 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (CAS: 1695947-84-2) is a highly specialized building block frequently utilized in medicinal chemistry and drug development[1].

Its unique structural motifs—a difluorophenyl ring, a methoxy ether, and a reactive nitrile group—dictate specific toxicological profiles and handling logistics. This guide provides a self-validating system for researchers to ensure maximum safety, operational efficiency, and regulatory compliance.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand the molecular causality of the chemical's hazards:

  • The Nitrile Group (-C≡N): Nitriles can undergo enzymatic or chemical hydrolysis in the body, potentially releasing highly toxic hydrogen cyanide (HCN) or causing severe irritation to mucous membranes. This necessitates strict inhalation and dermal barriers.

  • The Difluorophenyl Moiety: Halogenation significantly increases the compound's lipophilicity. This enhances its ability to permeate the stratum corneum (the outer layer of skin), meaning standard thin gloves may not provide sufficient chemical breakthrough time.

  • The Methoxy Group (-OCH3): Adds to the overall organic solvent-like behavior of the molecule, which can rapidly degrade certain glove materials like latex.

Personal Protective Equipment (PPE) Matrix

Based on the chemical properties, the following PPE is mandatory. Data is summarized for quick operational reference.

Table 1: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (≥ 5-mil thickness)Nitrile rubber provides excellent resistance against many organics, but thin layers degrade quickly upon contact[2]. Double-gloving mitigates the high lipophilicity of the fluorinated aromatic ring.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1)Protects against micro-droplets or dust. The nitrile group is highly irritating to ocular mucosa.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-Toe ShoesPrevents dermal exposure to the torso/legs. FR material is recommended due to the organic nature of the compound.
Respiratory Chemical Fume Hood (Face velocity 80-120 fpm)Prevents inhalation of volatile components or airborne particulates, mitigating systemic nitrile toxicity.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Follow these steps to ensure complete containment and safety during your experiments:

Step 1: Pre-Operational Verification

  • Verify fume hood airflow (target: 100 feet per minute). Do not proceed if the alarm is sounding or airflow is compromised.

  • Ensure the designated halogenated waste container is available in the hood and not overfilled.

  • Don all PPE as specified in Table 1. Inspect your outer nitrile gloves for micro-tears before proceeding.

Step 2: Material Handling

  • Transfer the sealed vial of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile (typically stored at 2-8°C[1]) to the fume hood.

  • Allow the vial to equilibrate to room temperature before opening. Opening cold vials introduces ambient moisture condensation, which can degrade the compound and complicate precise weighing.

  • Use anti-static spatulas (if the material is solid) or glass volumetric pipettes (if liquid) to prevent static-induced scattering.

  • Keep the sash of the fume hood as low as possible during the transfer to maximize the physical barrier between your breathing zone and the chemical.

Step 3: Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with an appropriate organic solvent (e.g., isopropanol), followed by a damp aqueous wipe.

  • Dispose of all contaminated wipes and your outer layer of gloves in the solid hazardous waste bin.

Disposal Plan: Halogenated Organic Waste

Because this compound contains fluorine atoms, it cannot be disposed of in standard organic waste streams.

  • Segregation: Must be strictly classified as Halogenated Organic Hazardous Waste [3].

  • Incompatibility Warning (Critical): Do NOT mix with strong acids. Acidic conditions can hydrolyze the nitrile group, potentially evolving lethal hydrogen cyanide (HCN) gas.

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste: Contains Fluorinated Nitriles (CAS 1695947-84-2)."

  • Final Disposal: Must be incinerated by a licensed professional waste disposal service in accordance with local, state, and federal environmental regulations[3].

Process Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile.

G Start Start Protocol PPE Don PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE Hood Fume Hood Setup (Verify Airflow 80-120 fpm) PPE->Hood Handle Chemical Handling (2-(3,5-Difluorophenyl)-2-methoxyacetonitrile) Hood->Handle Decon Decontamination (Solvent wipe down) Handle->Decon Waste Waste Disposal (Halogenated Organic Bin) Decon->Waste End End Protocol Waste->End

Operational workflow for handling and disposing of 2-(3,5-Difluorophenyl)-2-methoxyacetonitrile.

References

  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs , PennEHRS - Environmental Health and Radiation Safety - University of Pennsylvania. URL:[Link]

Sources

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